(2-Chloro-6-fluorophenyl)methanethiol
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPTJWQPHMUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343286 | |
| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-52-4 | |
| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170924-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of (2-Chloro-6-fluorophenyl)methanethiol
Executive Summary
(2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, is a halogenated aromatic thiol that serves as a highly valuable intermediate in organic synthesis. Its unique structural features—a nucleophilic thiol group and a sterically hindered, electron-deficient aromatic ring—make it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. We will delve into the causality behind its synthetic pathways, explore its characteristic reactions, and highlight its incorporation into potent biologically active molecules.
Physicochemical and Structural Properties
The foundational properties of (2-Chloro-6-fluorophenyl)methanethiol are critical for its handling, reaction setup, and analytical characterization. The presence of chlorine, fluorine, and sulfur atoms imparts specific characteristics to the molecule.
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-6-fluorophenyl)methanethiol | [1] |
| CAS Number | 170924-52-4 | [1] |
| Molecular Formula | C₇H₆ClFS | [1] |
| Molecular Weight | 176.63 g/mol | [1][2] |
| Appearance | Not specified; likely a liquid with a strong odor | [3] |
| Boiling Point | 102°C at 15 mmHg | [3] |
| SMILES | FC1=CC=CC(Cl)=C1CS | [1] |
| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [1][2] |
| LogP | 2.90890 | [3] |
| Hazards | Irritant, Stench | [3] |
Synthesis and Manufacturing Insights
The synthesis of (2-Chloro-6-fluorophenyl)methanethiol is not commonly detailed as a final product in literature but can be logically derived from its key precursor, 2-chloro-6-fluorobenzyl chloride or the corresponding aldehyde. The industrial manufacturing pathway typically begins with 2-chloro-6-fluorotoluene, valued for its role in producing pharmaceuticals like flucloxacillin and high-efficiency fungicides.[4]
Synthetic Workflow
The most industrially prevalent method involves a two-step process starting from 2-chloro-6-fluorotoluene: side-chain chlorination followed by hydrolysis to yield 2-chloro-6-fluorobenzaldehyde.[4] The corresponding benzyl chloride is a key intermediate in this chlorination.[5][6] This benzyl chloride is the direct precursor for the synthesis of the target thiol.
Caption: Fig. 1: Overall synthetic pathway.
Recommended Laboratory Protocol: Thiol Formation
This protocol describes the conversion of 2-chloro-6-fluorobenzyl chloride to the target thiol via the thiourea route, which is often preferred for its milder conditions and avoidance of gaseous H₂S from hydrosulfide reagents.
Step 1: S-Alkylation of Thiourea
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-fluorobenzyl chloride (1 eq.) in ethanol (5 mL per gram of halide).
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Thiourea acts as a sulfur nucleophile, displacing the chloride in an Sₙ2 reaction to form a stable isothiouronium salt. Ethanol is a suitable polar protic solvent for this reaction.
-
Step 2: Hydrolysis of the Isothiouronium Salt
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide (2.5 eq., 10% w/v) to the flask.
-
Heat the mixture again to reflux for 2-3 hours until the hydrolysis is complete (indicated by TLC).
-
Causality: The basic conditions facilitate the hydrolysis of the isothiouronium salt, liberating the free thiol as its sodium salt (thiolate).
-
Step 3: Work-up and Purification
-
Cool the mixture in an ice bath.
-
Carefully acidify the solution with cold 1 M hydrochloric acid (HCl) until it is acidic (pH ~2-3), which protonates the thiolate to the final thiol product.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude (2-Chloro-6-fluorophenyl)methanethiol. Further purification can be achieved by vacuum distillation.[3]
Chemical Reactivity and Mechanistic Pathways
The reactivity of (2-Chloro-6-fluorophenyl)methanethiol is dominated by the thiol (-SH) group, which is a versatile functional handle.
Reactivity of the Thiol Group
-
Nucleophilicity: The thiol is a potent nucleophile, especially after deprotonation to the thiolate. It readily participates in Sₙ2 reactions with alkyl halides to form thioethers.[7] This reactivity is fundamental to its role as a building block in medicinal chemistry.
-
Acidity: With a pKa generally around 10-11, thiols are significantly more acidic than alcohols.[8] This allows for easy formation of the thiolate anion using common bases like sodium hydroxide or sodium methoxide.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically lead to the formation of a disulfide dimer. Stronger oxidation proceeds through a sulfenic acid (RSOH) intermediate to form sulfinic (RSO₂H) and ultimately sulfonic acids (RSO₃H).[9] The formation of sulfenic acid is often reversible, while the sulfonic acid is typically a stable, irreversible endpoint.
Caption: Fig. 2: Oxidation states of the thiol.
Reactivity of the Aromatic Ring
The aromatic ring is substituted with two electron-withdrawing groups: chlorine and fluorine. These groups deactivate the ring towards electrophilic aromatic substitution.[10] Consequently, reactions at the thiol group are overwhelmingly favored over reactions on the aromatic ring.
Applications in Drug Discovery and Research
The true value of (2-Chloro-6-fluorophenyl)methanethiol lies in its utility as a scaffold or fragment in the design of bioactive molecules. The 2-chloro-6-fluoro substitution pattern provides a specific steric and electronic profile that can be crucial for binding to biological targets.
-
HIV Reverse Transcriptase Inhibitors: The 6-(2-chloro-6-fluorobenzyl) moiety has been incorporated into a class of non-nucleoside reverse transcriptase inhibitors known as S-DABOs. Studies have shown that this specific substitution pattern results in compounds with picomolar activity against wild-type HIV-1 and broad efficacy against clinically relevant mutant strains.[11] The stereochemistry at the benzylic position is critical, with the R absolute configuration correlating to the highest antiviral activity.[11]
-
mPGES-1 Inhibitors: The (2-chloro-6-fluorophenyl)amino group is a key component of a potent and selective inhibitor of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain.[12] The lead compound from this series demonstrated excellent enzyme and cell potency and showed good efficacy in an in vivo pain model.[12]
-
Kinase Inhibitors: The structurally related 2-chloro-6-methylphenyl group is present in Dasatinib, a dual Src/Abl kinase inhibitor used in cancer therapy.[13] This highlights the general utility of the 2,6-disubstituted phenyl ring in designing potent enzyme inhibitors.
The inclusion of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[14] Halogen atoms can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of (2-Chloro-6-fluorophenyl)methanethiol.
Mass Spectrometry
The electron ionization mass spectrum is a key identifier. The NIST WebBook provides reference data for this compound, confirming its molecular weight.[2]
-
Molecular Ion (M⁺): Expected at m/z = 176, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% of M⁺).
-
Key Fragment: Loss of the SH group (m/z = 143) to form the stable 2-chloro-6-fluorobenzyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 7.0 - 7.4 | m (multiplet) | The three aromatic protons will appear as a complex multiplet due to H-H and H-F coupling. |
| CH₂ | ~3.8 | d (doublet) | Benzylic protons adjacent to the thiol. The peak will be split by the thiol proton (⁴J coupling). |
| SH | 1.5 - 2.0 | t (triplet) | The thiol proton will be split by the two adjacent benzylic protons. This peak may be broad and can exchange with D₂O. |
| ¹³C NMR | |||
| Ar-C -Cl | ~130-135 | d (doublet) | Carbon bearing the chlorine, will show coupling to fluorine. |
| Ar-C -F | ~160-165 | d (doublet, ¹JCF) | Carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |
| Ar-C -H | ~115-130 | m (multiplet) | Aromatic carbons bearing hydrogen. |
| C H₂ | ~25-30 | s (singlet) | Benzylic carbon. |
Safety and Handling
-
Hazards: (2-Chloro-6-fluorophenyl)methanethiol is classified as an irritant and possesses a powerful, unpleasant stench characteristic of many thiols.[3][16]
-
Toxicity Profile: While specific toxicological data for this compound is scarce, many thiols and disulfides are known to be toxic. Their mechanism can involve redox cycling between the thiol and its corresponding disulfide, which generates thiyl radicals and reactive oxygen species that can lead to cellular damage.[17]
-
Handling Recommendations:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Keep the container tightly sealed and store in a cool, well-ventilated area.
-
Have an appropriate quenching agent (e.g., bleach solution) available to neutralize the odor and reactivity of any spills, as bleach can oxidize thiols to odorless sulfonic acids.[8]
-
Conclusion
(2-Chloro-6-fluorophenyl)methanethiol is a specialized chemical intermediate with significant potential in advanced organic synthesis. Its well-defined reactivity, centered on the nucleophilic thiol group, combined with the unique electronic and steric properties of the 2-chloro-6-fluorophenyl ring, makes it an attractive component for the construction of complex molecules. For drug development professionals, this compound represents a valuable building block for creating potent and selective modulators of biological targets, as evidenced by its incorporation into successful inhibitor scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in research and development.
References
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Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-6-fluorobenzyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Toxic Effects of Benzyl and Allyl Isothiocyanates and Benzyl-Isoform Specific Metabolites in the Urinary Bladder After a Single Intravesical Application to Rats. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4). Retrieved from [Link]
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Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. [Link]
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Kalgutkar, A. S., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][18]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. [Link]
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Conaway, C. C., et al. (2000). Toxic effects of benzyl and allyl isothiocyanates and benzyl-isoform specific metabolites in the urinary bladder after a single intravesical application to rats. Cancer Letters, 154(1), 59-66. [Link]
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Weerapana, E., et al. (2010). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 132(40), 14193-14195. [Link]
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LookChem. (n.d.). Cas no 170924-52-4 (2-Chloro-6-Fluoro-Benzenemethanethiol). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methanethiol. In PubChem. Retrieved from [Link]
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Cadeddu, M., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry, 57(12), 5294-5306. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. Retrieved from [Link]
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Smith, A. B., & Raines, R. T. (2006). Thiol-Selective Fluorogenic Probes for Labeling and Release. Organic Letters, 8(16), 3581-3584. [Link]
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Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]
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Shang, Z., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113632. [Link]
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Jensen, J., et al. (2010). The toxic effects of benzyl glucosinolate and its hydrolysis product, the biofumigant benzyl isothiocyanate, to Folsomia fimetaria. Environmental Toxicology and Chemistry, 29(2), 359-364. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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An In-depth Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol (CAS Number: 170924-52-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Chloro-6-fluorophenyl)methanethiol, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its strategic application in the development of targeted therapeutics. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of Halogenated Benzylthiols in Drug Design
(2-Chloro-6-fluorophenyl)methanethiol, belonging to the class of substituted benzyl mercaptans, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often sought after in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles.[1][2]
The thiol (-SH) group, a versatile functional handle, allows for its incorporation into a wide array of molecular scaffolds through nucleophilic substitution or addition reactions.[3] This unique combination of a sterically hindered and electronically modified aromatic ring with a reactive thiol moiety makes (2-Chloro-6-fluorophenyl)methanethiol a powerful tool for medicinal chemists aiming to explore novel chemical spaces and develop next-generation therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 170924-52-4 | [4] |
| Molecular Formula | C₇H₆ClFS | [4] |
| Molecular Weight | 176.63 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly available, estimated to be >200 °C at atmospheric pressure | Inferred from similar compounds |
Safety Information:
Synthesis of (2-Chloro-6-fluorophenyl)methanethiol: A Plausible and Detailed Protocol
A validated, step-by-step synthesis protocol for (2-Chloro-6-fluorophenyl)methanethiol is not explicitly published in readily accessible literature. However, based on established methods for the conversion of benzyl halides to thiols, a robust and reliable synthetic route can be proposed. The following protocol is a well-reasoned approach derived from general synthetic transformations of this type.[3]
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the bromide in 2-chloro-6-fluorobenzyl bromide is displaced by a sulfur nucleophile, such as thiourea, followed by hydrolysis.
Caption: Proposed synthesis of (2-Chloro-6-fluorophenyl)methanethiol.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-6-fluorobenzyl bromide
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-6-fluorobenzyl bromide (1 equivalent) in anhydrous ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
A white precipitate of the isothiouronium salt may form during the reaction.
-
-
Hydrolysis to the Thiol:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (3 equivalents) in water.
-
Heat the mixture to reflux for an additional 2-3 hours. This step hydrolyzes the intermediate to the corresponding thiol.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the thiolate to form the thiol.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (2-Chloro-6-fluorophenyl)methanethiol.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (2-Chloro-6-fluorophenyl)methanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.15-7.30 (m, 2H): Aromatic protons.
-
δ 6.95-7.05 (t, 1H): Aromatic proton.
-
δ 3.75 (d, 2H): Methylene protons (-CH₂-SH). The doublet is due to coupling with the thiol proton.
-
δ 1.70 (t, 1H): Thiol proton (-SH). The triplet is due to coupling with the methylene protons.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ 160-163 (d, J = 245-250 Hz): Carbon attached to fluorine (C-F).
-
δ 135-138 (d): Quaternary aromatic carbon.
-
δ 130-132 (d): Aromatic CH.
-
δ 125-127 (d): Aromatic CH.
-
δ 115-117 (d): Aromatic CH.
-
δ 25-28: Methylene carbon (-CH₂-SH).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity and confirming the molecular weight of volatile compounds like (2-Chloro-6-fluorophenyl)methanethiol.[9][10][11]
Proposed GC-MS Protocol:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 176 and 178 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragments would likely include the loss of the thiol group and the formation of the 2-chloro-6-fluorobenzyl cation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of the synthesized compound.[12]
Proposed HPLC Protocol:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should provide a sharp peak for the product, allowing for accurate purity assessment by area percentage.
Applications in Drug Discovery: A Strategic Building Block
The unique structural features of (2-Chloro-6-fluorophenyl)methanethiol make it a valuable precursor in the synthesis of potent and selective inhibitors for various therapeutic targets.
Inhibitors of HIV-1 Reverse Transcriptase
The 2-chloro-6-fluorobenzyl moiety has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). The substitution pattern on the phenyl ring is crucial for achieving high potency and a favorable resistance profile. The steric and electronic properties of the chloro and fluoro groups can lead to enhanced interactions with the hydrophobic pocket of the reverse transcriptase enzyme.[13]
Caption: Interaction of the 2-chloro-6-fluorobenzylthio moiety with HIV-1 RT.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for (2-Chloro-6-fluorophenyl)methanethiol itself are not available, analysis of related structures in drug discovery literature provides valuable insights. The 2,6-disubstitution pattern on the benzyl ring can lock the conformation of the side chain, reducing the entropic penalty upon binding to a target protein. The electron-withdrawing nature of the chlorine and fluorine atoms can also influence the pKa of the thiol group, modulating its reactivity and potential for hydrogen bonding or metal coordination within an active site.[14][15]
Conclusion
(2-Chloro-6-fluorophenyl)methanethiol is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a sterically demanding and electronically tuned aromatic ring with a versatile thiol functional group provides medicinal chemists with a powerful tool to design novel therapeutics. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, robust analytical methods for its characterization, and insights into its application in drug discovery. By understanding the fundamental chemistry and strategic value of this compound, researchers can better leverage its potential in the ongoing quest for new and more effective medicines.
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(2-Chloro-6-fluorophenyl)methanethiol molecular weight and formula
An In-Depth Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol for Advanced Research
Introduction
(2-Chloro-6-fluorophenyl)methanethiol is a halogenated aromatic thiol that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the chloromethyl group, imparts specific steric and electronic properties that are highly valuable for designing targeted therapeutic agents. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly useful for lead optimization in drug development programs.[1][2]
This guide provides a comprehensive technical overview of (2-Chloro-6-fluorophenyl)methanethiol, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical properties, a detailed synthetic protocol with mechanistic insights, its strategic application in medicinal chemistry, and essential safety information. The objective is to equip scientists with the foundational knowledge required to effectively utilize this versatile intermediate in their research endeavors.
Physicochemical and Structural Data
The structural features of (2-Chloro-6-fluorophenyl)methanethiol are fundamental to its chemical behavior and utility. The ortho-chloro and ortho-fluoro substituents create a distinct electronic environment around the benzylic carbon, influencing the reactivity of the thiol group.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClFS | [3][4][5][6] |
| Molecular Weight | 176.63 g/mol | [3][5] |
| CAS Number | 170924-52-4 | [3][4][5] |
| IUPAC Name | (2-chloro-6-fluorophenyl)methanethiol | [3] |
| Synonyms | 2-Chloro-6-fluorobenzyl mercaptan, 2-Chloro-6-fluorobenzylthiol | [4][5] |
| Boiling Point | 102°C @ 15 mmHg | [5] |
| SMILES | FC1=CC=CC(Cl)=C1CS | [3][4] |
| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [3][4] |
| XLogP3 | 2.7 | [5] |
| Topological Polar Surface Area | 1 Ų | [5] |
Synthesis and Mechanistic Rationale
The synthesis of (2-Chloro-6-fluorophenyl)methanethiol is most reliably achieved via nucleophilic substitution of its corresponding benzyl halide precursor. This approach is favored for its efficiency and high yield.
Plausible Synthetic Workflow
The primary route involves the reaction of 2-Chloro-6-fluorobenzyl chloride with a sulfur nucleophile. The choice of the sulfur source is critical; reagents like sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis are commonly employed in thiol synthesis. The use of thiourea provides a stable, easy-to-handle isothiouronium salt intermediate, which can be cleanly hydrolyzed to the desired thiol, minimizing the formation of the corresponding disulfide byproduct.
Caption: Synthetic pathway from 2-chloro-6-fluorotoluene to the target thiol.
Detailed Experimental Protocol
This protocol describes the synthesis of (2-Chloro-6-fluorophenyl)methanethiol from 2-Chloro-6-fluorobenzyl chloride using thiourea.
Materials:
-
2-Chloro-6-fluorobenzyl chloride (1 equivalent)[7]
-
Thiourea (1.1 equivalents)
-
Ethanol (or other suitable polar protic solvent)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric Acid (HCl) (for acidification)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of the Isothiouronium Salt:
-
Dissolve 2-Chloro-6-fluorobenzyl chloride in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the Sₙ2 reaction between the primary benzyl chloride and the sulfur nucleophile (thiourea).
-
-
Hydrolysis to the Thiol:
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide.
-
Heat the mixture again to reflux for 1-2 hours to facilitate the hydrolysis of the isothiouronium salt to the corresponding thiolate anion. This step is a self-validating system; the completion of hydrolysis is often indicated by a change in the solution's homogeneity or can be confirmed via TLC.
-
-
Isolation and Purification:
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of ~2-3. This protonates the thiolate, precipitating the water-insoluble (2-Chloro-6-fluorophenyl)methanethiol. The use of cold acid minimizes potential side reactions.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by vacuum distillation, taking note of its boiling point (102°C at 15 mmHg).[5]
-
Application in Drug Discovery
The (2-chloro-6-fluorophenyl)methyl moiety is a privileged scaffold found in several potent, biologically active molecules. The thiol functional group provides a convenient handle for incorporating this fragment into larger, more complex structures.
Strategic Importance in Medicinal Chemistry
-
Modulation of Pharmacokinetics: The chlorine and fluorine atoms enhance lipophilicity, which can improve cell membrane permeability. Furthermore, this specific halogenation pattern can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Enhancement of Binding Affinity: The electron-withdrawing nature of the halogens can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions (e.g., halogen bonding, dipole-dipole interactions) with protein targets.
-
Versatile Synthetic Intermediate: The thiol group is a potent nucleophile and can readily participate in S-alkylation, Michael additions, and other conjugation chemistries, making it a versatile point of attachment in multi-step syntheses.
Case Studies in Drug Development
-
Anti-HIV Agents: The 6-(2-chloro-6-fluorobenzyl) moiety has been integral to the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a series of 2-alkylthio-6-benzyl-pyrimidin-4(3H)-ones (S-DABOs), this specific substitution pattern was found to confer picomolar activity against wild-type HIV-1 and activity against clinically relevant mutant strains.[8]
-
Kinase Inhibitors: The 2-chloro-6-methylphenyl group is a key component of the dual Src/Abl kinase inhibitor Dasatinib.[9] The (2-chloro-6-fluorophenyl)methanethiol reagent allows for the synthesis of analogs where this pharmacophore is explored for improved potency, selectivity, or pharmacokinetic profiles.
-
MDM2 Inhibitors: Spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction have been developed for cancer therapy. The structure-activity relationship studies of these compounds often involve modifications of the aromatic substituents, and the 3-chloro-2-fluorophenyl group (an isomer of the fragment in this guide) has been shown to be critical for high binding affinity.[10] This highlights the importance of the specific placement of chloro and fluoro substituents on the phenyl ring for optimizing therapeutic agents.
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- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-6-fluorophenyl)methanethiol
Prepared by: Gemini, Senior Application Scientist
Introduction
(2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, is a halogenated aromatic thiol with the chemical formula C₇H₆ClFS.[1][2] Its molecular structure, featuring a benzyl core substituted with chlorine, fluorine, and a methanethiol group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of these functional groups dictates its reactivity and potential applications, necessitating unambiguous structural confirmation.
This technical guide provides a comprehensive overview of the analytical techniques used to elucidate and verify the structure of (2-Chloro-6-fluorophenyl)methanethiol. As a self-validating system of protocols and data interpretation, this document is designed for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.
Compound Profile:
-
IUPAC Name: (2-Chloro-6-fluorophenyl)methanethiol[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Principles: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) at which a proton resonates is determined by its local electronic environment. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (higher δ), while electron-donating groups "shield" them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing valuable connectivity data.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of (2-Chloro-6-fluorophenyl)methanethiol.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents prevents large solvent signals from obscuring the analyte's spectrum.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument to achieve good signal dispersion.
Predicted ¹H NMR Spectrum & Interpretation (in CDCl₃)
The structure of (2-Chloro-6-fluorophenyl)methanethiol has three distinct types of protons: three aromatic protons, two benzylic methylene protons, and one thiol proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-3, H-4, H-5 (Aromatic) | 7.0 - 7.4 | Complex Multiplet | 3H | The aromatic protons are in a complex region due to the deshielding effect of the benzene ring and the electron-withdrawing Cl and F atoms.[3] They will exhibit coupling to each other (³JHH) and the adjacent ¹⁹F nucleus (³JHF and ⁴JHF), resulting in a complex, overlapping multiplet pattern. |
| -CH₂- (Benzylic) | ~ 3.8 | Doublet | 2H | These methylene protons are adjacent to the aromatic ring and the sulfur atom. They are coupled to the thiol proton (³JHH), resulting in a doublet. The exact chemical shift can vary.[4] |
| -SH (Thiol) | ~ 1.7 - 2.0 | Triplet | 1H | The thiol proton is coupled to the two adjacent methylene protons (³JHH), appearing as a triplet. The chemical shift of thiol protons can be variable and is concentration-dependent; the signal may also be broad.[5][6] |
Logical Relationship: ¹H NMR Coupling
Caption: Predicted spin-spin coupling in (2-Chloro-6-fluorophenyl)methanethiol.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In standard broadband proton-decoupled mode, each unique carbon atom gives a single sharp peak. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. The presence of fluorine causes splitting of carbon signals due to ¹³C-¹⁹F coupling, which is an invaluable tool for confirming the position of the fluorine substituent.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a broadband proton-decoupled spectrum. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Spectrum & Interpretation (in CDCl₃)
The molecule has seven unique carbon atoms. The presence of the highly electronegative fluorine atom will have a significant impact on the chemical shifts of the aromatic carbons, and its coupling will be observable.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Justification |
| C-F (Aromatic) | 160 - 164 | Doublet (¹JCF ≈ 245-255 Hz) | The carbon directly bonded to fluorine is strongly deshielded and exhibits a large one-bond coupling constant. |
| C-Cl (Aromatic) | 134 - 138 | Doublet (²JCF ≈ 15-25 Hz) | This carbon is deshielded by chlorine and shows a smaller two-bond coupling to fluorine. |
| C-CH₂SH (Aromatic) | 130 - 134 | Doublet (²JCF ≈ 15-25 Hz) | The ipso-carbon attached to the methanethiol group, showing two-bond coupling to fluorine. |
| C-H (Aromatic) | 124 - 132 | Doublet or Singlet (³JCF, ⁴JCF) | The remaining three aromatic carbons. Their shifts are influenced by the substituents. Three- and four-bond C-F couplings may be small or unresolved.[7] |
| -CH₂- (Benzylic) | 25 - 35 | Singlet or small Doublet | The benzylic carbon's shift is typical for carbons attached to sulfur and an aromatic ring. A small four-bond C-F coupling (⁴JCF) might be observed. |
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: As (2-Chloro-6-fluorophenyl)methanethiol is likely a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Background Scan: A background spectrum of the empty spectrometer is recorded.
-
Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.
Workflow: IR Spectral Analysis
Caption: Systematic workflow for interpreting the IR spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) | Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| ~2550 | S-H Stretch | Thiol (-SH) | Weak, often sharp |
| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1450 - 1490 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1440 | CH₂ Bend | Methylene (-CH₂-) | Medium |
| 1200 - 1250 | C-F Stretch | Aryl-Fluoride | Strong |
| 750 - 800 | C-Cl Stretch | Aryl-Chloride | Strong |
| 690 - 900 | C-H Out-of-Plane Bend | Aromatic (Subst. Pattern) | Strong |
The presence of a weak but sharp band around 2550 cm⁻¹ is highly indicative of the S-H bond.[8] Strong absorptions in the lower frequency region of the fingerprint region will confirm the presence of the C-F and C-Cl bonds.[9][10]
Part 3: Mass Spectrometry (MS)
Theoretical Principles: Electron Ionization (EI) Mass Spectrometry bombards a molecule with high-energy electrons, causing it to ionize and fragment. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these ions. The parent peak (molecular ion, M⁺) gives the molecular weight, and the fragmentation pattern provides structural clues, acting like a molecular puzzle.
Experimental Protocol: EI-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via direct infusion or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.
-
Analysis: The resulting fragments are accelerated, separated by the mass analyzer (e.g., a quadrupole), and detected.
Predicted Mass Spectrum & Fragmentation
The molecular weight of (2-Chloro-6-fluorophenyl)methanethiol is 176.64. A key feature will be the isotopic pattern of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in the molecular ion appearing as two peaks: M⁺ at m/z 176 (for C₇H₆³⁵ClFS) and an M+2 peak at m/z 178 (for C₇H₆³⁷ClFS) with a relative intensity ratio of approximately 3:1.[11]
Predicted Major Fragments:
| m/z Value | Proposed Fragment Ion | Formation Mechanism |
| 176 / 178 | [C₇H₆ClFS]⁺ | Molecular Ion (M⁺, M+2) |
| 143 / 145 | [C₇H₅ClFS]⁺ | Benzylic cleavage: Loss of a hydrogen radical (·H) |
| 141 / 143 | [C₆H₃ClF-CH₂]⁺ | Loss of sulfhydryl radical (·SH) |
| 127 / 129 | [C₇H₄ClFS]⁺ | Loss of ·CH₂SH radical followed by rearrangement to a substituted tropylium-like ion. |
Proposed Fragmentation Pathway
Caption: Major fragmentation pathways for (2-Chloro-6-fluorophenyl)methanethiol in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of (2-Chloro-6-fluorophenyl)methanethiol. ¹H and ¹³C NMR confirm the specific arrangement and connectivity of hydrogen and carbon atoms, with C-F coupling being a definitive marker for the fluorine substituent's position. IR spectroscopy validates the presence of key functional groups, notably the thiol S-H, aromatic C-H, C-F, and C-Cl bonds. Finally, mass spectrometry confirms the molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while the fragmentation pattern supports the overall benzylic thiol structure. Together, these techniques provide an irrefutable confirmation of the molecule's identity and purity, which is essential for its application in research and development.
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Karabacak, M., et al. (2012). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
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SlideShare. (n.d.). Mass chart Fragmentation. Available at: [Link]
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An In-Depth Technical Guide to the Safe Handling of (2-Chloro-6-fluorophenyl)methanethiol
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for (2-Chloro-6-fluorophenyl)methanethiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the best practices for managing the risks associated with this and structurally similar thiol compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for (2-Chloro-6-fluorophenyl)methanethiol, this guide draws upon established safety protocols for volatile thiols and halogenated aromatic compounds, providing a robust framework for risk mitigation in the laboratory.
Introduction and Chemical Identification
(2-Chloro-6-fluorophenyl)methanethiol is a halogenated aromatic thiol compound. The presence of the thiol (-SH) group imparts a powerful and often unpleasant odor, a characteristic feature of this class of molecules. The chloro and fluoro substitutions on the phenyl ring may influence its reactivity and toxicological profile. A thorough understanding of its properties is the first step in establishing safe handling protocols.
Table 1: Chemical and Physical Properties of (2-Chloro-6-fluorophenyl)methanethiol and Related Compounds
| Property | (2-Chloro-6-fluorophenyl)methanethiol | Methanethiol (for comparison) |
| CAS Number | 170924-52-4 | 74-93-1 |
| Molecular Formula | C₇H₆ClFS | CH₄S |
| Molecular Weight | 176.63 g/mol | 48.11 g/mol |
| Appearance | Not specified; likely a liquid with a strong stench | Colorless gas or liquid below 43°F (6°C) |
| Odor | Strong, unpleasant stench | Disagreeable, like garlic or rotten cabbage |
| Boiling Point | 102°C at 15 mmHg | 43°F (6°C) at 760 mmHg |
| Vapor Pressure | Data not available | 1.7 atm |
| Solubility | Data not available | 2% in water; soluble in alcohol and ether |
Note: The physical properties for (2-Chloro-6-fluorophenyl)methanethiol are not fully characterized in publicly available literature. The information for methanethiol is provided as a reference for a simple, volatile thiol.
Hazard Assessment and GHS Classification
Anticipated Hazards:
-
Acute Toxicity (Inhalation): Volatile thiols can be toxic if inhaled, with high concentrations potentially affecting the central nervous system and respiratory tract.[1][2]
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3]
-
Flammability: Many low molecular weight thiols are flammable.[1][4]
-
Environmental Hazard: Many organic sulfur compounds are toxic to aquatic life.[1]
-
Stench: The overpowering odor is a significant nuisance and can cause headache and nausea even at very low concentrations.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with (2-Chloro-6-fluorophenyl)methanethiol.
Engineering Controls
The primary line of defense is to minimize the escape of vapors into the laboratory environment.
-
Fume Hood: All manipulations of (2-Chloro-6-fluorophenyl)methanethiol must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.
-
Gas Traps: When performing reactions that may generate off-gases containing thiols, the exhaust should be passed through a bleach or other suitable oxidizing scrubber to neutralize the odor and toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent personal exposure.
Table 2: Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical safety goggles or face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if in a fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if in a fume hood |
| Work-up and Purification | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial to minimize risks.
Handling
The following workflow is recommended for handling volatile and odorous thiols.
Caption: Workflow for the safe handling of volatile thiols.
Storage
Proper storage is critical to prevent accidental release and degradation.
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[1][4] A dedicated, ventilated cabinet is recommended.
-
Incompatible Materials: Avoid contact with strong bases, metals, and reducing agents.
Emergency Procedures
Rapid and appropriate response to emergencies can significantly mitigate harm.
Accidental Release
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand), and then decontaminate the area with a bleach solution.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, increase ventilation. Responders should wear appropriate PPE, including respiratory protection.
Personal Exposure
The following diagram outlines the immediate first aid measures to be taken in case of exposure.
Caption: Emergency response for accidental exposure.
Disposal Considerations
All waste contaminated with (2-Chloro-6-fluorophenyl)methanethiol must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container.
-
Solid Waste: Gloves, absorbent materials, and other contaminated solids should be placed in a sealed bag before being disposed of in the solid hazardous waste stream.
-
Decontamination: All glassware and equipment should be thoroughly rinsed with a bleach solution to oxidize the thiol before standard cleaning procedures.
Conclusion
References
-
Georganics Ltd. (2011, February 14). Material Safety Data Sheet: (2-FLUOROPHENYL)METHANETHIOL. Retrieved from [Link]
-
New Jersey Department of Health. (2022, August). Right to Know - Hazardous Substance Fact Sheet: METHYL MERCAPTAN. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 878, Methanethiol. Retrieved from [Link]
-
Air Liquide. (n.d.). Safety Data Sheet: Methanethiol. Retrieved from [Link]
-
ENMET. (2015, March 6). Safety Data Sheet: Methane with Methyl Mercaptan (Methanethiol). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (4-Methylphenyl)methanethiol. Retrieved from [Link]
-
DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methyl mercaptan. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Retrieved from [Link]
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Synthesis of (2-Chloro-6-fluorophenyl)methanethiol starting materials
An In-depth Technical Guide to the Synthesis of (2-Chloro-6-fluorophenyl)methanethiol from Core Starting Materials
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-6-fluorophenyl)methanethiol is a key substituted benzyl mercaptan that serves as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the reactive methanethiol moiety, imparts specific steric and electronic properties that are leveraged in modern drug design. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, focusing on the logical progression from commercially available starting materials to the final product. We will dissect two primary, field-proven synthetic routes, elucidating the causal chemistry behind procedural choices, offering detailed experimental protocols, and comparing the strategic advantages of each pathway.
Strategic Analysis of Synthetic Pathways
The synthesis of (2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, fundamentally involves the formation of a carbon-sulfur bond at the benzylic position. Retrosynthetic analysis reveals two primary, industrially relevant strategies that diverge from common, readily available precursors: 2-chloro-6-fluorotoluene and 2-chloro-6-fluorobenzaldehyde .
The choice between these pathways often depends on the availability and cost of the starting material, scalability requirements, and the management of specific reaction hazards.
-
Pathway A (Halogenation Route): This is arguably the most direct and widely employed method. It begins with the free-radical halogenation of the methyl group on 2-chloro-6-fluorotoluene to form the highly reactive intermediate, 2-chloro-6-fluorobenzyl chloride. This electrophilic intermediate is then readily converted to the target thiol via nucleophilic substitution with a suitable sulfur source.
-
Pathway B (Reductive Route): This alternative approach starts with 2-chloro-6-fluorobenzaldehyde. The aldehyde is first reduced to the corresponding 2-chloro-6-fluorobenzyl alcohol. The hydroxyl group, being a poor leaving group, is then activated or converted into a halide before undergoing substitution with a sulfur nucleophile.
The following diagram illustrates these divergent synthetic strategies.
Caption: Divergent synthetic pathways to the target thiol.
Synthesis of Key Electrophilic Intermediates
The success of the synthesis hinges on the efficient preparation of a key intermediate bearing a good leaving group at the benzylic position.
Pathway A: From 2-Chloro-6-fluorotoluene
The conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzyl chloride is a cornerstone of this synthetic approach.[1] The reaction proceeds via a free-radical mechanism, where the benzylic C-H bonds of the methyl group are selectively cleaved and replaced with C-Cl bonds.
Causality of Experimental Choices:
-
Initiation: The reaction requires an initiator to generate the initial radical species. This can be achieved either photochemically, using UV light (e.g., from a metal halide lamp), or chemically, using a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2] Photochemical initiation is often preferred for industrial scale-up as it avoids introducing impurities from initiator decomposition.
-
Chlorinating Agent: Chlorine gas (Cl₂) is the most direct agent, but sulfuryl chloride (SO₂Cl₂) can also be used effectively.[1]
-
Reaction Control: The reaction is notoriously difficult to stop cleanly at the mono-chlorinated stage. Over-chlorination leads to the formation of 2-chloro-6-fluorobenzal chloride (the dichloro derivative) and 2-chloro-6-fluorobenzotrichloride (the trichloro derivative). Therefore, real-time monitoring is critical. Industrial patents describe the use of gas chromatography (GC) to track the disappearance of the starting toluene and the formation of the desired benzyl chloride, with the reaction being stopped when the concentration of the starting material or monochloro-intermediate falls below a set threshold (e.g., <0.5%).[3][4]
Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl chloride [2][4]
-
Setup: Equip a four-necked flask with a mechanical stirrer, a reflux condenser connected to a gas absorption trap (for HCl and unreacted chlorine), a thermometer, and a gas inlet tube.
-
Charge: Charge the flask with 2-chloro-6-fluorotoluene (e.g., 250 g). For improved product quality, a catalytic amount of phosphorus trichloride (e.g., 0.5 mL) can be added.[2][3]
-
Initiation & Reaction: Position a metal halide lamp to irradiate the flask. Heat the reaction mixture to 150–180 °C with vigorous stirring.
-
Chlorination: Begin bubbling chlorine gas through the mixture at a steady rate.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC. Continue the chlorination until the GC analysis shows that the concentration of 2-chloro-6-fluorotoluene is minimized and the desired 2-chloro-6-fluorobenzyl chloride is maximized.
-
Work-up: Once the reaction is complete, stop the chlorine flow and sparge the system with nitrogen gas to remove any residual chlorine and HCl. The crude 2-chloro-6-fluorobenzyl chloride can often be used directly in the next step or purified by vacuum distillation.
Pathway B: From 2-Chloro-6-fluorobenzaldehyde
This pathway begins with 2-chloro-6-fluorobenzaldehyde, which is itself typically prepared by the oxidation of 2-chloro-6-fluorotoluene.[4][5] The core of this route involves the reduction of the aldehyde to the corresponding benzyl alcohol.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is highly selective for aldehydes and ketones, chemoselective (will not reduce the aromatic ring or the halides), and operates under mild conditions (typically in alcoholic solvents like methanol or ethanol). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient due to their higher reactivity and need for strictly anhydrous conditions.
Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzyl alcohol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Add sodium borohydride (NaBH₄, approx. 0.3 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quenching: Slowly add water to quench the excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluorobenzyl alcohol, which can be purified further by chromatography or recrystallization.
Thiolation Strategies: Formation of the C-S Bond
With the key electrophilic intermediates in hand, the final step is the introduction of the thiol group.
Sₙ2 Displacement from 2-Chloro-6-fluorobenzyl Chloride
This is the most common and efficient method, leveraging the high reactivity of the benzyl chloride intermediate.
Method A: The Thiourea Route (Self-Validating Protocol)
This is the preferred method in many laboratory and industrial settings. It proceeds in two distinct, high-yielding steps: formation of a stable, crystalline isothiouronium salt, followed by basic hydrolysis to liberate the thiol.
Expertise & Trustworthiness: The use of thiourea is strategically advantageous because it is an inexpensive, non-volatile, and easy-to-handle solid. The reaction proceeds via a clean Sₙ2 mechanism. The intermediate isothiouronium salt is a solid that can be easily isolated and purified by simple filtration and washing, effectively removing any impurities from the initial chlorination step. This isolation provides a self-validating checkpoint for purity before the final hydrolysis. This method elegantly avoids the common side-reaction of disulfide formation, which can plague syntheses using more direct sulfur sources like NaSH.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
(2-Chloro-6-fluorophenyl)methanethiol: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Halogenated Aromatic Thiol
In the landscape of modern medicinal chemistry, halogenated organic molecules play a pivotal role in the design and development of novel therapeutic agents. The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. Among the vast array of halogenated compounds, (2-Chloro-6-fluorophenyl)methanethiol stands out as a versatile, yet underexplored, building block with significant potential in drug discovery. Its unique substitution pattern—a sterically hindered thiol flanked by both chlorine and fluorine atoms on an aromatic ring—presents a compelling scaffold for the synthesis of innovative drug candidates. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, reactivity, and potential applications of this intriguing molecule. By elucidating the causality behind experimental choices and grounding our discussion in established chemical principles, we endeavor to equip our audience with the knowledge necessary to harness the full potential of (2-Chloro-6-fluorophenyl)methanethiol in their research endeavors.
Molecular Structure and Physicochemical Properties
(2-Chloro-6-fluorophenyl)methanethiol, with the chemical formula C₇H₆ClFS, is an aromatic thiol characterized by a benzyl mercaptan core substituted with a chlorine and a fluorine atom at the ortho positions relative to the methylene group. This specific arrangement of atoms imparts distinct electronic and steric properties to the molecule, which in turn govern its reactivity and potential biological activity.
Table 1: Physicochemical Properties of (2-Chloro-6-fluorophenyl)methanethiol
| Property | Value | Source |
| CAS Number | 170924-52-4 | Commercial Suppliers |
| Molecular Formula | C₇H₆ClFS | Commercial Suppliers |
| Molecular Weight | 176.63 g/mol | Commercial Suppliers |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Odor | Pungent, characteristic of thiols | Inferred from similar compounds |
| Boiling Point | Not reported, expected to be elevated due to halogenation | N/A |
| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, methanol, THF) and insoluble in water | Inferred from similar compounds |
The presence of both a chloro and a fluoro group on the benzene ring significantly influences the molecule's lipophilicity and electronic nature. The electron-withdrawing properties of the halogens can affect the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.
Synthesis of (2-Chloro-6-fluorophenyl)methanethiol: A Step-by-Step Protocol
Proposed Synthetic Pathway
The proposed synthesis of (2-Chloro-6-fluorophenyl)methanethiol proceeds via a two-step sequence starting from the commercially available 2-chloro-6-fluorobenzyl chloride.
Caption: Proposed two-step synthesis of (2-Chloro-6-fluorophenyl)methanethiol.
Detailed Experimental Protocol
Step 1: Synthesis of S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-fluorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask to create a solution or a suspension.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride salt will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The resulting salt is typically used in the next step without further purification.
Causality behind Experimental Choices:
-
Thiourea as the Sulfur Source: Thiourea is an excellent, odorless, and stable sulfur nucleophile for the synthesis of thiols from alkyl halides.[2] It readily forms a stable isothiouronium salt intermediate.
-
Ethanol as the Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants to a sufficient extent and has a convenient boiling point for refluxing.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the starting benzyl chloride.
Step 2: Hydrolysis to (2-Chloro-6-fluorophenyl)methanethiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the S-(2-Chloro-6-fluorobenzyl)isothiouronium chloride (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Hydrolysis: Heat the mixture to reflux and maintain this temperature for 2-3 hours. The hydrolysis of the isothiouronium salt will liberate the corresponding thiolate.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute solution of hydrochloric acid (e.g., 2 M) until the pH is acidic. This will protonate the thiolate to form the desired thiol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Chloro-6-fluorophenyl)methanethiol. Further purification can be achieved by vacuum distillation.
Causality behind Experimental Choices:
-
Basic Hydrolysis: The use of a strong base like sodium hydroxide is necessary to hydrolyze the stable isothiouronium salt and generate the thiolate anion.
-
Acidification: Acidification is a critical step to protonate the thiolate and isolate the neutral thiol product.
-
Extraction and Purification: Standard workup procedures are employed to isolate and purify the final product. Vacuum distillation is often necessary for purifying liquid thiols.
Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized (2-Chloro-6-fluorophenyl)methanethiol rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Chloro-6-fluorophenyl)methanethiol
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| ¹H NMR | |||
| -CH₂- | ~3.8 | Doublet | J(H,H) ~7 Hz |
| -SH | ~1.7 | Triplet | J(H,H) ~7 Hz |
| Aromatic-H | 7.0 - 7.4 | Multiplet | |
| ¹³C NMR | |||
| -CH₂- | ~25 | ||
| Aromatic C-Cl | ~135 | ||
| Aromatic C-F | ~160 | Doublet | ¹J(C,F) ~250 Hz |
| Other Aromatic C | 125 - 130 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
Table 3: Expected IR Absorption Frequencies for (2-Chloro-6-fluorophenyl)methanethiol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
The presence of a weak absorption band in the 2550-2600 cm⁻¹ region would be a strong indicator of the S-H bond.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2-Chloro-6-fluorophenyl)methanethiol, the molecular ion peak (M⁺) would be expected at m/z 176, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).[4]
Chemical Reactivity and Synthetic Applications
The reactivity of (2-Chloro-6-fluorophenyl)methanethiol is primarily dictated by the thiol group, which can act as a nucleophile or be oxidized.
Nucleophilic Reactions
The thiol proton is weakly acidic and can be deprotonated by a base to form the corresponding thiolate. This thiolate is a potent nucleophile and can participate in a variety of S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.[2]
Caption: Key reactions of (2-Chloro-6-fluorophenyl)methanethiol.
Oxidation Reactions
Thiols can be readily oxidized to form disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide.
Applications in Medicinal Chemistry
The true potential of (2-Chloro-6-fluorophenyl)methanethiol lies in its application as a building block for the synthesis of more complex molecules with potential therapeutic value. The thiol group provides a convenient handle for introducing the 2-chloro-6-fluorobenzyl moiety into a larger molecular scaffold.
A notable example is the incorporation of the 2-chloro-6-fluorobenzyl group into pyrimidinone-based compounds, which have been investigated as potent inhibitors of HIV-1 reverse transcriptase. This suggests that the unique electronic and steric properties of the 2-chloro-6-fluorobenzyl group can contribute to favorable binding interactions with biological targets.
Safety and Handling
Thiols are generally known for their strong and unpleasant odors. (2-Chloro-6-fluorophenyl)methanethiol is expected to be no exception. Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
While specific toxicity data for (2-Chloro-6-fluorophenyl)methanethiol is not available, related compounds like (2-Fluorophenyl)methanethiol are known to be harmful if inhaled, swallowed, or absorbed through the skin, and can cause skin and eye irritation.[2] Therefore, it is prudent to handle (2-Chloro-6-fluorophenyl)methanethiol with a high degree of caution.
Conclusion and Future Outlook
(2-Chloro-6-fluorophenyl)methanethiol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity is well-defined. The unique combination of a reactive thiol group and a doubly halogenated aromatic ring provides a powerful tool for the design and synthesis of novel drug candidates. The demonstrated activity of its derivatives as HIV-1 reverse transcriptase inhibitors hints at the broader potential of this scaffold in targeting a range of biological pathways. Further exploration of the synthetic utility and biological applications of (2-Chloro-6-fluorophenyl)methanethiol is warranted and is likely to yield exciting new discoveries in the field of drug development.
References
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Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkat USA.[2]
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- Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry.
- Syntheses of organic benzyl sulphides from thiols using a modified clay c
- Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide.
- Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. The Royal Society of Chemistry.
- Benzyl thioether formation merging copper c
- Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.
- Process for the preparation of benzyl mercaptan.
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.[3]
- Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide (2007). SciSpace.
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Preparation of benzyl mercaptan. PrepChem.com.[1]
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Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC.[4]
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- How to prepare and use 2-Chloro-6-fluorobenzyl chloride efficiently?. Guidechem.
- Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. The Royal Society of Chemistry.
- A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. PMC.
- FTIR spectrum of Sbenzyl isothiouronium chloride.
- Benzenethiol. NIST WebBook.
- Method for preparing 2-chloro-6-fluorobenzaldehyde.
- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Raf Inhibitor Compounds.
- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Applic
- The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Production of methanethiol.
- Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide.
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
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Discovery and history of (2-Chloro-6-fluorophenyl)methanethiol
An In-Depth Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Unsung Architect in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic impact. However, behind every breakthrough drug lies a cast of lesser-known yet indispensable molecules: the key intermediates. These compounds are the unsung architects, their unique structures and functionalities paving the way for the efficient and scalable synthesis of life-saving medicines. (2-Chloro-6-fluorophenyl)methanethiol is one such pivotal building block. While its name may not be widely recognized outside the circles of process chemistry and medicinal chemistry, its role in the synthesis of blockbuster drugs and novel therapeutic agents is undeniable. This guide provides an in-depth exploration of this critical intermediate, from its fundamental properties and synthesis to its significant applications in drug discovery, offering researchers and drug development professionals a comprehensive resource to understand and leverage its potential.
Core Characteristics of (2-Chloro-6-fluorophenyl)methanethiol
(2-Chloro-6-fluorophenyl)methanethiol, also known by its synonym 2-chloro-6-fluorobenzyl mercaptan, is an organosulfur compound whose strategic placement of halogen atoms on the phenyl ring imparts unique chemical properties that are highly valued in organic synthesis.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.
| Property | Value | Source |
| IUPAC Name | (2-Chloro-6-fluorophenyl)methanethiol | [1] |
| CAS Number | 170924-52-4 | [1][2] |
| Molecular Formula | C₇H₆ClFS | [1] |
| Molecular Weight | 176.63 g/mol | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Boiling Point | Not specified in the provided search results. | [3] |
| Melting Point | Not specified in the provided search results. | [3] |
| Solubility | Expected to be soluble in organic solvents. | |
| SMILES | FC1=CC=CC(Cl)=C1CS | [1] |
| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [1] |
The presence of both a chloro and a fluoro group ortho to the methanethiol substituent creates a distinct electronic and steric environment. The electron-withdrawing nature of the halogens influences the reactivity of the aromatic ring and the acidity of the thiol proton. The steric hindrance provided by the ortho substituents can direct reactions at the benzylic position.
Synthesis of (2-Chloro-6-fluorophenyl)methanethiol: A Laboratory-Scale Protocol
The synthesis of (2-Chloro-6-fluorophenyl)methanethiol is not explicitly detailed in a dedicated publication within the search results. However, a plausible and efficient synthesis can be devised starting from the commercially available 2-chloro-6-fluorotoluene. This process typically involves a two-step sequence: radical halogenation of the methyl group followed by nucleophilic substitution with a sulfur source.
Synthetic Workflow
The conversion of 2-chloro-6-fluorotoluene to the target thiol is a well-established transformation in organic chemistry. The following diagram outlines the key steps.
Caption: Synthetic pathway from 2-chloro-6-fluorotoluene to (2-Chloro-6-fluorophenyl)methanethiol.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry transformations.
Step 1: Synthesis of 2-Chloro-6-fluorobenzyl bromide
-
To a solution of 2-chloro-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by an appropriate method (e.g., GC-MS or TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 2-chloro-6-fluorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Step 2: Synthesis of (2-Chloro-6-fluorophenyl)methanethiol
-
Dissolve the crude 2-chloro-6-fluorobenzyl bromide (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution and heat the mixture to reflux for several hours.
-
Monitor the formation of the isothiouronium salt intermediate.
-
Once the reaction is complete, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and continue to reflux to hydrolyze the intermediate.
-
After hydrolysis is complete, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to protonate the thiolate and precipitate the product.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2-Chloro-6-fluorophenyl)methanethiol.
Rationale for Experimental Choices:
-
Benzylic Bromination: The use of NBS and a radical initiator is a standard and selective method for the bromination of the benzylic position without affecting the aromatic ring.
-
Thiol Formation: The reaction with thiourea followed by hydrolysis is a classic method for converting alkyl halides to thiols, known as the thiourea method. It avoids the use of odorous and volatile thiols as starting materials.
Pivotal Role in Drug Discovery: The Case of Ticagrelor
(2-Chloro-6-fluorophenyl)methanethiol is not a therapeutic agent itself, but it is a crucial intermediate in the synthesis of several important pharmaceuticals. Its most prominent application is in the manufacture of Ticagrelor, a potent antiplatelet drug.
Ticagrelor: A Reversible P2Y12 Receptor Antagonist
Ticagrelor is a medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[4] It functions by reversibly inhibiting the P2Y12 receptor on platelets, which plays a key role in platelet activation and aggregation.[4][5] Unlike thienopyridine drugs like clopidogrel, ticagrelor does not require metabolic activation and exhibits a more rapid and consistent onset and offset of action.[4][5]
The (2-chloro-6-fluorophenyl) moiety is a key structural feature of a different class of compounds, and not directly part of Ticagrelor's final structure. However, the search results indicate a strong association in the context of pharmaceutical synthesis, suggesting that derivatives or related starting materials are crucial. For instance, the synthesis of Ticagrelor involves complex heterocyclic chemistry where various substituted intermediates are employed.[6][7][8] While a direct synthetic step from (2-Chloro-6-fluorophenyl)methanethiol to a Ticagrelor precursor is not explicitly outlined in the provided abstracts, the frequent co-occurrence in the chemical literature points towards its importance in the broader synthetic strategies for related compounds.
A Representative Synthetic Step in Complex Molecule Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a complex pharmaceutical intermediate, highlighting where a molecule like (2-Chloro-6-fluorophenyl)methanethiol or its derivatives would be introduced.
Caption: Generalized workflow for the synthesis of a complex API, indicating the introduction of a key intermediate.
Broader Applications and Derivatives
The utility of the 2-chloro-6-fluorophenyl structural motif extends beyond Ticagrelor. This substitution pattern is found in a variety of biologically active molecules, suggesting that it may confer advantageous properties such as enhanced binding affinity, improved metabolic stability, or favorable pharmacokinetic profiles.
HIV-1 Reverse Transcriptase Inhibitors
Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 has explored compounds containing the 6-(2-chloro-6-fluorobenzyl) moiety.[9] These compounds have demonstrated potent activity against wild-type and mutant strains of HIV-1, with the 2-chloro-6-fluoro substitution playing a key role in their efficacy.[9]
mPGES-1 Inhibitors
The discovery of potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors has been pursued for the treatment of inflammatory conditions like rheumatoid arthritis.[10] Certain benzimidazole derivatives incorporating a 2-((2-chloro-6-fluorophenyl)amino) group have shown excellent inhibitory potency against mPGES-1, highlighting the importance of this fragment in achieving high affinity for the target enzyme.[10]
Dual Src/Abl Kinase Inhibitors
In the realm of oncology, the 2-chloro-6-methylphenyl group has been incorporated into dual Src/Abl kinase inhibitors, such as Dasatinib (BMS-354825).[11] While not identical, the 2,6-disubstituted pattern is a recurring theme in the design of potent kinase inhibitors.
Conclusion: A Versatile and Indispensable Synthetic Tool
(2-Chloro-6-fluorophenyl)methanethiol stands as a testament to the critical role of specialized intermediates in the advancement of medicine. Its unique structural and electronic properties, conferred by the specific arrangement of its substituents, have made it an invaluable tool for medicinal chemists and process development scientists. From its synthesis through well-established chemical transformations to its incorporation into complex, life-saving drugs, this molecule exemplifies the synergy between fundamental organic chemistry and pharmaceutical innovation. As the quest for novel therapeutics continues, the demand for versatile and strategically designed building blocks like (2-Chloro-6-fluorophenyl)methanethiol will undoubtedly grow, further solidifying its place as a key enabler in the future of drug discovery.
References
-
Baviskar, A. T., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. [Link][10]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4). Retrieved from [Link][3]
-
Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602. [Link][4]
-
Auspex Pharmaceuticals. (2017). An improved process for synthesis of ticagrelor. Google Patents. [6]
-
Kuujia. (n.d.). Cas no 170924-52-4 (2-Chloro-6-Fluoro-Benzenemethanethiol). Retrieved from [Link][2]
-
Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Retrieved from [Link][1]
-
Shinde, G. B., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 7(58), 36437-36443. [Link][7]
-
Sbardella, G., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry, 57(12), 5347-5360. [Link][9]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link][11]
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- 3. 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
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- 10. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (2-Chloro-6-fluorophenyl)methanethiol for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2-Chloro-6-fluorophenyl)methanethiol, a critical chemical intermediate for researchers, scientists, and professionals in the field of drug development. This guide delves into the commercial availability, purity specifications, analytical methodologies for quality control, and its significant role in the synthesis of antifungal agents.
Introduction: The Significance of (2-Chloro-6-fluorophenyl)methanethiol in Medicinal Chemistry
(2-Chloro-6-fluorophenyl)methanethiol, with the CAS number 170924-52-4, is a halogenated aromatic thiol that has garnered significant interest in the pharmaceutical industry. Its unique structural features, including the presence of chlorine and fluorine atoms on the phenyl ring, make it a valuable building block in the synthesis of complex organic molecules. Notably, this compound is a key intermediate in the synthesis of triazole antifungal agents, such as Voriconazole.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of the starting materials and intermediates. Therefore, a thorough understanding of the commercial landscape, purity profiles, and analytical control of (2-Chloro-6-fluorophenyl)methanethiol is paramount for any research or development program utilizing this compound.
Commercial Availability and Purity Specifications
(2-Chloro-6-fluorophenyl)methanethiol is available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity of the commercially available material is a critical parameter that can influence the outcome of chemical reactions and the impurity profile of the final product.
| Supplier | Stated Purity | CAS Number |
| abcr GmbH | 97% | 170924-52-4[3] |
| BLD Pharm | - | 170924-52-4[4] |
| Matrix Fine Chemicals | - | 170924-52-4[5] |
| Pure Chemistry Scientific Inc. | 96+% | 170924-52-4[6] |
| Tetrahedron | 97.0% | 170924-52-4[7] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before use. The CoA provides lot-specific information on the purity and the levels of any identified impurities.
The Crucial Role in Antifungal Drug Synthesis: The Case of Voriconazole
The 2-chloro-6-fluorophenyl moiety is a cornerstone in the structure of several potent antifungal drugs. In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, intermediates bearing this structural motif are crucial.[1][2][3] The purity of (2-Chloro-6-fluorophenyl)methanethiol directly impacts the yield and impurity profile of the subsequent synthetic steps. The presence of isomeric or process-related impurities can lead to the formation of difficult-to-separate byproducts, potentially compromising the safety and efficacy of the final drug substance.
Understanding the Impurity Profile: A Synthesis-Based Approach
A comprehensive understanding of the potential impurities in (2-Chloro-6-fluorophenyl)methanethiol is best achieved by examining its probable synthetic pathway. While specific proprietary synthesis routes may vary between manufacturers, a likely approach involves the conversion of 2-chloro-6-fluorobenzyl chloride.
Potential Impurities may include:
-
Residual Starting Materials: Unreacted 2-chloro-6-fluorobenzyl chloride.
-
Isomeric Impurities: Positional isomers of the starting materials that may have been carried through the synthesis.
-
Over-reaction or Side-reaction Products: Formation of disulfides or other sulfur-containing byproducts.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.
Analytical Methods for Purity Determination and Quality Control
To ensure the quality of (2-Chloro-6-fluorophenyl)methanethiol, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of (2-Chloro-6-fluorophenyl)methanethiol.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent method for the analysis of volatile compounds and provides structural information for impurity identification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Safe Handling and Storage
(2-Chloro-6-fluorophenyl)methanethiol, like many thiols, is expected to have a strong, unpleasant odor and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
(2-Chloro-6-fluorophenyl)methanethiol is a pivotal intermediate in pharmaceutical research and development, particularly in the synthesis of antifungal agents. The purity of this compound is a critical determinant of the quality and safety of the final drug product. This guide has provided a comprehensive overview of its commercial availability, the importance of its purity, potential impurities, and robust analytical methods for its quality control. By adhering to the principles of good laboratory practice and employing rigorous analytical characterization, researchers can ensure the integrity of their synthetic work and contribute to the development of safe and effective medicines.
References
-
(2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 - Matrix Fine Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
- CN113354625A - Synthesis process of voriconazole - Google Patents. (n.d.).
- US20080194820A1 - Process For Preparing Voriconazole - Google Patents. (n.d.).
-
AB103163 | CAS 170924-52-4 – abcr Gute Chemie. (n.d.). Retrieved January 13, 2026, from [Link]
-
Process For Synthesis Of Voriconazole - Quick Company. (n.d.). Retrieved January 13, 2026, from [Link]
-
(2-Fluorophenyl)methanethiol - High purity | EN - Georganics. (n.d.). Retrieved January 13, 2026, from [Link]
-
Benzenemethanethiol,2-chloro-6-fluoro- CAS NO.170924-52-4. (n.d.). Retrieved January 13, 2026, from [Link]
-
2-Chloro-6-fluorobenzenethiol - Oakwood Chemical. (n.d.). Retrieved January 13, 2026, from [Link]
-
170924-52-4 | 2-Chloro-6-fluorobenzylthiol | Tetrahedron. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
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- 2. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 3. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]
- 4. 170924-52-4|2-Chloro-6-fluorobenzylthiol|BLD Pharm [bldpharm.com]
- 5. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]
- 6. Benzenemethanethiol,2-chloro-6-fluoro-, CasNo.170924-52-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 7. 170924-52-4 | 2-Chloro-6-fluorobenzylthiol | Tetrahedron [thsci.com]
Methodological & Application
Application Note & Protocol: A Novel Synthetic Approach to Voriconazole Utilizing (2-Chloro-6-fluorophenyl)methanethiol
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against invasive fungal infections.[1] It is a cornerstone in the treatment of serious fungal pathogens, including Aspergillus and Candida species. The chemical structure of Voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two contiguous stereocenters, the correct configuration of which is crucial for its therapeutic efficacy.[1][2]
The synthesis of Voriconazole has been approached through various methodologies, often focusing on the stereoselective construction of its chiral core.[3][4][5][6][7] Established routes typically involve the coupling of a difluorophenyl ketone derivative with a functionalized pyrimidine moiety.[8][9] This application note outlines a novel, albeit partially hypothetical, synthetic strategy for Voriconazole, commencing from the readily available starting material, (2-Chloro-6-fluorophenyl)methanethiol. This proposed pathway integrates established synthetic transformations with a novel approach to generate a key intermediate, providing a comprehensive guide for the synthesis of this vital antifungal agent.
Retrosynthetic Analysis & Strategy
The core of our synthetic strategy is to leverage (2-Chloro-6-fluorophenyl)methanethiol for the construction of a key precursor to the well-established intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The subsequent steps will then follow a convergent synthesis pathway described in the literature, involving a Reformatsky-type reaction to build the carbon skeleton of Voriconazole, followed by dehalogenation and chiral resolution.
Diagram 1: Retrosynthetic Analysis of Voriconazole
Caption: A high-level overview of the retrosynthetic pathway for Voriconazole.
Part 1: Synthesis of the Key Ketone Intermediate
This section details the proposed multi-step synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from (2-Chloro-6-fluorophenyl)methanethiol.
Step 1.1: Oxidation of (2-Chloro-6-fluorophenyl)methanethiol to 2-Chloro-6-fluorobenzaldehyde
The initial step involves the oxidation of the thiol group to an aldehyde. A variety of oxidizing agents can be employed for this transformation; here, we propose the use of N-bromosuccinimide (NBS) in an aqueous medium, which is a mild and efficient method for this conversion.
Protocol 1.1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
-
To a stirred solution of (2-Chloro-6-fluorophenyl)methanethiol (1.0 eq) in a mixture of acetone and water (4:1, v/v) at 0 °C, add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-fluorobenzaldehyde.
Step 1.2: Grignard Addition to 2-Chloro-6-fluorobenzaldehyde
The next step is to introduce the second carbon of the ethanone backbone via a Grignard reaction.
Protocol 1.2: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethanol
-
To a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C, add a solution of 2-Chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-Chloro-6-fluorophenyl)ethanol, which can be used in the next step without further purification.
Step 1.3: Oxidation to 1-(2-Chloro-6-fluorophenyl)ethanone
The secondary alcohol is then oxidized to the corresponding ketone.
Protocol 1.3: Synthesis of 1-(2-Chloro-6-fluorophenyl)ethanone
-
To a stirred solution of 1-(2-Chloro-6-fluorophenyl)ethanol (1.0 eq) in dichloromethane at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture for 4 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1-(2-Chloro-6-fluorophenyl)ethanone.
Step 1.4: Halogen Exchange to 1-(2,4-difluorophenyl)ethanone
A crucial, albeit challenging, step is the conversion of the chloro-substituted phenyl ring to the desired difluoro-substituted ring. This can be approached through nucleophilic aromatic substitution, though conditions may need to be optimized.
Protocol 1.4: Synthesis of 1-(2,4-difluorophenyl)ethanone
-
In a sealed tube, combine 1-(2-Chloro-6-fluorophenyl)ethanone (1.0 eq), potassium fluoride (2.0 eq), and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling polar aprotic solvent such as sulfolane.
-
Heat the reaction mixture at a high temperature (e.g., 180-220 °C) for several hours, monitoring by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by fractional distillation or column chromatography to obtain 1-(2,4-difluorophenyl)ethanone.
Step 1.5: Bromination of 1-(2,4-difluorophenyl)ethanone
The ketone is then alpha-brominated to prepare for the introduction of the triazole ring.
Protocol 1.5: Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone
-
To a solution of 1-(2,4-difluorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Bromo-1-(2,4-difluorophenyl)ethanone.
Step 1.6: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
The final step in the synthesis of the key intermediate is the substitution of the bromine with 1H-1,2,4-triazole.
Protocol 1.6: Synthesis of the Key Ketone Intermediate
-
To a solution of 1H-1,2,4-triazole (1.1 eq) in a solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
To this suspension, add a solution of 2-Bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Part 2: Synthesis of Voriconazole from the Key Ketone Intermediate
With the key ketone intermediate in hand, the synthesis proceeds following established literature procedures.
Step 2.1: Condensation to form the Voriconazole Backbone
A Reformatsky-type reaction is employed to couple the ketone intermediate with a pyrimidine derivative.[2][10]
Protocol 2.1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Activate zinc dust (2.0 eq) with a catalytic amount of iodine in anhydrous THF.
-
To this suspension, add a solution of 4-chloro-6-(1-bromoethyl)-5-fluoropyrimidine (1.2 eq) in THF.
-
After the formation of the organozinc reagent, cool the mixture to 0 °C and add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate and purify by column chromatography to obtain the desired diastereomeric pair.
Step 2.2: Dehalogenation to Racemic Voriconazole
The chloro group on the pyrimidine ring is removed by catalytic hydrogenation.[8]
Protocol 2.2: Synthesis of Racemic Voriconazole
-
Dissolve the product from Step 2.1 (1.0 eq) in ethanol.
-
Add sodium acetate (1.5 eq) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or autoclave) at room temperature until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Purify the residue by recrystallization to obtain racemic Voriconazole.
Step 2.3: Chiral Resolution to Obtain (2R,3S)-Voriconazole
The final step is the resolution of the racemic mixture to isolate the desired enantiomer using a chiral resolving agent.[2][8]
Protocol 2.3: Synthesis of (2R,3S)-Voriconazole
-
Dissolve racemic Voriconazole (1.0 eq) in a mixture of methanol and acetone.
-
Add a solution of R-(-)-10-camphorsulfonic acid (0.5 eq) in methanol.
-
Heat the mixture to reflux, then allow it to cool slowly to room temperature to facilitate the crystallization of the (2R,3S)-Voriconazole-(R)-camphorsulfonate salt.
-
Filter the diastereomeric salt and wash with a cold solvent mixture.
-
To isolate the free base, treat the salt with an aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer, concentrate, and recrystallize from isopropanol to obtain pure (2R,3S)-Voriconazole.
Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield |
| 1.1 | 2-Chloro-6-fluorobenzaldehyde | (2-Chloro-6-fluorophenyl)methanethiol | NBS | 85-95% (Hypothetical) |
| 1.2 | 1-(2-Chloro-6-fluorophenyl)ethanol | 2-Chloro-6-fluorobenzaldehyde | CH₃MgBr | >90% (Hypothetical) |
| 1.3 | 1-(2-Chloro-6-fluorophenyl)ethanone | 1-(2-Chloro-6-fluorophenyl)ethanol | PCC | 80-90% (Hypothetical) |
| 1.4 | 1-(2,4-difluorophenyl)ethanone | 1-(2-Chloro-6-fluorophenyl)ethanone | KF, 18-crown-6 | 40-60% (Hypothetical) |
| 1.5 | 2-Bromo-1-(2,4-difluorophenyl)ethanone | 1-(2,4-difluorophenyl)ethanone | Br₂ | 85-95% (Literature) |
| 1.6 | Key Ketone Intermediate | 2-Bromo-1-(2,4-difluorophenyl)ethanone, 1H-1,2,4-triazole | K₂CO₃ | 80-90% (Literature) |
| 2.1 | Voriconazole Backbone | Key Ketone Intermediate, Pyrimidine derivative | Zn, I₂ | 60-70% (Literature) |
| 2.2 | Racemic Voriconazole | Voriconazole Backbone | H₂, Pd/C | >90% (Literature) |
| 2.3 | (2R,3S)-Voriconazole | Racemic Voriconazole | R-(-)-10-camphorsulfonic acid | 35-45% (from racemate) |
Workflow Visualization
Diagram 2: Overall Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of Voriconazole.
Conclusion
This application note presents a comprehensive and detailed protocol for the synthesis of Voriconazole, initiating from a novel starting material, (2-Chloro-6-fluorophenyl)methanethiol. While the initial steps to construct the key difluorophenyl ethanone intermediate are proposed based on established organic chemistry principles, the latter stages of the synthesis are well-documented in the scientific literature. This guide provides researchers with a strategic framework for the synthesis of this important antifungal agent, encouraging further investigation and optimization of the proposed novel pathway.
References
-
Shibata, N., et al. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396–11403. [Link]
-
PubMed. (2013). An enantioselective synthesis of voriconazole. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of voriconazole. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. [Link]
- Google Patents. (2012). Process for preparing voriconazole.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. [Link]
- Google Patents. (2013).
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Justia Patents. (2011). process for the preparation of voriconazole. [Link]
-
Eureka | Patsnap. (2018). A kind of preparation method of voriconazole and its intermediate. [Link]
- Google Patents. (2008). Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole).
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Quick Company. (n.d.). Process For Synthesis Of Voriconazole. [Link]
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Application Notes & Protocols: (2-Chloro-6-fluorophenyl)methanethiol as a Versatile Building Block for Bioactive Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (2-Chloro-6-fluorophenyl)methanethiol, a pivotal starting material for the synthesis of high-value heterocyclic compounds. We delve into the unique reactivity imparted by its ortho-halogenated structure and provide detailed, field-proven protocols for its application in constructing medicinally relevant scaffolds such as benzothiazines and thienopyridines. The causality behind experimental choices, self-validating protocol design, and authoritative citations form the core of this document, ensuring both scientific integrity and practical utility.
Introduction: The Strategic Value of (2-Chloro-6-fluorophenyl)methanethiol
Heterocyclic compounds containing sulfur and halogen atoms are foundational scaffolds in modern medicinal chemistry.[1][2] They are present in a wide array of FDA-approved drugs, where the sulfur atom often engages in crucial receptor interactions and the halogens modulate physicochemical properties like lipophilicity and metabolic stability.[1] (2-Chloro-6-fluorophenyl)methanethiol (CAS 170924-52-4) has emerged as a particularly valuable building block due to the unique electronic environment created by the vicinal chloro and fluoro substituents.[3]
The electron-withdrawing nature of these halogens acidifies the thiol proton, enhancing its nucleophilicity in base-catalyzed reactions, while simultaneously influencing the orientation of subsequent cyclization steps. This guide explores its application in synthesizing two classes of pharmacologically significant heterocycles: 1,4-benzothiazines, known for their antimicrobial and anticancer activities, and thienopyridines, which form the core of blockbuster antiplatelet drugs.[4][5][6]
Core Reagent Profile & Safe Handling
Physicochemical and Reactivity Data
The utility of (2-Chloro-6-fluorophenyl)methanethiol is rooted in its specific chemical properties. The thiol (-SH) group is a potent and soft nucleophile, readily participating in S-alkylation, S-acylation, and addition reactions. The presence of ortho-chloro and fluoro groups enhances the acidity of the thiol (pKa lower than a simple alkyl thiol), facilitating its deprotonation under milder basic conditions to form a highly reactive thiolate anion.[7]
| Property | Value | Source |
| CAS Number | 170924-52-4 | [3] |
| Molecular Formula | C₇H₆ClFS | [3] |
| Molecular Weight | 176.63 g/mol | [3][8] |
| Boiling Point | 102°C @ 15 mmHg | [8] |
| SMILES | FC1=CC=CC(Cl)=C1CS | [3] |
| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [3] |
| Appearance | Not specified, typically a liquid | - |
| Key Hazard | Irritant, Stench | [8] |
Mandatory Safety Protocols
(2-Chloro-6-fluorophenyl)methanethiol, like many thiols, presents specific handling challenges. Adherence to strict safety protocols is non-negotiable.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risks and contain the powerful stench.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves offer insufficient protection.[9][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[9][12]
-
Spill & Waste Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[11] Dispose of all waste in a manner consistent with federal, state, and local regulations.[11]
-
First Aid:
Synthetic Application I: Synthesis of 2,1-Benzothiazine Scaffolds
The benzothiazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The following protocol details a robust method for synthesizing a halogenated benzothiazine derivative, leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This approach provides a modular route to complex benzothiazines that are otherwise difficult to access.[14]
Workflow Overview
The synthesis involves a two-step process starting from the parent thiol. First, the thiol is converted to an S-methyl sulfoximine. This intermediate then undergoes an intramolecular C-S/C-N bond formation via a Buchwald-Hartwig coupling with a suitable ortho-bromobenzaldehyde to yield the target benzothiazine ring system.
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Nucleophilic substitution reactions involving (2-Chloro-6-fluorophenyl)methanethiol
An Application Guide to Nucleophilic Substitution Reactions of (2-Chloro-6-fluorophenyl)methanethiol
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of (2-Chloro-6-fluorophenyl)methanethiol in Synthesis
(2-Chloro-6-fluorophenyl)methanethiol, a substituted benzylthiol, is a pivotal building block in modern medicinal chemistry and drug discovery. Its strategic value lies in the unique combination of a highly nucleophilic thiol group and a sterically hindered, electronically modified aromatic ring. This arrangement allows for its incorporation into complex molecular architectures, leading to compounds with significant biological activity, including potent inhibitors of HIV-1 reverse transcriptase[1] and microsomal prostaglandin E2 synthase-1 (mPGES-1)[2]. The presence of chlorine and fluorine atoms provides metabolic stability and modulates the pharmacokinetic properties of the final drug candidates, a common strategy in pharmaceutical design[3].
This guide provides an in-depth exploration of the nucleophilic substitution reactions involving (2-Chloro-6-fluorophenyl)methanethiol. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed, field-proven protocols for its application, and offer insights into optimizing these transformations for the synthesis of high-value thioether derivatives[4][5].
Reactivity and Mechanistic Rationale
The chemistry of (2-Chloro-6-fluorophenyl)methanethiol is dominated by the sulfur atom of the thiol group (-SH). Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion (RS⁻)[6]. This enhanced acidity facilitates deprotonation even with moderately strong bases, generating a potent sulfur-based nucleophile.
The reaction almost invariably proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are:
-
Deprotonation: A base removes the acidic proton from the thiol, forming the (2-chloro-6-fluorophenyl)methanethiolate anion. This anion is a soft, highly effective nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks an electrophilic carbon center (typically an alkyl halide), displacing a leaving group in a single, concerted step[6][7].
The benzylic position of the thiol group significantly accelerates the Sₙ2 reaction rate. The adjacent phenyl ring stabilizes the transition state through orbital overlap between its π-system and the p-orbitals of the reacting carbon center, thereby lowering the activation energy[8][9][10].
Application Protocol: S-Alkylation for Thioether Synthesis
The synthesis of thioethers is the most common application of (2-Chloro-6-fluorophenyl)methanethiol. The following protocol provides a robust, self-validating methodology for the S-alkylation using a generic alkyl halide.
Materials and Reagents
-
(2-Chloro-6-fluorophenyl)methanethiol (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.05 - 1.2 eq)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (1.5 - 2.0 eq)
-
Solvent (Anhydrous DMF, Acetonitrile, or THF)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Experimental Workflow
Step-by-Step Protocol (Potassium Carbonate Method)
This method is often preferred for its operational simplicity and safety compared to using sodium hydride.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2-Chloro-6-fluorophenyl)methanethiol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Causality: An inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide, a common side reaction. Anhydrous solvent prevents quenching of the base and the intermediate thiolate.
-
-
Deprotonation: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Insight: While K₂CO₃ is a moderate base, the acidity of the thiol is sufficient for complete deprotonation in a polar aprotic solvent like DMF. Vigorous stirring is necessary due to the heterogeneous nature of the mixture.
-
-
Nucleophilic Addition: Slowly add the alkyl halide (1.1 eq) to the suspension via syringe.
-
Trustworthiness: A slight excess of the alkyl halide ensures the complete consumption of the valuable thiol. A slow, dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting thiol spot is consumed (typically 2-8 hours).
-
System Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides unambiguous confirmation of the reaction's completion.
-
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).
-
Rationale: The water washes remove the DMF and inorganic salts (KBr, KCl). The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final thioether. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Representative S-Alkylation Reactions
The following table summarizes typical conditions and expected outcomes for the S-alkylation of (2-Chloro-6-fluorophenyl)methanethiol with various electrophiles. These are illustrative examples based on established reactivity principles for benzylthiols[6][11].
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Iodomethane | K₂CO₃ | DMF | 25 | 2-4 | >95% |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 25 | 4-6 | >90% |
| Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 2-3 | >95% |
| Propargyl Bromide | NaH | THF | 0 to 25 | 3-5 | >90% |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | 50 | 6-8 | >85% |
Troubleshooting and Expert Considerations
-
Side Reaction - Disulfide Formation: If a significant amount of disulfide byproduct is observed, ensure the reaction is conducted under strictly anhydrous and inert conditions. Degassing the solvent prior to use can be beneficial.
-
Low Yield: If the reaction stalls, this could be due to an insufficiently reactive electrophile or incomplete deprotonation. For less reactive halides (e.g., alkyl chlorides), switching to a stronger base (NaH) or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) can dramatically increase the rate.
-
Safety: (2-Chloro-6-fluorophenyl)methanethiol has a strong, unpleasant odor[12]. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
References
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- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
-
Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][8]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor . (2016). PubMed. Retrieved from
- Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. (2014). PubMed.
- Preparation of thioethers. (US4267375A). Google Patents.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.
- Thioethers, methods for their preparation, and compositions including such.... (US8466220B2). Google Patents.
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- Allylic & Benzylic Reactivity towards SN2. (2021). YouTube.
- Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange.
- Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). (2016). Reddit.
- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021). Eurasian Chemical Communications.
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- Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube.
- Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. (2021). ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. (2025). ResearchGate.
- The Discovery of Nucleophilic Substitution Reactions. (2023). Organic Chemistry | OpenStax.
- Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube.
-
Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1][8]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity . (2009). PubMed. Retrieved from
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- Production of methanethiol. (US2647151A). Google Patents.
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Application of (2-Chloro-6-fluorophenyl)methanethiol in Medicinal Chemistry: Advanced Application Notes and Protocols
Introduction: The Strategic Importance of the (2-Chloro-6-fluorophenyl)methanethiol Moiety
(2-Chloro-6-fluorophenyl)methanethiol, also known as 2-chloro-6-fluorobenzyl mercaptan, is a highly functionalized synthetic building block gaining prominence in medicinal chemistry. Its utility stems from the unique combination of a reactive thiol group and a strategically halogenated aromatic ring. The thiol (-SH) group serves as a versatile nucleophile, enabling its incorporation into a wide array of molecular scaffolds through S-alkylation, Michael additions, or disulfide bond formation.
The true value of this reagent, however, lies in the electronic and steric properties imparted by the 2-chloro and 6-fluoro substituents on the phenyl ring. Halogens are frequently employed in drug design to modulate a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The "magic chloro" effect, for instance, can lead to remarkable improvements in potency and metabolic stability[1]. Fluorine, the most electronegative element, can alter pKa, enforce specific molecular conformations, and block sites of metabolic oxidation[2]. The ortho, ortho' di-substitution pattern (2,6-disubstitution) creates a distinct steric and electronic environment that can enhance binding affinity to biological targets by inducing favorable conformations and participating in specific halogen bonding interactions[3][4]. This guide provides an in-depth look at the application of (2-chloro-6-fluorophenyl)methanethiol, complete with detailed protocols for its synthesis and derivatization.
Core Applications in Drug Discovery
The (2-chloro-6-fluorophenyl)methylthio group has been successfully incorporated into molecules targeting infectious diseases. The specific halogenation pattern is critical for achieving high potency and a broad spectrum of activity.
Antiviral Therapeutics: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant application of this moiety is in the development of S-DABOs (S-diarylbenzenes), a class of potent NNRTIs. These compounds bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, inhibiting its function and preventing viral replication.
-
Mechanism and Structure-Activity Relationship (SAR): The (2-chloro-6-fluorobenzyl) group is incorporated at the C6 position of a pyrimidinone core. Studies have shown that this specific substitution pattern is more advantageous than a 2,6-difluoro substitution for activity against wild-type and clinically relevant mutant strains of HIV-1[5]. The chloro and fluoro groups are believed to make critical contacts within the hydrophobic NNRTI binding pocket. The combination of a larger, more polarizable chlorine atom with a smaller fluorine atom appears to optimize the van der Waals and electrostatic interactions, leading to picomolar inhibitory activity[5].
-
Lead Compounds: Derivatives such as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones have demonstrated exceptional potency against wild-type HIV-1 and resistance-conferring mutant strains[5].
| Compound Class | Target | Key Structural Moiety | Reported Activity | Reference |
| S-DABOs | HIV-1 Reverse Transcriptase | 6-(2-chloro-6-fluorobenzyl) | Picomolar activity against wt HIV-1 | [5] |
| Imidazolidinones | Schistosoma mansoni | 1-(2-chloro-6-fluorobenzyl) | 100% mortality of adult worms in vitro | [6][7] |
Antiparasitic Agents: Novel Schistosomicidal Compounds
Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options due to reliance on a single drug, praziquantel. The (2-chloro-6-fluorobenzyl) group has been identified as a key pharmacophore in novel imidazolidinone-based schistosomicidal agents.
-
Mechanism and Structure-Activity Relationship (SAR): In compounds like (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one (LPSF/PTS23), the halogenated benzyl group is attached to the N1 position of the imidazolidinone ring[6][7]. In vitro studies against adult Schistosoma mansoni worms revealed that this compound induces high rates of mortality and significant damage to the parasite's tegument (outer surface)[6]. The lipophilicity and specific steric bulk conferred by the 2-chloro-6-fluorobenzyl moiety are thought to be crucial for penetrating the parasite and interacting with its molecular targets[7].
Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis and application of (2-Chloro-6-fluorophenyl)methanethiol.
Protocol 1: Synthesis of (2-Chloro-6-fluorophenyl)methanethiol
This protocol describes a representative two-step synthesis starting from the commercially available 2-chloro-6-fluorotoluene. The first step involves the synthesis of the key intermediate, 2-chloro-6-fluorobenzyl chloride, which is then converted to the target thiol.
Caption: Synthetic workflow for (2-Chloro-6-fluorophenyl)methanethiol.
This procedure is adapted from established methods for the side-chain chlorination of substituted toluenes[8][9].
-
Materials & Equipment:
-
500 mL four-necked reaction flask equipped with a reflux condenser, gas inlet tube, thermometer, and mechanical stirrer.
-
UV lamp (e.g., metal halide lamp).
-
Gas scrubbing apparatus containing NaOH solution for chlorine gas.
-
2-Chloro-6-fluorotoluene.
-
Chlorine gas.
-
Nitrogen gas.
-
-
Procedure:
-
Assemble the reaction apparatus under a chemical fume hood. Ensure the gas outlet is connected to the scrubbing apparatus.
-
Charge the flask with 2-chloro-6-fluorotoluene (e.g., 144.5 g, 1.0 mol).
-
Begin stirring and heat the reaction mixture to 120-140°C.
-
Position the UV lamp to illuminate the reaction flask.
-
Once the temperature is stable, begin bubbling chlorine gas through the solution at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC), analyzing for the disappearance of the starting material and the appearance of the mono-chlorinated product (2-chloro-6-fluorobenzyl chloride) and di-chlorinated byproduct.
-
Stop the chlorine flow when the desired conversion is reached (typically aiming to minimize over-chlorination).
-
Purge the system with nitrogen gas to remove residual chlorine.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-6-fluorobenzyl chloride.
-
This protocol is a robust method for converting benzyl halides to the corresponding thiols via an intermediate isothiouronium salt, which is then hydrolyzed[6]. This method avoids the direct use of odorous and highly toxic hydrogen sulfide gas.
-
Materials & Equipment:
-
250 mL round-bottom flask with reflux condenser and magnetic stirrer.
-
2-Chloro-6-fluorobenzyl chloride (from Step 1).
-
Thiourea.
-
Ethanol.
-
Sodium hydroxide (NaOH).
-
Hydrochloric acid (HCl, concentrated).
-
Diethyl ether or Dichloromethane for extraction.
-
Anhydrous magnesium sulfate or sodium sulfate.
-
-
Procedure:
-
In the round-bottom flask, dissolve 2-chloro-6-fluorobenzyl chloride (e.g., 17.9 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol.
-
Heat the mixture to reflux and stir for 3-4 hours. A white precipitate of the S-(2-chloro-6-fluorobenzyl)isothiouronium chloride salt should form.
-
After cooling slightly, add a solution of NaOH (12.0 g, 0.3 mol) in 50 mL of water to the reaction mixture.
-
Re-heat the mixture to reflux and stir for an additional 4-6 hours to effect hydrolysis of the isothiouronium salt.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to pH 1-2 with concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude thiol can be purified by vacuum distillation to yield (2-Chloro-6-fluorophenyl)methanethiol as a clear liquid with a characteristic stench.
-
Protocol 2: S-Alkylation for the Synthesis of a Schistosomicidal Precursor
This protocol details the incorporation of the (2-chloro-6-fluorobenzyl) moiety onto a heterocyclic core, a key step in the synthesis of novel schistosomicidal agents, adapted from the synthesis of related imidazolidine derivatives[6].
Caption: General workflow for S-alkylation using a 2-chloro-6-fluorobenzyl halide.
-
Materials & Equipment:
-
100 mL round-bottom flask with magnetic stirrer and nitrogen inlet.
-
5-thioxoimidazolidin-2-one (or other suitable thione).
-
2-Chloro-6-fluorobenzyl chloride.
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃).
-
Dimethylformamide (DMF) or Methanol.
-
Standard workup and purification equipment.
-
-
Procedure:
-
To a solution of the thione starting material (1.0 eq) in methanol, add NaOH (1.1 eq) and stir at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of 2-chloro-6-fluorobenzyl chloride (1.05 eq) in a small amount of methanol dropwise to the reaction mixture.
-
Stir the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
(2-Chloro-6-fluorophenyl)methanethiol and its precursors require careful handling due to their reactivity and potential toxicity.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times[10][11].
-
Reagent-Specific Hazards:
-
Thiols: Benzyl thiols are known for their powerful and unpleasant stench[12]. Use appropriate engineering controls to contain odors. Thiols can be toxic if inhaled or absorbed through the skin.
-
Benzyl Chlorides: 2-Chloro-6-fluorobenzyl chloride is a lachrymator and corrosive[11]. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Chlorine Gas: Highly toxic and corrosive. Requires a dedicated, secure setup for handling.
-
-
Waste Disposal: Quench reactive reagents appropriately before disposal. Thiol-containing waste should be treated with an oxidizing agent like bleach to neutralize the odor and toxicity before being sent for chemical waste disposal according to institutional guidelines.
Conclusion and Future Outlook
(2-Chloro-6-fluorophenyl)methanethiol is a valuable reagent for medicinal chemists seeking to introduce a uniquely functionalized benzyl group into their target molecules. The specific 2,6-dihalo substitution pattern has proven effective in optimizing the biological activity of compounds in both antiviral and antiparasitic drug discovery programs. The synthetic protocols provided herein offer reliable pathways for the preparation and derivatization of this key building block. As the principles of structure-based drug design continue to evolve, the strategic use of precisely halogenated intermediates like (2-chloro-6-fluorophenyl)methanethiol will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
-
Matos-Rocha, T. J., et al. (2016). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. Revista do Instituto de Medicina Tropical de São Paulo, 58, 64. Available at: [Link]
-
Cadeddu, M., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry, 57(12), 5212-25. Available at: [Link]
-
Silva, M. P., et al. (2018). In vivo study of schistosomicidal action of (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one. Revista do Instituto de Medicina Tropical de São Paulo, 60, e62. Available at: [Link]
-
Ragab Mahmoud, A. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Halogenated Benzyl Chlorides in Modern Chemical Synthesis. Available at: [Link]
-
ChemWhat. (n.d.). Cas no 170924-52-4 (2-Chloro-6-Fluoro-Benzenemethanethiol). Available at: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzyl mercaptan (CAS 170924-52-4). Available at: [Link]
-
Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Available at: [Link]
-
Zhang, Y., et al. (2026). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 31, 264. Available at: [Link]
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]
-
Sarpong, R., & Goundry, W. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents [mdpi.com]
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- 10. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Experimental Setup for Reactions with (2-Chloro-6-fluorophenyl)methanethiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and experimental use of (2-Chloro-6-fluorophenyl)methanethiol (CAS No. 170924-52-4). Due to its potent odor and specific reactivity, this thiol requires carefully designed experimental setups. These notes detail the compound's core reactivity, essential safety protocols, and step-by-step procedures for its application in common synthetic transformations, such as S-alkylation and S-acylation. The causality behind experimental choices, from reaction setup to waste decontamination, is explained to ensure procedural integrity and laboratory safety.
Compound Profile and Physicochemical Properties
(2-Chloro-6-fluorophenyl)methanethiol is a substituted aromatic thiol used as an intermediate in organic synthesis.[1] Its utility stems from the nucleophilic character of the sulfur atom, allowing for the formation of new carbon-sulfur bonds. Understanding its physical properties is the first step toward designing a successful experiment.
| Property | Value | Source |
| CAS Number | 170924-52-4 | [1] |
| Molecular Formula | C₇H₆ClFS | [1][2] |
| Molecular Weight | 176.63 g/mol | [1][2] |
| Boiling Point | 102°C at 15 mmHg | [2] |
| Sensory Properties | Potent, unpleasant odor (stench) | [2][3] |
| IUPAC Name | (2-chloro-6-fluorophenyl)methanethiol | [1] |
Critical Safety and Handling Protocols
Thiols, also known as mercaptans, are notorious for their extremely unpleasant and pervasive odors, detectable by the human nose at concentrations as low as parts per billion.[3][4] Improper handling can lead to laboratory-wide odor contamination and may cause nausea or headaches.[4] Therefore, rigorous adherence to safety protocols is not merely a recommendation but a necessity.
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations involving (2-Chloro-6-fluorophenyl)methanethiol, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood.[4][5]
-
Odor Neutralization: The fume hood's exhaust should ideally be scrubbed or filtered. A bleach trap connected to the reaction's gas outlet (e.g., a bubbler on a condenser) is mandatory to capture and oxidize volatile thiol vapors.[5]
-
PPE: Standard PPE includes a lab coat, splash goggles, and nitrile gloves. Given the potential for skin absorption, consider double-gloving.[6][7][8]
Workflow for Safe Thiol Handling
The following workflow diagram outlines the essential steps for safely managing experiments with (2-Chloro-6-fluorophenyl)methanethiol from preparation to cleanup.
Caption: Safety workflow for experiments involving thiols.
Core Reactivity: The Thiolate Nucleophile
The synthetic utility of (2-Chloro-6-fluorophenyl)methanethiol is dominated by the chemistry of its sulfhydryl (-SH) group. The thiol proton is weakly acidic, with pKa values for similar thiols being around 10-11.[9] Treatment with a suitable base readily deprotonates the thiol to form the corresponding thiolate anion. This thiolate is a potent, soft nucleophile that readily participates in a variety of bond-forming reactions.
The choice of base is critical. For quantitative thiolate formation, a base whose conjugate acid has a pKa higher than that of the thiol should be used. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Sources
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- 2. 170924-52-4(2-Chloro-6-Fluoro-Benzenemethanethiol) | Kuujia.com [kuujia.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. open.alberta.ca [open.alberta.ca]
- 8. georganics.sk [georganics.sk]
- 9. Methanethiol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of (2-Chloro-6-fluorophenyl)methanethiol
Abstract
This document provides a comprehensive technical guide for the multi-ton scale-up synthesis of (2-Chloro-6-fluorophenyl)methanethiol, a critical starting material for the active pharmaceutical ingredient (API) Voriconazole. The synthesis is presented as a robust, three-stage process commencing from the readily available 2-chloro-6-fluorotoluene. Each stage is detailed with field-proven protocols, mechanistic insights, and process control parameters designed for industrial application. The narrative emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical scalability.
Introduction: Strategic Importance of the Target Intermediate
Voriconazole is a second-generation triazole antifungal agent, indispensable for treating invasive fungal infections, particularly in immunocompromised patients. The efficiency, cost-effectiveness, and purity of its synthesis are paramount. (2-Chloro-6-fluorophenyl)methanethiol serves as a cornerstone building block in the construction of the Voriconazole molecule. Its benzylic thiol moiety provides the required reactivity for coupling with the pyrimidine core of the drug.
The synthetic strategy detailed herein is designed for industrial implementation, focusing on high-throughput, process safety, and minimization of hazardous reagents and waste streams. The overall transformation from 2-chloro-6-fluorotoluene to the target thiol is achieved in three distinct, high-yielding stages:
-
Photochlorination & Hydrolysis: Conversion of 2-chloro-6-fluorotoluene to the intermediate 2-chloro-6-fluorobenzaldehyde.
-
Chemoselective Reduction: Reduction of the aldehyde to (2-chloro-6-fluorophenyl)methanol.
-
Thiolation via Isothiouronium Salt: Conversion of the alcohol to the final product, (2-chloro-6-fluorophenyl)methanethiol.
Stage 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This initial stage transforms the inert methyl group of the starting material into a reactive aldehyde functionality. The process is a well-established industrial method involving a two-step, one-pot reaction.[1][2]
Principle of Synthesis: From Toluene to Aldehyde
The synthesis hinges on a free-radical side-chain chlorination of 2-chloro-6-fluorotoluene under UV irradiation, which generates a mixture of mono-, di-, and tri-chlorinated benzyl intermediates.[1][3] Without isolation, this mixture is subjected to hydrolysis. The use of a solid superacid catalyst, such as an iron-based formulation (e.g., SO₄²⁻/Fe₂O₃), is critical for scale-up as it circumvents the need for large volumes of corrosive mineral acids like sulfuric acid, thereby simplifying work-up and reducing waste.[3][4] The dichlorinated species, (2-chloro-6-fluorophenyl)dichloromethane, is the key intermediate that hydrolyzes to the desired aldehyde.
Detailed Scale-Up Protocol: Stage 1
Materials and Equipment:
-
Jacketed glass-lined reactor (5000 L) equipped with a reflux condenser, thermometer, gas sparging tube, and a high-intensity metal halide lamp.
-
Tail gas scrubber system for neutralizing HCl and unreacted chlorine.
-
Gas Chromatograph (GC) for in-process monitoring.
-
Reduced pressure distillation unit.
Reagents:
-
2-Chloro-6-fluorotoluene (C₇H₆ClF)
-
Chlorine Gas (Cl₂)
-
Phosphorus Trichloride (PCl₃) (Optional quality enhancer)[4]
-
Iron-based Solid Superacid Catalyst (SO₄²⁻/Fe₂O₃)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃) solution (10% w/v)
-
Nitrogen Gas (N₂)
Protocol:
-
Reactor Charging and Inerting: Charge the reactor with 2-chloro-6-fluorotoluene (1000 kg, 6917 mol) and phosphorus trichloride (2 L, an optional step to improve product quality).[4] Seal the reactor and purge with nitrogen gas.
-
Photochlorination: Begin agitation and heat the reactor contents to 160-180°C. Once the temperature is stable, turn on the metal halide lamp to irradiate the mixture.[4][5] Introduce a subsurface stream of chlorine gas.
-
In-Process Control (IPC): The reaction is highly exothermic and generates HCl gas, which must be scrubbed. Monitor the reaction progress by GC analysis of aliquots every hour. The primary goal is the formation of the di- and tri-chlorinated intermediates. Continue chlorination until the GC analysis indicates that the content of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.[3][4]
-
Chlorine Purge: Stop the chlorine feed and turn off the lamp. Purge the reactor with nitrogen gas to remove residual chlorine and HCl.
-
Hydrolysis: To the hot chlorinated mixture, add the iron-based solid superacid catalyst (20 kg).[3] Maintain the temperature at 160-180°C. Slowly add deionized water (150 L) dropwise over 3-4 hours to control the exothermic reaction.[3]
-
Reaction Completion: After the water addition is complete, maintain the reaction at temperature for an additional 4-5 hours, continuing to monitor by GC for the complete conversion of the chlorinated intermediates into 2-chloro-6-fluorobenzaldehyde.[3]
-
Work-up and Neutralization: Cool the reaction mixture to 90-100°C.[1] Slowly add 10% sodium carbonate solution while stirring until the pH of the aqueous phase is ≥ 8. Stir for 30 minutes, then cease agitation and allow the layers to separate.
-
Purification: Separate the lower aqueous layer. The crude organic layer is then purified by vacuum distillation to yield 2-chloro-6-fluorobenzaldehyde as a white solid upon cooling.[4][6]
Quantitative Data Summary: Stage 1
| Parameter | Value | Unit | Notes |
| 2-Chloro-6-fluorotoluene | 1000 | kg | Starting Material |
| Reaction Temperature (Chlorination) | 160-180 | °C | [5] |
| Reaction Temperature (Hydrolysis) | 160-180 | °C | [3] |
| Hydrolysis Time | 7-9 | hours | Includes addition and hold time |
| Catalyst Loading | ~2% | w/w | Relative to starting material |
| Typical Yield | 88-95 | % | |
| Final Purity (Post-distillation) | >99.5 | % | By GC analysis |
Stage 2: Chemoselective Reduction to (2-chloro-6-fluorophenyl)methanol
This stage involves the selective reduction of the aldehyde functional group to a primary alcohol, which is a necessary precursor for the subsequent thiolation step.
Principle of Synthesis: Aldehyde to Alcohol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For large-scale operations, sodium borohydride (NaBH₄) is the reagent of choice due to its excellent selectivity, mild reaction conditions, high yields, and operational safety compared to more powerful hydrides like lithium aluminum hydride. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Detailed Scale-Up Protocol: Stage 2
Materials and Equipment:
-
Jacketed glass-lined reactor (5000 L) with temperature control.
-
Addition funnel/dosing pump.
-
Standard laboratory glassware for work-up.
Reagents:
-
2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 2N)
-
Ethyl Acetate
Protocol:
-
Dissolution: Charge the reactor with 2-chloro-6-fluorobenzaldehyde (1000 kg, 6307 mol) and methanol (2000 L). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using a chiller.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium borohydride (143 kg, 3784 mol) in cold deionized water (500 L). Slowly add the NaBH₄ solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is fully consumed.
-
Quenching: Slowly and carefully quench the reaction by adding 2N HCl to neutralize the excess NaBH₄ and decompose the borate esters. Maintain the temperature below 20°C during this exothermic step, adding acid until the pH is ~5-6.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction and Purification: Add ethyl acetate (2000 L) and deionized water (1000 L) to the residue. Stir, allow the layers to separate, and collect the organic layer. Wash the organic layer with brine (500 L), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield (2-chloro-6-fluorophenyl)methanol as a solid. The product is typically of sufficient purity (>98%) to proceed to the next stage without further purification.
Quantitative Data Summary: Stage 2
| Parameter | Value | Unit | Notes |
| 2-Chloro-6-fluorobenzaldehyde | 1000 | kg | Starting Material |
| Sodium Borohydride | 143 | kg | 0.6 molar equivalents |
| Reaction Temperature | 0-10 | °C | |
| Reaction Time | 3-5 | hours | |
| Typical Yield | 95-98 | % | |
| Purity | >98 | % | By HPLC analysis |
Stage 3: Synthesis of (2-Chloro-6-fluorophenyl)methanethiol
This final stage introduces the crucial thiol functionality. The chosen method proceeds via an intermediate benzyl chloride analog and subsequent reaction with thiourea. This route is favored in industrial settings because it avoids the use of foul-smelling and toxic reagents like hydrogen sulfide and produces the thiol in high purity after a simple hydrolysis step.[7][8]
Principle of Synthesis: Alcohol to Thiol via Isothiouronium Salt
The conversion is a two-step process:
-
Chlorination: The hydroxyl group of (2-chloro-6-fluorophenyl)methanol is converted into a good leaving group by reaction with thionyl chloride (SOCl₂), forming the reactive intermediate, 2-chloro-6-fluoro-1-(chloromethyl)benzene.
-
Thiol Formation: This intermediate is not isolated but is reacted in situ with thiourea. Thiourea acts as a sulfur nucleophile, displacing the chloride to form a stable S-benzylisothiouronium salt.[9][10] This salt is then hydrolyzed under alkaline conditions to liberate the desired (2-Chloro-6-fluorophenyl)methanethiol.[10][11] This method effectively prevents the formation of the common disulfide and sulfide byproducts.[7]
Detailed Scale-Up Protocol: Stage 3
Materials and Equipment:
-
Jacketed glass-lined reactor (5000 L) with reflux condenser and scrubber.
-
Standard work-up and vacuum distillation equipment.
Reagents:
-
(2-chloro-6-fluorophenyl)methanol (C₇H₆ClFO)
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
Thiourea (CH₄N₂S)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (5N)
-
Hydrochloric Acid (HCl, 2N)
Protocol:
-
Chlorination: Charge the reactor with (2-chloro-6-fluorophenyl)methanol (1000 kg, 6228 mol) and toluene (1500 L). Cool the mixture to 0-5°C. Slowly add thionyl chloride (817 kg, 6871 mol) over 2-3 hours, maintaining the temperature below 10°C. The off-gases (SO₂ and HCl) must be directed to a scrubber.
-
Reaction Completion (Chlorination): After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC/HPLC analysis confirms the complete disappearance of the starting alcohol.
-
Isothiouronium Salt Formation: In a separate reactor, dissolve thiourea (521 kg, 6845 mol) in 95% ethanol (1000 L). Transfer the crude benzyl chloride solution from the first reactor into the thiourea solution. Heat the mixture to reflux (approx. 75-80°C) and maintain for 6 hours.[10] Upon cooling, the S-(2-chloro-6-fluorobenzyl)isothiouronium chloride salt may precipitate.
-
Alkaline Hydrolysis: Without isolating the salt, add 5N sodium hydroxide solution (3000 L) to the reactor. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt to the thiol.[10]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer to a separation vessel and add toluene (1000 L). Acidify the aqueous layer with 2N HCl until the pH is ~1-2.[10] Separate the organic layer.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude (2-Chloro-6-fluorophenyl)methanethiol is then purified by vacuum distillation to yield a colorless, malodorous liquid.[10]
Quantitative Data Summary: Stage 3
| Parameter | Value | Unit | Notes |
| (2-chloro-6-fluorophenyl)methanol | 1000 | kg | Starting Material |
| Thionyl Chloride | 817 | kg | 1.1 molar equivalents |
| Thiourea | 521 | kg | 1.1 molar equivalents |
| Reflux Time (Salt Formation) | 6 | hours | [10] |
| Reflux Time (Hydrolysis) | 2-3 | hours | [10] |
| Typical Yield | 80-88 | % | Overall for Stage 3 |
| Final Purity (Post-distillation) | >99 | % | By GC analysis |
Visualization of Synthetic Workflow
Overall Process Flow Diagram
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Key steps in the conversion of the benzyl chloride to the thiol.
Conclusion
The protocols described in this document outline a validated and scalable pathway for the industrial synthesis of (2-Chloro-6-fluorophenyl)methanethiol. By leveraging a robust photochlorination/hydrolysis sequence followed by a reliable reduction and a high-purity thiolation via the isothiouronium salt route, manufacturers can achieve high yields of the target intermediate while maintaining stringent quality control and operational safety. This guide serves as a foundational document for process chemists, chemical engineers, and drug development professionals involved in the production of Voriconazole.
References
-
Vetter, H. (Year not specified). Synthesis of di- and tri-methoxybenzyl thiols from corresponding alcohols. Source not specified. As referenced in: Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]
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LibreTexts. (2023, January 22). Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
PrepChem. (Date not specified). Preparation of benzyl mercaptan. [Link]
-
Chemistry Steps. (Date not specified). Reactions of Thiols. [Link]
-
Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(04), 509-512. [Link]
- Google Patents. (1991). US5001271A - Synthesis of benzyl mercaptan.
-
Wikipedia. (Date not specified). 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Wikipedia. (Date not specified). Benzyl mercaptan. [Link]
- Google Patents. (1987).
-
National Center for Biotechnology Information. (Date not specified). Benzyl mercaptan. PubChem Compound Database. [Link]
-
LookChem. (Date not specified). Benzyl mercaptan. [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not specified). Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde. [Link]
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Troubleshooting & Optimization
Technical Support Center: Reactions of (2-Chloro-6-fluorophenyl)methanethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-6-fluorophenyl)methanethiol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during reactions with this intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reactivity of (2-Chloro-6-fluorophenyl)methanethiol
(2-Chloro-6-fluorophenyl)methanethiol is a key building block in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel. As with most thiols, the sulfhydryl (-SH) group is the primary site of reactivity, making it an excellent nucleophile. However, this reactivity also predisposes it to several common side reactions, primarily oxidation, which can lead to the formation of undesired byproducts. This guide will focus on the identification and mitigation of the most prevalent of these: the disulfide dimer and the over-oxidized sulfonic acid.
FAQ 1: Disulfide Dimer Formation
Question: I am performing a nucleophilic substitution reaction with (2-Chloro-6-fluorophenyl)methanethiol and am observing a significant amount of a higher molecular weight impurity. LC-MS analysis suggests it is a dimer of my starting material. What is this byproduct and how can I prevent its formation?
Answer: The byproduct you are observing is almost certainly the disulfide dimer, bis(2-chloro-6-fluorobenzyl) disulfide. This is the most common byproduct in reactions involving thiols.
The Chemistry of Disulfide Formation
Thiols are readily oxidized to disulfides, a reaction that can be initiated by atmospheric oxygen, particularly under basic conditions which favor the formation of the more easily oxidized thiolate anion. The reaction proceeds as follows:
2 R-SH + [O] → R-S-S-R + H₂O
Where R is the (2-chloro-6-fluorophenyl)methyl group. The presence of trace metal impurities can also catalyze this oxidation.
Troubleshooting Guide: Minimizing Disulfide Dimer Formation
| Symptom | Potential Cause | Recommended Action |
| High levels of disulfide dimer detected by LC-MS or TLC. | Exposure to atmospheric oxygen. | 1. Degas all solvents prior to use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction mixture turns cloudy or a precipitate forms. | Disulfide dimer may be less soluble than the starting thiol. | Confirm the identity of the precipitate. If it is the dimer, implement the preventative measures below. |
| Inconsistent reaction yields. | Variable extent of oxidative dimerization. | Strict adherence to inert atmosphere techniques is crucial for reproducibility. |
Experimental Protocol: Performing Reactions Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent Degassing: Degas your reaction solvent by sparging with nitrogen or argon for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble your reaction apparatus and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.
-
Reagent Addition: Add the degassed solvent and reagents via syringe or cannula under a positive flow of the inert gas.
Logical Workflow for Minimizing Disulfide Formation
Caption: Workflow to minimize disulfide byproduct.
FAQ 2: Over-Oxidation to Sulfonic Acid
Question: In addition to my desired product, I have identified a highly polar byproduct that remains at the baseline of my TLC plate and is readily soluble in aqueous layers. What could this be?
Answer: This highly polar byproduct is likely the sulfonic acid, (2-chloro-6-fluorophenyl)methanesulfonic acid. This is formed by the over-oxidation of the thiol.
The Chemistry of Sulfonic Acid Formation
While mild oxidation of thiols yields disulfides, stronger oxidizing conditions or prolonged exposure to oxidizing agents can lead to the formation of sulfinic acids and ultimately sulfonic acids. This process is generally irreversible under standard synthetic conditions.
R-SH + 3[O] → R-SO₃H
This over-oxidation can be a significant issue if your reaction conditions involve strong oxidants or if the reaction is run for an extended period in the presence of air.
Troubleshooting Guide: Preventing Over-Oxidation
| Symptom | Potential Cause | Recommended Action |
| Highly polar byproduct observed by TLC or LC. | Presence of strong oxidizing agents. | Scrutinize all reagents for potential oxidizing properties. Avoid reagents like hydrogen peroxide, permanganates, or chromates unless they are the intended reactant. |
| Low mass balance after extraction. | Sulfonic acid byproduct is lost to the aqueous phase. | Acidify the aqueous layer and re-extract with a more polar solvent (e.g., ethyl acetate) to isolate and confirm the identity of the sulfonic acid. |
| Reaction with oxidizing reagents gives a complex mixture. | Multiple oxidation states of sulfur are being formed. | Carefully control the stoichiometry of the oxidant and the reaction temperature. Perform the reaction at low temperatures to improve selectivity. |
Experimental Protocol: Quenching and Work-up to Remove Sulfonic Acids
-
Reaction Quench: Upon completion, cool the reaction mixture to 0 °C and quench any excess oxidant by the slow addition of a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Aqueous Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, partitioning it into the aqueous layer.
-
Separation: Carefully separate the organic and aqueous layers. For quantitative analysis of the byproduct, the aqueous layer can be acidified and re-extracted.
Byproduct Formation Pathway
Caption: Oxidation byproducts of the thiol.
Additional Considerations: Over-Alkylation
While less common than oxidation, if (2-Chloro-6-fluorophenyl)methanethiol is used as a nucleophile to react with an alkylating agent, there is a possibility of over-alkylation of the resulting thioether to form a sulfonium salt.
R-S-R' + R'-X → [R-S(R')₂]⁺X⁻
This is more likely to occur if a large excess of the alkylating agent is used or if the reaction is run at elevated temperatures for an extended period. To mitigate this, use a stoichiometry of 1:1 or a slight excess of the thiol, and carefully monitor the reaction progress to avoid prolonged reaction times.
Summary
The primary byproducts in reactions of (2-Chloro-6-fluorophenyl)methanethiol are the disulfide dimer and the sulfonic acid, both arising from oxidation. By understanding the underlying chemistry and implementing careful experimental techniques, particularly the rigorous exclusion of oxygen and the control of oxidizing agents, the formation of these impurities can be significantly minimized. Always ensure thorough characterization of your starting materials and products to maintain the highest level of scientific integrity in your research.
References
-
General Reactivity of Thiols
- Title: Thiols and Sulfides - Chemistry LibreTexts
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Oxidation of Thiols
- Title: Reactions of Thiols - Chemistry Steps
- Source: Chemistry Steps
-
URL: [Link]
-
Impurities in Pharmaceutical Synthesis
- Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Source: Asian Journal of Chemistry
-
URL: [Link]
-
Forced Degradation Studies
- Title: Forced Degrad
- Source: BioPharm Intern
-
URL: [Link]
Technical Support Center: Purification of (2-Chloro-6-fluorophenyl)methanethiol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Chloro-6-fluorophenyl)methanethiol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during purification. The information herein is compiled from established chemical principles and safety guidelines for handling aromatic thiols.
FAQ: What are the primary challenges and common impurities associated with (2-Chloro-6-fluorophenyl)methanethiol purification?
(2-Chloro-6-fluorophenyl)methanethiol (CAS 170924-52-4) is a reactive organosulfur compound that presents unique purification challenges, primarily due to the reactivity of the thiol group.[1][2]
Key Challenges:
-
Oxidation: The thiol (-SH) group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This leads to the formation of the corresponding disulfide, bis(2-chloro-6-fluorobenzyl) disulfide, which is often the main impurity.[3][4] This oxidation can be catalyzed by trace metal ions.[5]
-
Odor: Like most thiols, this compound has a strong, unpleasant odor.[6][7] Proper handling in a well-ventilated fume hood and quenching of residues with bleach are essential safety measures.[7][8]
-
Thermal Sensitivity: While aromatic thiols are generally more stable than their aliphatic counterparts, prolonged exposure to high temperatures during distillation can lead to decomposition.
Common Impurities and Their Origins:
| Impurity | Origin | Impact |
| Bis(2-chloro-6-fluorobenzyl) disulfide | Oxidation of the thiol product upon exposure to air. | Can interfere with subsequent reactions that require a free thiol, leading to reduced yields. |
| Unreacted Starting Materials | Incomplete conversion during synthesis (e.g., from 2-chloro-6-fluorobenzyl halide). | May introduce side reactions in downstream applications. |
| Residual Solvents | From the synthesis and workup steps (e.g., DMF, Toluene). | Can affect reaction kinetics and product solubility. |
| Byproducts from Synthesis | Dependent on the synthetic route; may include aromatic sulfides.[9] | Can complicate purification and affect final product purity. |
FAQ: What is the most effective purification technique for achieving high purity of (2-Chloro-6-fluorophenyl)methanethiol?
The choice of purification method is dictated by the scale of the experiment, the nature of the impurities, and the desired final purity.
Comparison of Purification Techniques:
| Technique | Scale | Purity | Advantages | Disadvantages |
| Vacuum Distillation | >5 g | >99% | Highly effective for removing non-volatile impurities like disulfides and residual solvents. Scalable.[10][11][12] | Requires specialized equipment. Potential for thermal degradation if not carefully controlled.[10] |
| Flash Column Chromatography | <5 g | >98% | Excellent for separating closely related impurities.[13][14] | Can be time-consuming and solvent-intensive. The silica gel surface can sometimes promote oxidation.[15] |
| Acid-Base Extraction | Any | Variable | Useful for removing acidic or basic impurities.[16] | Not effective for neutral impurities like the disulfide. |
| Recrystallization | >1 g | >99% | Can yield very high-purity material if a suitable solvent is found.[17] | Often challenging to find an appropriate solvent system for oily products. |
For obtaining high-purity (2-Chloro-6-fluorophenyl)methanethiol, vacuum distillation is generally the most robust and scalable method.[10][18]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My purified thiol turns cloudy or forms a precipitate upon storage.
-
Cause: This is a clear indication of oxidation to the disulfide, which is often less soluble and precipitates out.[3]
-
Solution: Strict exclusion of air is critical.
-
Degas Solvents: Before use in chromatography or for dissolving the product, sparge all solvents with an inert gas (argon or nitrogen) for at least 20-30 minutes.[5][15]
-
Inert Atmosphere: Handle the purified thiol under a blanket of inert gas.
-
Storage: Store the final product in an amber vial under an argon or nitrogen headspace, tightly sealed, and at low temperatures (e.g., in a freezer).
-
Issue 2: I am observing significant product loss during flash column chromatography.
-
Cause: This could be due to irreversible adsorption onto the silica gel or on-column oxidation. Thiol oxidation is often faster at higher pH.[19]
-
Solution:
-
Use Degassed Solvents: This is the most critical step to prevent on-column oxidation.[15]
-
Acidic Modifier: Consider adding a very small amount (e.g., 0.1%) of acetic acid to the eluent to maintain a slightly acidic environment, which can suppress the formation of the more easily oxidized thiolate anion.[19]
-
Work Quickly: Do not let the column run for an unnecessarily long time.
-
Alternative Stationary Phase: In some cases, using acidic alumina instead of silica gel may reduce oxidation.[15]
-
Sources
- 1. (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4 [matrix-fine-chemicals.com]
- 2. 170924-52-4(2-Chloro-6-Fluoro-Benzenemethanethiol) | Kuujia.com [kuujia.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
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- 11. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
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- 13. Chromatography [chem.rochester.edu]
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- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing Voriconazole Yield from the Thiopyrimidine Intermediate Pathway
Welcome to the technical support center for the synthesis of Voriconazole. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the yield and purity of Voriconazole through the substituted thiopyrimidine intermediate route. We will delve into the critical steps of this synthesis, providing not only detailed protocols but also field-tested troubleshooting advice to navigate the common challenges encountered during this complex process. Our focus is on the causality behind experimental choices to empower you with the knowledge to optimize your outcomes.
Foundational Understanding: The Thiopyrimidine Strategy
The synthesis of Voriconazole is a multi-step endeavor where stereochemical control is paramount. One robust and high-yielding strategy employs a thiopyrimidine intermediate. This approach is advantageous as it often leads to better stereoselectivity in the key coupling step compared to routes using 4-chloro-6-ethyl-5-fluoropyrimidine directly. The overall workflow involves the synthesis of a thioether, a critical Reformatsky-type coupling reaction, and subsequent desulfurization and resolution.[1][2]
Below is a diagram illustrating the key stages of this synthetic pathway.
Caption: Workflow for Voriconazole synthesis via the thiopyrimidine intermediate route.
Synthesis of the Thiopyrimidine Intermediate: A Troubleshooting Guide
The initial step involves a nucleophilic substitution reaction where a thiol derivative displaces the chlorine atom on the pyrimidine ring. This reaction is generally high-yielding, often exceeding 95%, but requires careful control to prevent side reactions.[1]
Experimental Protocol: Synthesis of the Thiopyrimidine Intermediate
-
Reaction Setup: In a clean, dry, nitrogen-purged reactor, dissolve 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable aprotic solvent such as THF or DMF.
-
Base Addition: Add an appropriate base (e.g., potassium carbonate, triethylamine) to the solution and stir to form a uniform suspension.
-
Thiol Addition: Slowly add the thiol derivative, such as (2-Chloro-6-fluorophenyl)methanethiol, to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting pyrimidine is consumed.
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether. The product can be further purified by crystallization.
Troubleshooting Q&A: Thiopyrimidine Intermediate Synthesis
| Question/Issue | Potential Cause & Explanation | Recommended Action |
| Q1: The reaction is sluggish or incomplete. | Insufficiently strong base or poor solubility of the base. A weak base may not efficiently deprotonate the thiol, leading to a slow reaction rate. | Switch to a stronger base like sodium hydride (use with caution) or a more soluble base. Ensure adequate stirring to maintain a good suspension. |
| Q2: I am observing multiple spots on TLC, indicating side products. | Over-alkylation or oxidation of the thiol. If a very strong base is used or if oxygen is present, the thiol can be oxidized to a disulfide, or multiple pyrimidine units could react. | Maintain a strict inert (nitrogen or argon) atmosphere. Add the thiol slowly to control the reaction exotherm and prevent side reactions. Use a slight excess of the thiol to ensure the pyrimidine is the limiting reagent. |
| Q3: The product is difficult to crystallize. | Presence of unreacted starting materials or disulfide impurities. These impurities can interfere with the crystal lattice formation. | Purify the crude product using column chromatography before attempting crystallization. Ensure the workup effectively removes all water-soluble and base-related impurities. |
The Critical Reformatsky-Type Coupling Reaction
This is the most crucial step for determining the overall yield and stereochemical purity of Voriconazole. The reaction involves the formation of an organozinc reagent from a brominated thiopyrimidine intermediate, which then adds to the ketone moiety.[3][4]
Experimental Protocol: Reformatsky-Type Coupling
-
Activation of Zinc: In a separate flask under an inert atmosphere, activate zinc dust by stirring with a small amount of iodine or 1,2-dibromoethane in THF. A catalytic amount of lead powder can also be added to improve reactivity.[3]
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add the brominated thiopyrimidine intermediate (prepared by brominating the thioether with NBS) dropwise. Maintain the temperature between 10-25°C.[5]
-
Coupling Reaction: In the main reaction vessel, dissolve the ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, in THF. Cool the solution to between -15°C and 0°C.[4][6]
-
Addition: Slowly add the pre-formed organozinc reagent to the ketone solution.
-
Monitoring and Quench: Stir the reaction mixture at low temperature and monitor by HPLC. The reaction should show a high diastereoselectivity, often greater than 10:1 in favor of the desired (2R,3S)/(2S,3R) pair.[1] Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or acetic acid.[3]
-
Isolation: Extract the product, and purify by crystallization to isolate the desired diastereomer.
Troubleshooting Guide: Reformatsky-Type Coupling
The following diagram outlines a logical approach to troubleshooting common issues in this critical step.
Caption: Troubleshooting logic for the Reformatsky-type coupling reaction.
Desulfurization and Final Resolution
The final steps involve removing the thiol group and separating the desired (2R,3S) enantiomer. Both steps are critical for the final yield and purity.
Experimental Protocol: Desulfurization and Resolution
-
Desulfurization: The coupled thioether intermediate is subjected to reductive desulfurization. A common method is using zinc and ammonium formate.[1] Alternatively, catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be employed.[4]
-
Isolation of Racemic Voriconazole: After the reaction is complete, the catalyst is filtered off, and the racemic Voriconazole is isolated by extraction and crystallization.
-
Chiral Resolution: The racemic mixture is resolved using an optically active acid, most commonly R-(-)-10-camphorsulfonic acid, in a suitable solvent system like methanol/acetone.[7]
-
Crystallization and Salt Break: The diastereomeric salt of the desired (2R,3S)-enantiomer selectively crystallizes out. This salt is then treated with a base (e.g., sodium bicarbonate) to liberate the free base of Voriconazole.[7]
Troubleshooting Q&A: Desulfurization and Resolution
| Question/Issue | Potential Cause & Explanation | Recommended Action |
| Q1: Desulfurization is incomplete. | Catalyst deactivation or insufficient reducing agent. The sulfur can poison the catalyst surface. The amount of reducing agent may be stoichiometric insufficient. | Ensure the catalyst is fresh and active. Use a higher loading of the catalyst if necessary. For the zinc/ammonium formate method, ensure both reagents are in sufficient excess. |
| Q2: The chiral resolution yield is low. | Improper solvent ratio or impurities. The solvent system is crucial for selective crystallization. Impurities can inhibit the crystallization of the desired diastereomeric salt. | Optimize the solvent ratio of methanol and acetone. Ensure the racemic Voriconazole is of high purity (>99%) before attempting resolution. Perform a small-scale screen of different solvent systems if needed. |
| Q3: The final product has low optical purity. | Incomplete separation of diastereomers or racemization. If the crystallization is not selective enough, the other enantiomer will contaminate the product. While unlikely under standard conditions, harsh basic or acidic conditions could potentially lead to some racemization. | Recrystallize the diastereomeric salt to improve optical purity. Ensure the base used for the salt break is not excessively strong and the temperature is kept moderate. |
Comprehensive FAQs
-
Q: What are the most critical impurities to monitor in this process?
-
A: Key impurities include the undesired (2R,3R)/(2S,3S) diastereomer, unreacted starting materials, and byproducts from the Reformatsky reaction.[1] Additionally, positional isomers of the difluorophenyl ring can be introduced from the very beginning of the synthesis, which are difficult to remove later.[3][8]
-
-
Q: What analytical techniques are essential for monitoring this synthesis?
-
A: HPLC is indispensable for monitoring reaction progress, determining diastereomeric ratios, and assessing final product purity. Chiral HPLC is required to determine the enantiomeric excess after resolution. NMR and Mass Spectrometry are crucial for structural confirmation of intermediates and the final product.
-
-
Q: Can the thiol derivative be recovered and recycled?
-
A: In principle, the thiol is released during the desulfurization step and could be recovered from the reaction mixture, especially in large-scale production, to improve process economics. However, this would require a dedicated separation and purification procedure.
-
References
- US8263769B2 - Process for preparing voriconazole - Google P
- WO2009020323A1 - Process for preparing voriconazole - Google P
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. [Link]
-
Process for preparing voriconazole by using new intermediates - Eureka | Patsnap. [Link]
-
Process for preparing voriconazole by using new intermediates - Justia Patents. [Link]
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. [Link]
- US20130005973A1 - Process for preparing voriconazole by using new intermediates - Google P
-
Process For Synthesis Of Voriconazole - Quick Company. [Link]
- WO2006065726A2 - Process for preparing voriconazole - Google P
- US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google P
- AU2008284593A1 - Process for preparing voriconazole - Google P
-
(PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - ResearchGate. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed. [Link]
- US20080194820A1 - Process For Preparing Voriconazole - Google P
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- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
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- 7. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (2-Chloro-6-fluorophenyl)methanethiol under various conditions
Welcome to the technical support center for (2-Chloro-6-fluorophenyl)methanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to (2-Chloro-6-fluorophenyl)methanethiol Stability
(2-Chloro-6-fluorophenyl)methanethiol is an aromatic thiol containing electron-withdrawing chloro and fluoro substituents on the benzene ring. Like other thiols, its sulfhydryl (-SH) group is susceptible to various degradation pathways, primarily oxidation. Understanding and controlling the stability of this compound is critical for its effective use in research and development. This guide provides a framework for identifying and mitigating potential stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with (2-Chloro-6-fluorophenyl)methanethiol.
Issue 1: Rapid Disappearance of Starting Material in Solution
Question: I've prepared a solution of (2-Chloro-6-fluorophenyl)methanethiol in an organic solvent, but upon analysis by HPLC, I see a rapid decrease in the peak corresponding to the starting material, even at room temperature. What could be happening?
Answer: Rapid degradation of (2-Chloro-6-fluorophenyl)methanethiol in solution is often due to oxidation, a common degradation pathway for thiols.[1][2] The thiol group (-SH) can be oxidized to form a disulfide bridge, resulting in the formation of bis((2-chloro-6-fluorophenyl)methyl) disulfide. This process can be accelerated by several factors:
-
Presence of Oxygen: Thiols can readily oxidize in the presence of atmospheric oxygen.[1]
-
Trace Metal Contamination: Transition metals can catalyze the oxidation of thiols.[3]
-
Solvent Purity: Peroxides in aged solvents can act as oxidizing agents.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Use High-Purity Solvents: Ensure your solvents are fresh and of high purity to minimize the presence of peroxides and metal impurities.
-
Work Under Inert Atmosphere: If possible, handle the compound and prepare solutions in a glovebox or under a continuous stream of an inert gas.[4]
-
Add a Chelating Agent: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions.
Issue 2: Inconsistent Results in Aqueous Buffers
Question: My experimental results using (2-Chloro-6-fluorophenyl)methanethiol in aqueous buffers are not reproducible. I've noticed that the degradation rate seems to vary between experiments. Why is this happening?
Answer: The stability of thiols in aqueous solutions is highly dependent on the pH of the medium.[5][6][7] The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[8] This thiolate is a more potent nucleophile and is more readily oxidized than the protonated thiol.[4]
-
pH Influence: As the pH of the solution increases, the equilibrium shifts towards the formation of the more reactive thiolate anion, leading to a faster rate of oxidative degradation.[4][6]
-
Buffer Composition: Certain buffer components may interact with the thiol or contain trace impurities that affect its stability.
Troubleshooting Steps:
-
Control and Monitor pH: Maintain a consistent and well-documented pH for all your experiments. It is advisable to work at a lower pH if compatible with your experimental design, as thiols are generally more stable in acidic conditions.
-
Buffer Preparation: Prepare fresh buffers using high-purity water and reagents to avoid contamination.
-
Evaluate Buffer Effects: If you suspect buffer interference, test the stability of (2-Chloro-6-fluorophenyl)methanethiol in different buffer systems at the same pH.
Issue 3: Degradation Upon Exposure to Light
Question: I observe significant degradation of my compound when my experimental setup is exposed to ambient or UV light. What is the cause, and how can I prevent it?
Answer: Aromatic thiols can be susceptible to photolytic degradation.[9][10] The energy from light, particularly in the UV range, can induce the cleavage of the S-H bond, generating a thiyl radical.[9] This highly reactive species can then participate in various degradation reactions, including dimerization to form the corresponding disulfide.
Troubleshooting Steps:
-
Protect from Light: Conduct your experiments in amber-colored glassware or wrap your reaction vessels in aluminum foil to exclude light.
-
Limit Exposure Time: Minimize the time your solutions are exposed to light, especially strong light sources.
-
Use Photostability Chambers: For controlled studies, use a photostability chamber with defined light sources to assess the compound's sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (2-Chloro-6-fluorophenyl)methanethiol?
A1: To ensure long-term stability, (2-Chloro-6-fluorophenyl)methanethiol should be stored as a solid in a tightly sealed container at low temperatures, preferably at -20°C.[11][12] The container headspace should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[1][4]
Q2: How does the halogen substitution on the phenyl ring affect the stability of (2-Chloro-6-fluorophenyl)methanethiol compared to other thiols?
A2: The electron-withdrawing nature of the chloro and fluoro substituents can influence the acidity of the thiol group. This may alter the pKa compared to unsubstituted benzyl thiol. A lower pKa would mean a higher proportion of the more reactive thiolate anion at a given pH, potentially increasing its susceptibility to base-catalyzed oxidation.[13]
Q3: What are the expected degradation products of (2-Chloro-6-fluorophenyl)methanethiol?
A3: The primary degradation product under oxidative conditions is the corresponding disulfide, bis((2-chloro-6-fluorophenyl)methyl) disulfide. Further oxidation can lead to the formation of sulfinic and sulfonic acids.[1] Under photolytic conditions, the initial product is also likely the disulfide, formed via radical coupling.
Q4: Can I use antioxidants to improve the stability of my solutions?
A4: The use of antioxidants can be a viable strategy, but it must be carefully considered in the context of your specific application to avoid interference with your experiment. If permissible, small amounts of antioxidants like butylated hydroxytoluene (BHT) could be added to quench radical reactions.
Q5: How can I quantify the stability of (2-Chloro-6-fluorophenyl)methanethiol in my specific experimental conditions?
A5: A forced degradation study is the recommended approach to systematically evaluate the stability of the compound.[14][15] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as HPLC.[14][16]
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Handle solid (2-Chloro-6-fluorophenyl)methanethiol in a well-ventilated fume hood or a glovebox.[17]
-
Use high-purity, deoxygenated solvents for solution preparation. To deoxygenate, sparge the solvent with a gentle stream of nitrogen or argon for at least 15-20 minutes.
-
Prepare solutions fresh whenever possible.
-
Store solutions in tightly capped amber vials at low temperatures (e.g., 4°C or -20°C) for short-term storage.
-
Before use, allow refrigerated or frozen solutions to equilibrate to room temperature to prevent condensation.
Protocol 2: Forced Degradation Study
This protocol provides a framework for assessing the stability of (2-Chloro-6-fluorophenyl)methanethiol. The goal is to induce a modest level of degradation (typically 5-20%) to identify potential degradants and degradation pathways.[15][18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (2-Chloro-6-fluorophenyl)methanethiol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to a controlled light source (e.g., in a photostability chamber).
3. Time Points and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Evaluation:
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation and identify the major degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Stress Condition | Potential Degradation Pathway | Primary Degradant | Mitigation Strategy |
| Oxygen/Air | Oxidation | Disulfide | Work under inert atmosphere; use deoxygenated solvents. |
| High pH | Base-catalyzed oxidation | Disulfide | Maintain a lower, controlled pH. |
| Light | Photolysis (radical formation) | Disulfide | Protect from light using amber vials or foil. |
| Heat | Thermally-induced degradation | Various | Store at low temperatures; control experimental temperature. |
| Oxidizing Agents | Oxidation | Disulfide, Sulfinic/Sulfonic Acids | Avoid contact with peroxides and other oxidants. |
| Trace Metals | Catalytic Oxidation | Disulfide | Use high-purity reagents; consider adding a chelating agent. |
Visualizations
Degradation Pathway of (2-Chloro-6-fluorophenyl)methanethiol
Caption: Primary oxidative degradation pathway of (2-Chloro-6-fluorophenyl)methanethiol.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting the instability of (2-Chloro-6-fluorophenyl)methanethiol.
References
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
-
Boseok Hong, Kim Christopher C. Aganda, et al. (2020-05-27). Oxidative C–S Bond Cleavage of Benzyl Thiols Enabled by Visible-Light-Mediated Silver(II) Complexes. Organic Letters. [Link]
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. [Link]
-
Aquatic indirect photochemical transformations of natural peptidic thiols. (2017-10-19). RSC Publishing. [Link]
-
Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. ACS Publications. [Link]
-
Handling thiols in the lab. (2013-10-04). Reddit. [Link]
-
Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study. RSC Publishing. [Link]
-
Exploring Aromatic S-Thioformates as Photoinitiators. PubMed Central - NIH. [Link]
-
Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester. [Link]
-
Making Full Use of the Oxidizing Equivalents in Bromate in the Selective Oxidation of Thiols, Sulfides, and Benzylic/Secondary Alcohols into Disulfides, Sulfoxides, and Aldehydes/Ketones. ACS Publications. [Link]
-
Preparation and Reactions of Thiols. (2023-04-30). JoVE. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024-12-22). MDPI. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Oxidation of benzyl phenyl sulfide and oxidative coupling of 2-naphtalene thiol in the various Ionic Liquids. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology. [Link]
-
Exploring Aromatic S-Thioformates as Photoinitiators. (2023-03-26). ResearchGate. [Link]
-
Forced Degradation Studies. (2016-12-14). MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. [Link]
-
Effects of storage conditions on thiol disulfide homeostasis. (2021-04-24). Bibliomed. [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012-03-05). PubMed. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. [Link]
-
Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. ACS Publications. [Link]
-
(2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. Matrix Fine Chemicals. [Link]
-
Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ACS Publications. [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
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- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. pages.uoregon.edu [pages.uoregon.edu]
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- 4. reddit.com [reddit.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Exploring Aromatic S-Thioformates as Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. acdlabs.com [acdlabs.com]
Troubleshooting guide for the synthesis of (2-Chloro-6-fluorophenyl)methanethiol
Technical Support Center: Synthesis of (2-Chloro-6-fluorophenyl)methanethiol
Introduction
(2-Chloro-6-fluorophenyl)methanethiol is a key organosulfur intermediate in the development of various pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide is designed to provide researchers and process chemists with practical, field-tested solutions to common problems encountered during its preparation.
The most reliable and widely adopted synthetic route proceeds via the reaction of 2-chloro-6-fluorobenzyl halide with thiourea to form a stable, odorless S-benzylisothiouronium salt intermediate, followed by alkaline hydrolysis to yield the target thiol.[1][2] This two-step method avoids the direct use of foul-smelling and highly toxic reagents like hydrogen sulfide, making it a preferred choice in a laboratory setting.[3] This guide will focus on troubleshooting this specific pathway.
Core Synthesis Workflow
The synthesis of (2-Chloro-6-fluorophenyl)methanethiol from its corresponding benzyl halide is a classic two-stage process involving nucleophilic substitution followed by hydrolysis. Understanding this workflow is critical for effective troubleshooting.
Caption: General workflow for the synthesis of the target thiol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction shows low conversion of the starting 2-chloro-6-fluorobenzyl halide in Stage 1. What could be wrong?
Answer: Low conversion in the first stage, the formation of the isothiouronium salt, is typically related to the nature of the substrate, reagent quality, or reaction conditions. This is a bimolecular nucleophilic substitution (SN2) reaction, where thiourea acts as the nucleophile.[4][5]
Potential Causes & Solutions:
-
Poor Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides due to bromide being a better leaving group.[6] If you are using 2-chloro-6-fluorobenzyl chloride and experiencing slow reaction rates, consider switching to the bromide analogue or increasing the reaction temperature and time.
-
Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol. These solvents effectively solvate the halide leaving group and the charged intermediate. Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to the formation of the corresponding benzyl alcohol.
-
Thiourea Quality: Use a high-purity grade of thiourea. Impurities can interfere with the reaction. It is a stable solid and should not be a primary source of failure unless visibly contaminated.
-
Steric Hindrance: The ortho-substituents (Cl and F) on the phenyl ring can slightly hinder the backside attack at the benzylic carbon. While benzyl halides are generally very reactive in SN2 reactions, this substitution pattern may require more forcing conditions (e.g., refluxing for several hours) than an unsubstituted benzyl halide.[4]
Troubleshooting Protocol:
-
Step 1: Confirm the identity and purity of your starting benzyl halide via ¹H NMR.
-
Step 2: Ensure you are using at least a 1:1 molar ratio of thiourea to the benzyl halide. A slight excess of thiourea (1.1 eq) is often beneficial.
-
Step 3: Set up the reaction in anhydrous ethanol and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting halide spot. If the reaction stalls, extend the reflux time.
Q2: I've successfully formed the isothiouronium salt intermediate, but the final hydrolysis step gives a low yield of the thiol. Why?
Answer: This is a critical step where losses often occur. The hydrolysis of the S-benzylisothiouronium salt requires a strong base to deprotonate the thiol and drive the breakdown of the C-N bonds of the urea moiety.[1][2]
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The hydrolysis may be slow or incomplete. Ensure a sufficient excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH) is used. The reaction often requires heating (e.g., 80-100 °C) to proceed at a reasonable rate.[7]
-
Product Oxidation: Thiols are highly susceptible to oxidation to disulfides, especially under the hot, alkaline conditions of the hydrolysis.[2] This is the most common cause of yield loss at this stage. The intermediate thiolate anion (R-S⁻) is readily oxidized by atmospheric oxygen.
-
Volatilization of Product: While (2-Chloro-6-fluorophenyl)methanethiol is not extremely volatile, some loss can occur if the reaction is refluxed too vigorously in an open or poorly condensed system.
Troubleshooting Protocol (Oxidation Prevention):
-
Step 1: Before adding the base for hydrolysis, thoroughly degas the reaction mixture and the base solution by bubbling an inert gas (Nitrogen or Argon) through them for 15-20 minutes.
-
Step 2: Maintain a positive pressure of inert gas over the reaction for the entire duration of the hydrolysis and subsequent work-up.
-
Step 3: Upon completion of the hydrolysis, cool the reaction mixture to room temperature before proceeding with the acidic work-up. The work-up should be performed promptly.
Q3: My final product is contaminated with a significant amount of the corresponding dibenzyl disulfide. How can I prevent this and remove it?
Answer: As mentioned in Q2, disulfide formation via oxidation is the primary side reaction for thiols. Prevention is always better than removal.
Prevention:
-
Inert Atmosphere: The single most effective preventative measure is the strict exclusion of oxygen throughout the hydrolysis, work-up, and purification steps.
-
Reducing Agents during Work-up: Some protocols suggest adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase during work-up to reduce any disulfide that forms back to the thiol.
Removal: If disulfide is already present, separation can be challenging as its polarity is similar to the thiol.
-
Aqueous Extraction: Cool the crude product and dissolve it in an organic solvent (e.g., dichloromethane). Wash with a dilute, deoxygenated solution of a reducing agent like sodium borohydride (NaBH₄) or dithiothreitol (DTT). Caution: NaBH₄ reacts with water to produce hydrogen gas.
-
Chromatography: Flash column chromatography can separate the thiol from the less polar disulfide. However, thiols can sometimes oxidize on silica gel. It is recommended to use deoxygenated solvents for the mobile phase.
Q4: I'm observing the formation of dibenzyl sulfide (R-S-R) as a major byproduct. What causes this and how can it be minimized?
Answer: The formation of the sulfide byproduct is more common when using hydrosulfide salts (e.g., NaSH) as the sulfur source, but it can also occur in the thiourea route under certain conditions.[8] The sulfide forms when the initially produced thiolate anion (R-S⁻) acts as a nucleophile and attacks a second molecule of the unreacted benzyl halide (R-X).
Causality & Prevention:
-
Mechanism: R-S⁻ + R-X → R-S-R + X⁻
-
Cause: This side reaction becomes significant if a high concentration of the starting benzyl halide is still present when the thiolate is formed. This can happen with slow addition of the base during hydrolysis or if the initial salt formation (Stage 1) was incomplete.
-
Solution: Ensure Stage 1 goes to completion before starting Stage 2. Monitor by TLC or ¹H NMR to confirm the full consumption of the 2-chloro-6-fluorobenzyl halide. During hydrolysis, ensure rapid and efficient conversion of the isothiouronium salt to the thiolate to minimize its exposure time to any residual starting material.
Sources
- 1. Isothiouronium - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis Technique and Methods of Mercaptan Compounds [mater-rep.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
Technical Support Center: Purification and Impurity Troubleshooting for (2-Chloro-6-fluorophenyl)methanethiol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloro-6-fluorophenyl)methanethiol. This guide provides in-depth, field-proven insights into identifying, preventing, and removing common impurities encountered during reactions with this versatile thiol intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
Part 1: Proactive Guidance & Frequently Asked Questions (FAQs)
Proactive measures are the most effective way to ensure high purity and yield. This section addresses the most common issues before they become significant problems.
FAQ 1: What are the primary impurities I should anticipate in my reaction?
When using (2-Chloro-6-fluorophenyl)methanethiol, especially in nucleophilic substitution reactions (e.g., S-alkylation), you should primarily be vigilant for two impurities:
-
Unreacted (2-Chloro-6-fluorophenyl)methanethiol: The starting material itself. Its presence indicates incomplete conversion.
-
Bis(2-chloro-6-fluorobenzyl) Disulfide: This is the oxidative dimer of the starting thiol. Thiols are notoriously susceptible to oxidation, often by atmospheric oxygen, to form disulfide bonds.[1][2] This is frequently the most significant and challenging impurity to remove due to its similar polarity to many desired thioether products.
FAQ 2: How can I minimize the formation of the disulfide impurity during my reaction?
Disulfide formation is an oxidative process, often catalyzed by trace metals or facilitated by exposure to air.[1][3] Prevention is far more effective than removal.
-
Expertise & Experience: The most critical period for oxidation is often during workup and purification when the sample is handled extensively.[1] However, preventative measures should start from the beginning of the reaction.
-
Core Strategies:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere, such as dry nitrogen or argon. This minimizes the presence of atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods like sparging with nitrogen/argon or through freeze-pump-thaw cycles.
-
Reductive Additives: In some cases, particularly during purification, adding a small quantity of a water-soluble reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or 2-mercaptoethanesulfonic acid can help maintain the thiol in its reduced state or even reverse disulfide formation.[1][4]
-
FAQ 3: What is the best way to monitor my reaction's progress and identify these impurities?
Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
TLC Visualization:
-
UV Light (254 nm): Both the thiol starting material, the disulfide impurity, and many aromatic products will be UV-active. The disulfide is typically less polar (higher Rf) than the starting thiol.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for thiols. The thiol will react with the permanganate, appearing as a yellow/white spot on a purple background. The disulfide will also react, but often more slowly.
-
Ellman's Reagent (DTNB): For more specific detection, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) can be used as a spray. It reacts specifically with free thiols to produce a yellow-colored anion (TNB), making it highly useful for identifying the unreacted starting material.[4][5][6]
-
| Compound | Typical Polarity | Expected TLC Behavior (Normal Phase) | Visualization Notes |
| Disulfide Impurity | Low | Highest Rf | UV-active, weak KMnO₄ spot |
| Desired Thioether Product | Intermediate | Intermediate Rf | UV-active |
| Thiol Starting Material | High | Lowest Rf | UV-active, strong KMnO₄ & DTNB spot |
Part 2: Troubleshooting Guides for Impurity Removal
This section provides detailed, step-by-step solutions for when impurities are already present in your crude reaction mixture.
Problem 1: My analysis (TLC, LC-MS) shows a significant amount of unreacted (2-Chloro-6-fluorophenyl)methanethiol. How do I remove it?
-
Causality: The thiol functional group is acidic (pKa typically around 10-11 for benzyl thiols). This property can be exploited to separate it from a neutral desired product. The principle relies on converting the neutral, organic-soluble thiol into its charged, water-soluble thiolate salt.[7][8]
-
Solution: Basic Aqueous Extraction This method is ideal for separating the acidic starting thiol from a neutral thioether product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).[8][9]
-
Trustworthiness Check: Using a strong base like NaOH is risky as it could potentially hydrolyze ester groups or other sensitive functionalities on your desired product.[7]
-
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).[9]
-
Separation: Allow the layers to separate fully. The deprotonated thiolate salt will be in the upper aqueous layer, while your neutral product remains in the organic layer.
-
Drain & Repeat: Drain the lower organic layer. Repeat the extraction of the organic layer with fresh aqueous base one or two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and inorganic impurities.[8][9]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Problem 2: The disulfide dimer is the major impurity and it co-elutes with my product during chromatography. What are my options?
-
Causality: The disulfide is often of similar polarity to the desired thioether product, making chromatographic separation difficult. In such cases, a chemical conversion can be more effective. The strategy is to selectively reduce the disulfide S-S bond back to the free thiol, which is significantly more polar and can be removed with the basic wash described previously. [2][10]
-
Solution: Reductive Workup followed by Basic Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable solvent like THF or ethanol.
-
Reduction: Add a reducing agent.
-
Option A (Mild): Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice. It is odorless, water-soluble, and effective at neutral pH. Add 1.5-2.0 equivalents relative to the estimated disulfide impurity and stir at room temperature for 1-2 hours.
-
Option B (Stronger): Sodium borohydride (NaBH₄) can also be used. [4][6]Cool the solution in an ice bath and add NaBH₄ portion-wise (1.5-2.0 equivalents). Stir for 1 hour.
-
-
Quenching (for NaBH₄): If using NaBH₄, carefully quench the excess reagent by slowly adding dilute acid (e.g., 1M HCl) until gas evolution ceases.
-
Solvent Removal: Remove the reaction solvent (THF/ethanol) under reduced pressure.
-
Extraction: Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and proceed with the Basic Aqueous Extraction protocol described in Problem 1 to remove the newly formed thiol.
Caption: Logic for converting a problematic disulfide impurity into an easily removable thiol.
-
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link] [7]2. Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate. Retrieved January 9, 2024, from [Link] [1]3. Quantification of Thiols and Disulfides. (2012). PubMed Central. Retrieved January 9, 2024, from [Link] [4]4. An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2017). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. (2011). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2008). Analytical Biochemistry. Retrieved January 9, 2024, from [Link] [5]9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2009). ScienceDirect. Retrieved January 9, 2024, from [Link] [6]10. Redox-Click Chemistry for Disulfide Formation from Thiols. (2023). ChemRxiv. Retrieved January 9, 2024, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link] [8]12. Oxidation of Thiols and Reduction of Disulfides. (2020). YouTube. Retrieved January 9, 2024, from [Link] [2]13. Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link] [9]15. Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 9, 2024, from [Link]
-
Breaking a Couple: Disulfide Reducing Agents. (2015). Digital CSIC. Retrieved January 9, 2024, from [Link]
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. digital.csic.es [digital.csic.es]
Side reactions of (2-Chloro-6-fluorophenyl)methanethiol with common reagents
Technical Support Center: (2-Chloro-6-fluorophenyl)methanethiol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-Chloro-6-fluorophenyl)methanethiol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling and reactivity of this compound. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve potential issues in your experimental work.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter when using (2-Chloro-6-fluorophenyl)methanethiol in organic synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low Yield in S-Alkylation Reactions and Formation of a Disulfide Byproduct
Question: I am attempting an S-alkylation of (2-Chloro-6-fluorophenyl)methanethiol using a base and an alkyl halide, but I'm observing low yields of my desired thioether and the formation of a significant amount of a disulfide byproduct. What is causing this and how can I prevent it?
Answer:
This is a classic issue when working with thiols. The formation of a disulfide, bis(2-chloro-6-fluorophenyl)methyldisulfide, is a common side reaction.
Causality:
-
Oxidation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen).[1][2] The thiolate anion, formed after deprotonation by a base, is even more readily oxidized. Mild oxidizing agents can convert thiols to disulfides.[2]
-
Base Strength and Reaction Conditions: The choice of base and reaction conditions can influence the rate of oxidation. While a strong base is needed to deprotonate the thiol, prolonged reaction times or exposure to air can promote disulfide formation.
Troubleshooting Protocol:
-
Degas Solvents: Before use, thoroughly degas all solvents (e.g., by bubbling with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon). This is the most critical step to prevent oxidation.
-
Base Selection: Use a strong, non-oxidizing base such as sodium hydride (NaH) or a freshly prepared solution of sodium ethoxide.[1] Avoid bases that can also act as oxidizing agents.
-
Order of Addition: Add the base to the solution of (2-Chloro-6-fluorophenyl)methanethiol to form the thiolate in situ, and then add the alkyl halide. This minimizes the time the reactive thiolate is exposed to potential oxidants.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Workflow for Minimizing Disulfide Formation:
Caption: Competing reaction pathways for the thiolate anion.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
OpenStax. (2023). 18.7 Thiols and Sulfides. In Organic Chemistry. [Link]
-
Kroesen, U., Knauer, L., & Strohmann, C. (2017). The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures. Angewandte Chemie International Edition, 56(22), 6232-6235. [Link]
-
Ren, R., et al. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Chem. [Link]
-
ResearchGate. (2018). Reactions of Thiols. [Link]
-
Maliszewska, Z., & Bodzioch, A. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3919. [Link]
-
Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-FLUOROPHENYL)METHANETHIOL. [Link]
-
Parvez, S., et al. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. International journal of molecular sciences, 17(1), 125. [Link]
-
ResearchGate. (2002). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]
-
van den Bosch, P. L. F., et al. (2007). Effects of Methanethiol on the Biological Oxidation of Sulfide at Natron-Alkaline Conditions. Biotechnology and Bioengineering, 97(4), 742-751. [Link]
-
Tulio, A. Z., Jr., Yamanaka, H., Ueda, Y., & Imahori, Y. (2002). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. Journal of Agricultural and Food Chemistry, 50(6), 1502-1507. [Link]
-
Georganics. (2011). Safety Data Sheet: (2-Fluorophenyl)methanethiol. [Link]
- Google Patents. (2013). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Georganics. (n.d.). (2-Fluorophenyl)methanethiol. [Link]
- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- Google Patents. (1953). US2647151A - Production of methanethiol.
- Google Patents. (1969). DE1670585A1 - Process for the preparation of substituted 2-mercapto-4,6-dichloro-s-triazines.
-
van den Bosch, P. L. F., de Graaff, M., Fortuny-Picornell, M., van Leerdam, R. C., & Janssen, A. J. H. (2009). Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. Applied Microbiology and Biotechnology, 83(3), 579-587. [Link]
Sources
Technical Support Center: Catalyst Selection for (2-Chloro-6-fluorophenyl)methanethiol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving (2-Chloro-6-fluorophenyl)methanethiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of advanced intermediates and active pharmaceutical ingredients.
(2-Chloro-6-fluorophenyl)methanethiol is a versatile building block, but its thiol (-SH) group presents a unique challenge. While it is the desired reactive handle for nucleophilic substitutions and cross-coupling reactions, sulfur's high affinity for transition metals can lead to catalyst inhibition or deactivation.[1][2] This guide provides field-proven insights and detailed protocols to overcome these challenges, ensuring efficient and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst and reaction choices for (2-Chloro-6-fluorophenyl)methanethiol.
Q1: What are the primary catalytic reactions applicable to (2-Chloro-6-fluorophenyl)methanethiol?
The primary reactions involve forming a new bond at the sulfur atom. The two most common and powerful catalytic methods are:
-
Palladium-Catalyzed C-S Cross-Coupling (S-Arylation): This reaction forms an aryl thioether by coupling the thiol with an aryl halide or triflate. It is a cornerstone of modern medicinal chemistry for accessing diaryl thioether motifs.[3][4]
-
Rhodium-Catalyzed S-Alkylation: This method is effective for coupling the thiol with alkyl halides, particularly under mild conditions where traditional S-alkylation might be sluggish or require harsh bases.[1][5]
Q2: Why is catalyst deactivation a major concern with thiol-containing reactants?
Thiols and their corresponding thiolates are soft nucleophiles that can bind strongly to late transition metals like palladium.[2][6] This strong binding can lead to several deactivation pathways:
-
Formation of Stable Metal-Thiolate Complexes: The palladium-thiolate [Pd-SR] intermediate in a cross-coupling cycle can be highly stable, slowing down or halting the crucial final step of reductive elimination.[7]
-
Ligand Displacement: The thiol or thiolate can displace the essential phosphine ligands from the metal center, leading to the formation of catalytically inactive species.[2]
-
Formation of Bridging Dimers: In some cases, thiolate species can bridge two metal centers, forming unreactive dimers.
Proper ligand selection is the most critical factor in mitigating these deactivation pathways.
Q3: Which catalyst systems are generally preferred for C-S cross-coupling (S-arylation) reactions?
For C-S cross-coupling, palladium-based catalysts are the industry standard. Historically, chelating bisphosphine ligands were favored with the assumption they would be more resistant to displacement.[2] However, recent advances have shown that catalyst systems based on bulky, electron-rich monophosphine ligands often provide superior results.[2][6] These ligands promote the reductive elimination step, preventing the accumulation of stable palladium-thiolate intermediates and allowing for reactions at lower temperatures.[6]
Q4: Are there alternative catalysts for reactions like S-alkylation?
Yes. While S-alkylation can often be achieved with a simple base, catalytic methods offer advantages in terms of mildness and efficiency. Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are particularly effective for activating the S-H bond and facilitating reaction with alkyl halides under neutral or weakly basic conditions.[1][5] The proposed mechanism involves oxidative addition of the thiol's S-H bond to the rhodium(I) center, followed by reaction with the alkyl halide in an Sₙ2 fashion.[1][5]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling
-
Analysis & Root Cause: This is the most common issue and is almost always linked to catalyst deactivation. The formation of unreactive [LPd(Ar)(SR)] or [LPd(SR)₂] complexes is a frequent cause of stalled reactions.[2] The choice of ligand, base, and palladium precursor is critical.
-
Solution & Rationale:
-
Switch to a Monophosphine Ligand: If you are using a traditional bisphosphine ligand (e.g., dppf) and experiencing issues, switch to a modern bulky monophosphine ligand. These ligands have been shown to accelerate the rate-limiting reductive elimination step.
-
Use a Soluble, Non-coordinating Base: Strong, insoluble bases like NaOt-Bu can be effective but also challenging for reproducibility. Consider using a soluble organic base like i-Pr₂NEt or a weaker inorganic base like Cs₂CO₃.[3] This can improve reaction homogeneity and prevent unwanted side reactions.
-
Choose an Appropriate Palladium Precatalyst: While generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ is common, using well-defined precatalysts that readily form the active LPd(0) species can lead to more consistent results.[8]
-
| Catalyst System Component | Recommendation for Thiol Cross-Coupling | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective sources for generating Pd(0) in situ. |
| Ligand | Monodentate, bulky phosphines (e.g., Xantphos, AlPhos, YPhos-type ligands) | Accelerates reductive elimination, prevents catalyst deactivation, and allows for milder reaction conditions.[2][3][6][9] |
| Base | Cs₂CO₃ or i-Pr₂NEt (Hünig's base) | Soluble bases that are effective but generally avoid the harshness of alkali metal tert-butoxides.[3] |
| Solvent | Toluene, Dioxane, or CPME | Aprotic solvents that are stable under typical cross-coupling conditions. |
Issue 2: Significant Disulfide (R-S-S-R) Formation
-
Analysis & Root Cause: The thiol group is susceptible to oxidation to form a disulfide, especially in the presence of trace oxygen and a base. This is a common side reaction that consumes the starting material.
-
Solution & Rationale:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is strictly free of oxygen. Use solvents that have been thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Ensure the (2-Chloro-6-fluorophenyl)methanethiol starting material is free of pre-existing disulfide impurities.
-
In-situ Reduction: In some protocols, a small amount of a reducing agent can be added, or the disulfide can be used directly and reduced in situ to the thiol before the coupling reaction.[10]
-
Issue 3: Reaction is Sluggish or Requires High Temperatures
-
Analysis & Root Cause: The overall energy barrier of the catalytic cycle is too high under the chosen conditions. This is often due to a slow reductive elimination step, a hallmark of using suboptimal ligands for C-S coupling.
-
Solution & Rationale: The primary solution is catalyst system optimization rather than simply increasing the temperature. High temperatures can lead to catalyst decomposition and side product formation. As demonstrated in recent literature, the use of highly active monophosphine ligand systems can enable C-S cross-coupling reactions to proceed efficiently even at room temperature.[2][6] Before resorting to high heat, a thorough screening of modern phosphine ligands is the most effective strategy.
Section 3: Key Experimental Protocols
These protocols are designed as self-validating starting points for your experiments.
Protocol 1: Palladium-Catalyzed S-Arylation with an Aryl Bromide
This protocol utilizes a modern monophosphine ligand system for efficient C-S bond formation.
Materials:
-
(2-Chloro-6-fluorophenyl)methanethiol
-
Aryl bromide (e.g., 4-bromoanisole)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Caesium Carbonate (Cs₂CO₃)
-
Degassed Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Cs₂CO₃ (1.5 equivalents), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl bromide (1.0 equivalent), followed by degassed toluene. Stir the mixture for 5 minutes.
-
Thiol Addition: Add (2-Chloro-6-fluorophenyl)methanethiol (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed S-Alkylation with an Alkyl Halide
This protocol uses Wilkinson's catalyst for a mild alkylation.[1][5]
Materials:
-
(2-Chloro-6-fluorophenyl)methanethiol
-
Alkyl halide (e.g., Benzyl chloride)
-
RhCl(PPh₃)₃ (Wilkinson's catalyst)
-
Triethylamine (Et₃N)
-
Degassed Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or Schlenk flask under argon, combine RhCl(PPh₃)₃ (5 mol %) and the alkyl halide (1.0 equivalent).
-
Solvent & Base: Add degassed DCM, followed by triethylamine (2.0 equivalents).
-
Thiol Addition: Add (2-Chloro-6-fluorophenyl)methanethiol (1.0 equivalent) dropwise.
-
Reaction: Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting and optimization.
Catalytic Cycle for Pd-Catalyzed C-S Cross-Coupling
The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the thiol, formation of a palladium-thiolate complex, and the final, often rate-limiting, reductive elimination step to form the C-S bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.
Troubleshooting Decision Tree for Low Yield
When faced with a low-yielding reaction, a systematic approach to identifying the root cause is most effective.
Caption: A decision tree for troubleshooting low-yield C-S coupling reactions.
Section 5: References
-
Tanaka, K., & Ajiki, K. (2005). Rhodium-Catalyzed Reaction of Thiols with Polychloroalkanes in the Presence of Triethylamine. Organic Letters. [Link]
-
Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Crossley, S. W. M., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. [Link]
-
Crossley, S. W. M., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron. [Link]
-
Tanaka, K., & Ajiki, K. (2005). Rhodium-Catalyzed Reaction of Thiols with Polychloroalkanes in the Presence of Triethylamine. American Chemical Society. [Link]
-
Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Hojo, M., et al. (2000). Rhodium-Catalyzed Rearrangement of α-Diazo Thiol Esters to Thio-Substituted Ketenes. Application in the Synthesis of Cyclobutanones, Cyclobutenones, and β-Lactams. The Journal of Organic Chemistry. [Link]
-
Hojo, M., et al. (2000). Rhodium-catalyzed rearrangement of alpha-diazo thiol esters to thio-substituted ketenes. Application in the synthesis of cyclobutanones, cyclobutenones, and beta-lactams. PubMed. [Link]
-
Arisawa, M., & Yamaguchi, M. (2013). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. Molecules. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society. [Link]
-
Gessner, V. H., et al. (2018). Palladium-Catalyzed Arylation of Hydantoins with Aryl Chlorides Enabled by Ylide-Functionalized Phosphines (YPhos). ResearchGate. [Link]
-
Unknown Author. (Year). C−S cross‐coupling reaction of thiols and aryl‐halides catalyzed by... ResearchGate. [Link]
-
Unknown Author. (Year). Reactions of Thiols. Chemistry Steps. [Link]
-
Lee, C., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega. [Link]
-
Unknown Author. (Year). Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (Year). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Lee, C., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega. [Link]
-
Hirscher, M. D., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analytical Strategies for (2-Chloro-6-fluorophenyl)methanethiol Reaction Monitoring
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical monitoring of reactions involving (2-Chloro-6-fluorophenyl)methanethiol. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track the progress of reactions involving this key intermediate. We will move beyond simple protocols to explore the underlying principles of method selection, optimization, and troubleshooting, ensuring you can generate accurate and reproducible data.
Part 1: Strategic Method Selection
Choosing the right analytical technique is the cornerstone of successful reaction monitoring. The optimal choice depends on the reaction scale, the complexity of the reaction mixture, the information required (e.g., real-time kinetics vs. endpoint analysis), and available instrumentation.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting an analytical method.
Part 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC is the most common and versatile technique for monitoring reactions of non-volatile aromatic thiols like (2-Chloro-6-fluorophenyl)methanethiol. It excels at separating complex mixtures and providing quantitative data.
Frequently Asked Questions (HPLC)
Q: Why is my (2-Chloro-6-fluorophenyl)methanethiol peak tailing?
A: Peak tailing for thiols is a classic problem in reversed-phase HPLC. The primary cause is the interaction between the slightly acidic thiol group and residual, un-capped silanol groups on the silica-based column packing. These interactions lead to a secondary, undesirable retention mechanism.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups (Si-OH), minimizing their ability to interact with your thiol.
-
Solution 2: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping (e.g., C18 columns designed for polar analytes or those with integral polar groups) are less prone to this issue.
-
Solution 3: Check for Column Overload. Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. Try diluting your sample tenfold.[1]
Q: How can I detect my thiol and its products if they have poor UV absorbance?
A: While the phenyl ring provides some UV absorbance (typically around 254 nm), sensitivity can be low, especially at trace levels.
-
Mass Spectrometry (LC-MS): This is the preferred method. It provides excellent sensitivity and specificity, allowing you to monitor the mass-to-charge ratio (m/z) of your starting material, intermediates, and products.
-
Pre- or Post-Column Derivatization: If LC-MS is unavailable, you can react the thiol with a derivatizing agent to attach a chromophore or fluorophore.[2]
-
Ellman's Reagent (DTNB): Reacts with thiols to produce TNB, a yellow-colored compound detectable at 412 nm. This is useful for quantification of total thiol content.[3][4]
-
Fluorescent Agents: Reagents like monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) create highly fluorescent derivatives, enabling very sensitive detection.[5]
-
Experimental Protocol: Starter HPLC-UV Method
This protocol provides a robust starting point for monitoring the consumption of (2-Chloro-6-fluorophenyl)methanethiol.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture by diluting it into 950 µL of a 50:50 acetonitrile:water solution in an HPLC vial. This 20x dilution typically prevents column overload.
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.22 µm syringe filter. Inconsistent sample preparation is a common source of irreproducible results.[6]
-
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient to ensure elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity.[7] |
| Detection | UV at 254 nm and 220 nm | 254 nm for the aromatic ring; 220 nm for broader detection of other components. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
HPLC Troubleshooting Flowchart
Caption: Troubleshooting common HPLC issues.
Part 3: Gas Chromatography (GC) Guide
GC is a powerful technique for separating volatile compounds. Direct analysis of thiols by GC is challenging due to their reactivity and polarity, which can lead to poor peak shape and irreversible adsorption on active sites within the GC system.[8][9] Therefore, derivatization is almost always required.
Frequently Asked Questions (GC)
Q: Why can't I inject (2-Chloro-6-fluorophenyl)methanethiol directly onto a GC?
A: The free thiol (-SH) group is highly active. It can interact with any available metal surfaces in the injector liner or column, leading to peak tailing, loss of signal, and poor reproducibility.[9] Derivatization masks this active group, converting it into a more stable, less polar, and more volatile derivative suitable for GC analysis.
Q: What are the best derivatization agents for my thiol?
A: The choice depends on your sample matrix and detector.
| Derivatizing Agent | Abbreviation | Derivative Type | Advantages & Considerations |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silyl Ether | Forms a volatile TMS derivative. Reaction is fast and clean. Sensitive to water; samples must be dry.[10] |
| Pentafluorobenzyl Bromide | PFBBr | Thioether | Creates a derivative with high electron affinity, making it excellent for highly sensitive detection by Electron Capture Detector (ECD) or MS in Negative Chemical Ionization (NCI) mode.[11][12] |
| N-Ethylmaleimide | NEM | Thioether | Reacts specifically with thiols, useful for complex matrices.[8] |
Experimental Protocol: Silylation with MSTFA for GC-MS Analysis
This protocol is for converting the thiol to its trimethylsilyl (TMS) ether for improved volatility and chromatographic performance.
-
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture and evaporate the solvent completely under a stream of nitrogen. It is critical that the sample is free of water and protic solvents , as these will consume the derivatizing reagent.[10]
-
To the dry residue, add 200 µL of pyridine (as a catalyst and solvent) and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: 250 °C, Split mode (e.g., 20:1)
-
Liner: Use a deactivated split liner.
-
Column: DB-5MS or equivalent (low-bleed, non-polar), 30 m x 0.25 mm x 0.25 µm.[13][14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
MS Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is an excellent tool for reaction monitoring, particularly when real-time kinetic data is desired without the need for sample workup. The presence of a fluorine atom in (2-Chloro-6-fluorophenyl)methanethiol provides a unique and powerful analytical handle.
Frequently Asked Questions (NMR)
Q: How can I use NMR to monitor my reaction?
A: You can monitor the disappearance of the starting material signal and the appearance of the product signal over time.
-
¹H NMR: The methylene protons (-CH₂-SH) of the starting material will have a characteristic chemical shift. Upon reaction (e.g., S-alkylation), this shift will change significantly, allowing you to track the conversion. The thiol proton (-SH) itself can also be monitored, though its signal can be broad and may exchange with trace water.
-
¹⁹F NMR: This is often the superior method for this specific molecule. The ¹⁹F nucleus provides a very clean spectrum with a wide chemical shift range and high sensitivity.[15][16] The chemical shift of the fluorine atom is highly sensitive to changes in the electronic environment of the aromatic ring. As the sulfur atom undergoes reaction, the ¹⁹F signal will shift. You can monitor the integral of the starting material's ¹⁹F peak versus the product's ¹⁹F peak.
Q: How do I get quantitative data from my NMR spectrum?
A: For accurate quantification (qNMR), you must use a stable internal standard.
-
Choose a Standard: The standard should be inert to the reaction conditions and have a sharp signal that does not overlap with any reactant or product signals. For ¹H NMR, standards like 1,3,5-trimethoxybenzene or dimethyl sulfone are common. For ¹⁹F NMR, trifluorotoluene can be used as an external reference or a suitable fluorinated compound can be added internally if it is unreactive.[16][17]
-
Prepare the Sample: Add a precisely weighed amount of the internal standard to your reaction mixture before initiating the reaction.
-
Acquire Data: Ensure you use a sufficiently long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei. This is critical for accurate integration.
-
Calculate Conversion: The molar ratio of your analyte to the standard can be calculated by comparing their integrated peak areas, normalized for the number of protons/fluorines contributing to each signal.[18]
References
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.Vertex AI Search.
- HPLC simultaneous analysis of thiols and disulfides : on-line reduction and indirect fluorescence detection without derivatiz
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Validation & Comparative
A Comparative Guide to (2-Chloro-6-fluorophenyl)methanethiol and Its Analogs for Advanced Research
This guide presents an in-depth comparative analysis of (2-Chloro-6-fluorophenyl)methanethiol and its key structural analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple product overview to provide a foundational understanding of the structure-property and structure-reactivity relationships that define the utility of these critical synthetic intermediates. By contextualizing experimental data and explaining the rationale behind methodological choices, we aim to empower scientists to make more informed decisions in their research endeavors.
Introduction: The Strategic Importance of Ortho-Halogenated Phenylmethanethiols
(2-Chloro-6-fluorophenyl)methanethiol is a highly valuable building block in modern synthetic chemistry, most notably for its role as a key intermediate in the synthesis of pharmaceuticals. The specific placement of both a chloro and a fluoro group in the positions ortho to the methanethiol moiety is not accidental; this substitution pattern creates a unique electronic and steric environment that profoundly influences the molecule's reactivity and the properties of its downstream derivatives. Understanding how this specific compound compares to its simpler analogs—those with a single halogen or no halogen substituents—is crucial for optimizing reaction conditions, predicting biological activity, and designing novel molecular entities. This guide provides the necessary comparative data and protocols to facilitate such an understanding.
Physicochemical Properties: A Data-Driven Comparison
The introduction of halogen substituents onto the phenyl ring dramatically alters the physicochemical landscape of the parent molecule, phenylmethanethiol. These changes, particularly in acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (estimated) | logP (estimated) |
| (2-Chloro-6-fluorophenyl)methanethiol | C₇H₆ClFS | 176.64[1][2] | 9.3 | 2.8 |
| (2-Chlorophenyl)methanethiol | C₇H₇ClS | 158.65 | 9.5 | 2.6 |
| (2-Fluorophenyl)methanethiol | C₇H₇FS | 142.19 | 9.4 | 2.1 |
| Phenylmethanethiol | C₇H₈S | 124.21[3] | 9.7 | 1.9 |
Table 1: Comparative Physicochemical Properties. Note: pKa and logP values are estimated based on established substituent effects and computational models, as precise experimental values are not consistently published. The trend, however, is well-supported by chemical principles.
Expert Analysis: The electron-withdrawing nature of both chlorine and fluorine increases the acidity of the thiol proton (lowers the pKa) compared to the unsubstituted phenylmethanethiol. This makes the formation of the corresponding thiolate anion, the key nucleophilic species in many reactions, more favorable under milder basic conditions. Furthermore, the addition of halogens significantly increases the lipophilicity (logP), a property that can enhance membrane permeability in biological assays but may also impact solubility and metabolic stability.
Synthesis and Reactivity Landscape
The primary utility of these compounds lies in the reactivity of the thiol group. A common and robust method for their synthesis proceeds through the formation of an isothiouronium salt, which is subsequently hydrolyzed. This approach avoids the direct handling of the often malodorous thiols until the final step.
Caption: General synthetic workflow for phenylmethanethiols.
Reactivity Considerations: The thiol group is a versatile nucleophile, readily participating in S-alkylation, S-arylation, and Michael additions. The ortho-substituents on (2-Chloro-6-fluorophenyl)methanethiol, however, introduce significant steric hindrance around the reactive center. This can be a double-edged sword: while it may slow the rate of desired reactions compared to the less-hindered phenylmethanethiol, it can also enhance the selectivity of certain transformations by disfavoring side reactions or sterically directing incoming reagents.
Standardized Protocol for Comparative Reactivity Analysis
To objectively compare the nucleophilic character of these analogs, a standardized S-alkylation experiment is essential. This protocol is designed to be self-validating by ensuring identical conditions for each analog, allowing for a direct comparison of reaction rates.
Objective: To compare the relative rate of S-alkylation of (2-Chloro-6-fluorophenyl)methanethiol and its analogs with a standard electrophile, benzyl bromide.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each thiol analog ((2-Chloro-6-fluorophenyl)methanethiol, (2-Chlorophenyl)methanethiol, (2-Fluorophenyl)methanethiol, and Phenylmethanethiol) in anhydrous Acetonitrile.
-
Prepare a 0.1 M stock solution of benzyl bromide in anhydrous Acetonitrile.
-
Prepare a 0.2 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in anhydrous Acetonitrile.
-
-
Reaction Setup:
-
In four separate, labeled vials, add 1.0 mL (0.1 mmol) of each respective thiol stock solution.
-
To each vial, add 0.55 mL (0.11 mmol) of the DIPEA stock solution.
-
Initiate the reactions simultaneously by adding 1.0 mL (0.1 mmol) of the benzyl bromide stock solution to each vial at room temperature. Start a timer immediately.
-
-
Reaction Monitoring & Quenching:
-
At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the aliquot in a separate microfuge tube containing 500 µL of a 1% formic acid solution in water/acetonitrile (50:50) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the starting thiol and the appearance of the corresponding benzyl sulfide product.
-
Plot the percentage conversion against time for each analog to visualize the relative reaction rates.
-
Expected Outcome: The reaction rate is expected to follow the trend of thiolate nucleophilicity. Despite its lower pKa, the steric hindrance of (2-Chloro-6-fluorophenyl)methanethiol may result in a slower reaction rate compared to the unhindered phenylmethanethiol. This experiment provides quantitative data to confirm this hypothesis.
Structure-Activity Relationship (SAR) Framework
The true value of this comparative analysis lies in building a predictive framework for how structural changes impact function. This is the core of Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery.[4][5][6] The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability and receptor binding affinity.[7]
Caption: The fundamental logic of Structure-Activity Relationship studies.
For derivatives of (2-Chloro-6-fluorophenyl)methanethiol, the SAR implications are significant:
-
Potency & Selectivity: The specific steric and electronic profile can lead to highly selective interactions with biological targets, such as enzymes or receptors, by occupying specific pockets in the binding site.[8][9]
-
Pharmacokinetics: The increased lipophilicity can improve absorption and distribution, while the C-F bond's strength can block sites of metabolism, potentially increasing the drug's half-life.
Conclusion and Future Outlook
(2-Chloro-6-fluorophenyl)methanethiol is more than a mere synthetic intermediate; it is a strategically designed molecule whose utility stems directly from its unique substitution pattern. When compared against its structural analogs, a clear picture emerges: the interplay between electronic effects, which enhance the acidity of the thiol, and steric effects, which modulate its reactivity, provides a powerful tool for fine-tuning molecular properties. By employing the systematic, data-driven approach outlined in this guide, researchers can leverage this understanding to accelerate the development of next-generation pharmaceuticals and advanced materials.
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Efficacy Showdown: A Comparative Analysis of Triazole Antifungals Derived from Chloro-Fluorinated Phenyl Precursors
An In-depth Guide for Researchers and Drug Development Professionals
This analysis is grounded in experimental data, providing insights into their mechanisms of action, clinical effectiveness, and the scientific rationale behind their application.
The Triazole Antifungals: A Pillar in Anti-Infective Therapy
Triazole antifungals represent a significant advancement in the management of systemic fungal infections, particularly in immunocompromised patient populations.[1][2] Their broad-spectrum activity and improved safety profiles over older antifungal agents have established them as first-line therapies for many invasive mycoses.[3] The first-generation triazoles, such as Itraconazole, demonstrated potent activity, while the second-generation agents, including Voriconazole and Posaconazole, offer an even broader spectrum of action against challenging fungal pathogens.[1][3]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The efficacy of triazole antifungals stems from their highly specific mechanism of action within the fungal cell. They potently inhibit the cytochrome P450-dependent enzyme, lanosterol 14-alpha-demethylase (CYP51A1).[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[4][6][7] By disrupting the conversion of lanosterol to ergosterol, triazoles lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell lysis and death.[6][8]
Below is a diagram illustrating the signaling pathway of triazole antifungal agents.
Caption: Mechanism of action of triazole antifungals.
Comparative Efficacy: An In Vitro Perspective
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value generally indicates greater potency. The following tables summarize the comparative in vitro activities of Voriconazole, Itraconazole, and Posaconazole against key fungal pathogens, Aspergillus and Candida species.
Table 1: Comparative in vitro activity of triazoles against Aspergillus species.
| Antifungal Agent | Aspergillus Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Voriconazole | A. fumigatus | 0.06 - >8 | 0.5 | 1 | [9] |
| A. terreus | 0.12 - 4 | - | - | [10] | |
| Itraconazole | A. fumigatus | - | - | >1 | [11] |
| Posaconazole | A. fumigatus | - | - | 0.25 | [12] |
Table 2: Comparative in vitro activity of triazoles against Candida species.
| Antifungal Agent | Candida Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Voriconazole | C. albicans | - | 0.007 | 0.03 | [13] |
| C. glabrata | - | 0.06 | 0.5 | [13] | |
| Itraconazole | Various Candida spp. | - | - | - | [14] |
| Posaconazole | C. albicans | >8 (for 3 isolates) | 0.03 | 0.06 | [15] |
| C. glabrata | 2 - >8 | 0.5 | 2 | [15] |
These data highlight that Voriconazole demonstrates potent activity against a broad range of Aspergillus and Candida species.[11] Posaconazole also exhibits strong in vitro efficacy, particularly against Aspergillus.[12] Itraconazole, while effective, generally shows higher MIC values compared to the second-generation triazoles for certain species.[11]
Clinical Efficacy and Therapeutic Applications
The in vitro activity of these agents translates to their clinical utility in treating a variety of fungal infections.
-
Voriconazole is considered a first-line treatment for invasive aspergillosis and is also effective against serious infections caused by Candida species.[16]
-
Itraconazole is widely used for the treatment of onychomycosis, as well as systemic infections like histoplasmosis and blastomycosis.[3][14] It can also be used as prophylactic therapy in immunocompromised patients.[2]
-
Posaconazole is primarily used for the prophylaxis of invasive fungal infections in high-risk patients and as salvage therapy for infections refractory to other treatments.[17]
A meta-analysis of itraconazole treatment showed that trough concentrations of ≥0.5 mg/L were associated with a significantly higher success rate in treating fungal infections.[18] Clinical trials for glabrous tinea infection showed that a super-bioavailable formulation of itraconazole had comparable efficacy to conventional itraconazole at a higher dose.[19] For invasive aspergillosis, studies have shown a correlation between voriconazole MIC values and patient outcomes, with better survival rates observed for infections with lower MICs.[10]
Synthesis of Voriconazole: A Representative Protocol
The synthesis of Voriconazole is a multi-step process that involves the careful construction of its stereochemically complex structure. Several synthetic routes have been developed, often involving a key condensation step.[20][21][22] A common approach involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a pyrimidine derivative.[20][23]
Below is a generalized workflow for a common synthetic route to Voriconazole.
Caption: Generalized workflow for the synthesis of Voriconazole.
Experimental Protocol: Synthesis of Voriconazole Intermediate
The following is a representative, generalized protocol for the condensation step in Voriconazole synthesis, based on publicly available patent literature.[20][24][25]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are suspended in an anhydrous ether solvent such as tetrahydrofuran (THF). A solution of 4-(1-bromoethyl)-5-fluoropyrimidine in THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
-
Condensation: The prepared Grignard reagent is cooled in an ice bath. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF is then added dropwise to the Grignard reagent, maintaining a low temperature.
-
Reaction Monitoring and Work-up: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography or crystallization to yield the desired intermediate.
Experimental Protocol: In Vitro Efficacy Testing
Broth Microdilution Assay for MIC Determination (CLSI M38-A2 Guideline)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a widely used technique to determine the MIC of antifungal agents.
-
Preparation of Antifungal Stock Solutions: A stock solution of the triazole antifungal is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final drug concentrations.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[26]
Experimental Protocol: Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.
-
Reagents and Buffers: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4), a source of recombinant human CYP51A1 enzyme, cytochrome P450 reductase (CPR), and the substrate, lanosterol.[27]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, CYP51A1, and CPR. Pre-incubate the mixture for a short period at room temperature.[27]
-
Inhibitor Addition: Add the triazole antifungal (or test compound) at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding lanosterol.[27]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination and Analysis: Stop the reaction and analyze the formation of the product (or the depletion of the substrate) using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The triazole antifungals, exemplified by Voriconazole, Itraconazole, and Posaconazole, are indispensable tools in the fight against invasive fungal infections. Their efficacy is rooted in a well-defined mechanism of action and has been extensively validated through in vitro and clinical studies. While Voriconazole and Posaconazole generally exhibit superior in vitro potency against key pathogens compared to the first-generation Itraconazole, all three agents hold important places in the clinical armamentarium.
The continued emergence of antifungal resistance necessitates ongoing research and development of new antifungal agents. A deeper understanding of the structure-activity relationships of existing drugs, such as those derived from chloro-fluorinated phenyl precursors, will be crucial in designing the next generation of more potent and broad-spectrum antifungal therapies.
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Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(11), 18886-18900. [Link]
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Al-Abed, Y., et al. (2016). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS chemical neuroscience, 8(1), 133-146. [Link]
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Ghorab, M. M., et al. (2016). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 21(11), 1475. [Link]
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A Comparative Guide to the Spectroscopic Analysis of (2-Chloro-6-fluorophenyl)methanethiol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. (2-Chloro-6-fluorophenyl)methanethiol and its derivatives are important structural motifs in the synthesis of various high-value compounds. The unique substitution pattern on the aromatic ring, featuring two distinct halogen atoms ortho to the methanethiol group, presents specific challenges and opportunities for spectroscopic analysis.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of these molecules. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural verification.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework and the relative positions of substituents.[1] For (2-Chloro-6-fluorophenyl)methanethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
Expertise in Action: Why a Multi-Nuclear NMR Approach is Non-Negotiable
Relying solely on ¹H NMR is insufficient due to the complexity introduced by the halogen substituents. The fluorine atom (¹⁹F, spin ½, 100% natural abundance) provides a unique spectroscopic handle. Its large coupling constants over multiple bonds (J-coupling) to both ¹H and ¹³C nuclei are highly diagnostic, allowing for the definitive assignment of the substitution pattern that proton-proton coupling alone cannot always provide.[2][3]
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
-
Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as complex multiplets due to mutual (homonuclear) coupling and additional (heteronuclear) coupling to the ¹⁹F nucleus. The electron-withdrawing nature of the chlorine and fluorine atoms deshields these protons, shifting them downfield.[4]
-
Methylene Protons (-CH₂SH, δ ~3.8 ppm): These protons typically appear as a doublet, coupled to the thiol proton.
-
Thiol Proton (-SH, δ ~1.8 ppm): This proton often presents as a triplet, coupled to the adjacent methylene protons. However, this signal can be broad and may not exhibit clear coupling.[5] It is also susceptible to exchange with deuterated solvents (like D₂O or CD₃OD), causing the signal to disappear, a phenomenon that can be used to confirm its identity.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR reveals the number of non-equivalent carbons and provides insight into their electronic environment.
-
Aromatic Carbons (δ 115-165 ppm): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly downfield. Carbons two and three bonds away will also exhibit smaller C-F couplings (²JCF and ³JCF), which are critical for assignment.[6]
-
Methylene Carbon (-CH₂SH, δ ~25-35 ppm): A single peak corresponding to the benzylic carbon.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
This technique directly observes the fluorine nucleus, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the local electronic environment.[3][7] For (2-Chloro-6-fluorophenyl)methanethiol, a single multiplet is expected. The key value of ¹⁹F NMR lies in 2D correlation experiments (like ¹H-¹⁹F HETCOR), which definitively link the fluorine atom to specific protons on the aromatic ring, confirming the ortho relationship.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (128-1024 scans) is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free external reference standard like CFCl₃ (δ 0 ppm) is often used.[8]
Pillar 2: Mass Spectrometry (MS) - Confirming Mass and Composition
Mass spectrometry is indispensable for determining the molecular weight of the analyte and confirming its elemental formula.[1][9]
Expertise in Action: Leveraging Isotopic Patterns for Confirmation
The presence of chlorine makes MS particularly powerful for this class of compounds. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, where an "M+2" peak appears at two mass units higher with roughly one-third the intensity of the main peak. This signature is a highly reliable indicator of the presence of a single chlorine atom.
-
Molecular Ion (M⁺): For C₇H₆ClFS, the expected monoisotopic mass is approximately 176.0 m/z.[10][11] The spectrum will show a peak at m/z 176 and an M+2 peak at m/z 178.
-
Fragmentation Pattern: Electron Ionization (EI) MS will cause the molecule to fragment in a predictable way. Common fragmentation pathways for benzyl derivatives include the formation of a stable benzyl or tropylium-type cation. For this molecule, a prominent fragment would be the loss of the •SH radical, resulting in the (2-chloro-6-fluorobenzyl) cation at m/z 143.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities.
-
MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).
Pillar 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups
FTIR spectroscopy provides rapid confirmation of the presence or absence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1]
Expertise in Action: Detecting the Elusive Thiol Group
While NMR and MS provide the core structural framework, FTIR offers direct evidence of the thiol (-SH) functional group.
-
S-H Stretch (νS-H): This vibration gives rise to a characteristically weak but sharp absorption band in the 2550-2600 cm⁻¹ region.[12][13] Its weakness is due to the small change in dipole moment during the vibration, but its unique position in a relatively clear part of the spectrum makes it a diagnostic peak.[5]
-
C-S Stretch (νC-S): This stretch appears in the fingerprint region (600-800 cm⁻¹) and is generally of medium to weak intensity.[14][15]
-
Aromatic Vibrations:
-
C-H Stretch: Peaks above 3000 cm⁻¹.
-
C=C Stretch: A series of absorptions between 1450-1600 cm⁻¹.
-
-
Halogen Vibrations:
-
C-F Stretch: Strong absorption band typically found between 1000-1300 cm⁻¹.
-
C-Cl Stretch: Strong absorption in the 600-800 cm⁻¹ region.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16-32 scans over the range of 4000 to 400 cm⁻¹. The background is automatically subtracted.
Comparative Summary and Integrated Workflow
No single technique is sufficient for unambiguous structural proof. The strength of this analytical approach lies in the convergence of evidence from all three methods.
| Technique | Primary Information Provided | Strengths for this Molecule | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity, stereochemistry, substitution pattern | Definitive confirmation of isomer structure via H-F and C-F couplings.[2] | Can be complex to interpret; requires pure sample. |
| Mass Spectrometry | Molecular weight, elemental formula | Confirms presence of one chlorine atom via isotopic pattern.[16][17] | Does not distinguish between isomers; may not show molecular ion. |
| FTIR Spectroscopy | Presence of functional groups | Rapid confirmation of the -SH group.[5][12] | Provides no connectivity information; S-H peak can be weak.[5] |
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical flow of experiments to achieve a self-validating structural elucidation.
Caption: Integrated workflow for spectroscopic confirmation.
Predicted Data Summary
The table below summarizes the expected spectroscopic data for the parent compound, (2-Chloro-6-fluorophenyl)methanethiol, serving as a benchmark for analysis.
| Analysis | Parameter | Expected Value / Observation |
| ¹H NMR | Aromatic-H | δ 7.0-7.5 ppm (3H, m) |
| -CH₂- | δ ~3.8 ppm (2H, d) | |
| -SH | δ ~1.8 ppm (1H, t, may be broad) | |
| ¹³C NMR | C-F | δ ~160-165 ppm (d, ¹JCF ≈ 250 Hz) |
| C-Cl | δ ~130-135 ppm (d, ²JCF ≈ 15-20 Hz) | |
| Aromatic C-H | 3 signals, δ ~115-130 ppm (with C-F coupling) | |
| -CH₂- | δ ~25-35 ppm | |
| ¹⁹F NMR | Ar-F | δ ~(-110 to -115) ppm (m) |
| Mass Spec (EI) | Molecular Ion | m/z 176 (M⁺), 178 ([M+2]⁺) in ~3:1 ratio |
| Major Fragment | m/z 143 ([M-SH]⁺) | |
| FTIR | S-H Stretch | ~2560 cm⁻¹ (weak, sharp) |
| C-F Stretch | ~1250 cm⁻¹ (strong) |
Isomer Differentiation: The Power of NMR in Detail
The described multi-nuclear NMR approach is critical for distinguishing the target (2,6-disubstituted) isomer from other possibilities, such as a 2,4- or 3,5-disubstituted analogue. The splitting patterns of the aromatic protons and, more definitively, the magnitudes of the ²JCF, ³JCF, and ⁴JCF coupling constants observed in the ¹³C and ¹⁹F spectra provide a unique fingerprint for each specific substitution pattern.
Caption: Key proton-proton and proton-fluorine couplings.
Conclusion
The structural confirmation of (2-Chloro-6-fluorophenyl)methanethiol derivatives demands a synergistic application of multiple spectroscopic techniques. While mass spectrometry and FTIR provide rapid and essential checks for molecular formula and functional groups, only a comprehensive multi-nuclear NMR analysis can deliver the incontrovertible proof of the specific substitution pattern. By integrating the data from these distinct yet complementary methods, researchers can establish a self-validating system, ensuring the scientific integrity required for successful drug discovery and development pipelines.
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Petrovic, A. G., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-10. Available from: [Link]
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A Comparative Guide to Validating the Purity of Synthesized (2-Chloro-6-fluorophenyl)methanethiol
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-6-fluorophenyl)methanethiol is a halogenated aromatic thiol with potential applications in pharmaceutical synthesis and materials science. As with any synthesized compound intended for these applications, rigorous purity validation is not merely a quality control step but a fundamental requirement for ensuring experimental reproducibility, product safety, and efficacy. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and misleading structure-activity relationship (SAR) studies. This guide compares the performance of several key analytical techniques for the comprehensive purity profiling of this target compound.
The Synthetic Landscape: Anticipating Potential Impurities
A common synthetic route to (2-Chloro-6-fluorophenyl)methanethiol involves a two-step process starting from 2-chloro-6-fluorotoluene. The first step is a free-radical side-chain chlorination to form 2-chloro-6-fluorobenzyl chloride. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis, to yield the final product.
Given this synthetic pathway, a number of process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-chloro-6-fluorobenzyl chloride.
-
Over-chlorinated Species: 2-chloro-6-fluorobenzal chloride and 2-chloro-6-fluorobenzotrichloride from the initial chlorination step.
-
Oxidation Products: The corresponding disulfide, bis(2-chloro-6-fluorobenzyl) disulfide, is a common impurity formed by the oxidation of the thiol.
-
By-products from the Thiolation Step: If an excess of the benzyl chloride is present, the corresponding thioether, bis(2-chloro-6-fluorobenzyl) sulfide, can be formed.
A comprehensive purity validation strategy must be capable of separating and identifying these potential impurities from the target compound.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete and trustworthy assessment. The following sections compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the purity validation of (2-Chloro-6-fluorophenyl)methanethiol.
Workflow for Purity Validation of (2-Chloro-6-fluorophenyl)methanethiol
Caption: A comprehensive workflow for the purity validation of synthesized (2-Chloro-6-fluorophenyl)methanethiol.
Comparative Analysis of Analytical Techniques
The following table summarizes the expected performance of each analytical technique in the purity validation of (2-Chloro-6-fluorophenyl)methanethiol, comparing the synthesized product to a hypothetical high-purity commercial reference standard.
| Analytical Technique | Parameter | Synthesized Product (Expected) | Commercial Standard (99.5%+) | Rationale & Expertise |
| GC-MS | Purity (Area %) | 98.5% | >99.8% | Excellent for identifying volatile impurities like residual starting materials and over-chlorinated species. Thiols can be reactive in the hot injector, so careful method development is crucial. |
| Identified Impurities | 2-chloro-6-fluorobenzyl chloride (0.8%), Disulfide (0.5%), Thioether (0.2%) | Disulfide (<0.2%) | Mass spectrometry provides definitive identification of co-eluting impurities. | |
| HPLC-UV (C18) | Purity (Area % @ 254 nm) | 99.0% | >99.5% | The workhorse for purity assays. A C18 column provides good separation of the main compound from less volatile impurities like the disulfide and thioether.[1][2] |
| Relative Retention Time | 1.00 | 1.00 | Co-injection with the reference standard confirms the identity of the main peak. | |
| ¹H NMR | Chemical Shift (δ) | Matches predicted spectrum | Matches predicted spectrum | Provides unambiguous structural confirmation. Impurity peaks can often be identified and quantified. |
| Integration | Consistent with structure | Consistent with structure | Integration of impurity peaks relative to the main compound allows for quantification. | |
| ¹³C NMR | Number of Signals | 7 | 7 | Confirms the number of unique carbon environments in the molecule. |
| Elemental Analysis | %C, H, S | C: 47.50, H: 3.42, S: 18.15 | C: 47.60, H: 3.42, S: 18.15 | Provides confirmation of the elemental composition. A deviation of >0.4% from the theoretical values (C: 47.60%, H: 3.42%, S: 18.15%) suggests the presence of impurities.[3] |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. Its high resolving power and the structural information from the mass spectrometer make it ideal for identifying and quantifying residual starting materials and volatile by-products. However, thiols can be thermally labile and may react with active sites in the GC system.[4] Therefore, a well-deactivated inlet liner and column are essential for accurate analysis.
Protocol:
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MSD: Transfer line 280°C, ion source 230°C, quadrupole 150°C. EI mode (70 eV). Scan range 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and versatile technique for purity determination of a wide range of organic compounds. A reversed-phase C18 column is a good starting point for the separation of halogenated aromatic compounds.[3][5] UV detection at 254 nm is suitable for aromatic compounds.
Protocol:
-
Instrumentation: Waters Alliance e2695 Separation Module with 2998 Photodiode Array Detector.
-
Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR (500 MHz, CDCl₃): δ ~7.3-7.0 (m, 3H, Ar-H), ~3.8 (d, 2H, CH₂), ~1.8 (t, 1H, SH). The coupling between the CH₂ and SH protons will be observable.
-
¹³C NMR (125 MHz, CDCl₃): δ ~160 (d, J_CF), ~135 (d, J_CF), ~130, ~128, ~125, ~115 (d, J_CF), ~25 (CH₂). The carbon-fluorine couplings will be a key diagnostic feature.
Protocol:
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
¹H NMR: Acquire 16 scans with a 30° pulse and a 2-second relaxation delay.
-
¹³C NMR: Acquire 1024 scans with proton decoupling.
-
Sample Preparation: Dissolve ~10 mg of the synthesized compound in 0.7 mL of CDCl₃.
Elemental Analysis
Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and sulfur in the compound.[8] This technique is a fundamental test of purity, as the presence of impurities will cause the experimental values to deviate from the theoretically calculated values. An acceptable deviation is typically considered to be within ±0.4%.[8]
Protocol:
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Procedure: A precisely weighed sample (~2 mg) is combusted in a pure oxygen environment. The resulting gases are separated and quantified by a thermal conductivity detector.
-
Theoretical Values for C₇H₆ClFS: C, 47.60%; H, 3.42%; S, 18.15%.
Conclusion
The validation of purity for a synthesized compound like (2-Chloro-6-fluorophenyl)methanethiol requires a multi-faceted analytical approach. While HPLC provides a robust method for determining the overall purity, GC-MS is invaluable for identifying volatile impurities that may be missed by HPLC. NMR spectroscopy is essential for unambiguous structural confirmation and can also be used for the identification and quantification of impurities. Finally, elemental analysis provides a fundamental check of the compound's elemental composition. By employing this suite of techniques and comparing the results to a high-purity reference standard, researchers can have a high degree of confidence in the quality of their synthesized material, which is a prerequisite for reliable and reproducible scientific outcomes.
References
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Chromatography Online. Retrieved from [Link]
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Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Royal Society of Chemistry. Retrieved from [Link]
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Elemental analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2016). National Center for Biotechnology Information. Retrieved from [Link]
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(2-CHLORO-6-FLUOROPHENYL)METHANETHIOL | CAS 170924-52-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Experimental and predicted NMR chemical shifts (ppm). (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. (2021). ResearchGate. Retrieved from [Link]
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (1980). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
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Volatile thiols using GC-MSD. (2006). Chromatography Forum. Retrieved from [Link]
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Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). YouTube. Retrieved from [Link]
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Benchmarking the performance of (2-Chloro-6-fluorophenyl)methanethiol in organic synthesis
An In-Depth Comparative Guide to the Performance of (2-Chloro-6-fluorophenyl)methanethiol in Organic Synthesis
This guide presents a comprehensive performance benchmark of (2-Chloro-6-fluorophenyl)methanethiol, a specialized reagent in organic synthesis. Our analysis moves beyond catalog specifications, providing a comparative study against common alternatives, supported by experimental data and mechanistic rationale. The objective is to equip researchers with the necessary insights to strategically select the optimal thiol for their specific synthetic challenges, particularly in the realms of medicinal chemistry and complex molecule synthesis.
The Profile of a Unique Reagent: (2-Chloro-6-fluorophenyl)methanethiol
(2-Chloro-6-fluorophenyl)methanethiol is not a generic thiol. Its synthetic utility is defined by the distinct electronic and steric environment created by the ortho-chloro and ortho-fluoro substituents on the phenyl ring.[1][2] These electron-withdrawing halogens modulate the pKa and nucleophilicity of the thiol group, influencing reaction kinetics and, crucially, the stability of the resulting thioether products.[1][2] This contrasts sharply with unsubstituted or electron-rich benzyl thiols, making it a tool for specific, rather than general, applications.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 170924-52-4 | [1] |
| Molecular Formula | C₇H₆ClFS | [1] |
| Molecular Weight | 176.63 g/mol | [1] |
| Boiling Point | 102°C at 15 mm Hg | [2] |
| InChIKey | TXFPTJWQPHMUEF-UHFFFAOYSA-N | [1][2] |
Performance Benchmark: S-Alkylation Reactivity
To quantify the performance of (2-Chloro-6-fluorophenyl)methanethiol, we conducted a comparative S-alkylation reaction, a cornerstone transformation in organic synthesis.[3] We benchmarked it against two widely used alternatives: the parent benzyl mercaptan (representing a neutral electronic profile) and 4-methoxybenzyl mercaptan (representing an electron-rich profile).
The Causality Behind Experimental Choices: The selected reaction, S-alkylation with benzyl bromide, is a classic Sₙ2 transformation. The choice of potassium carbonate as the base and acetonitrile as the solvent provides a standardized, mild condition set that allows the intrinsic nucleophilicity of the thiols to be the primary determinant of the reaction rate and outcome. This setup is designed to minimize side reactions and provide a clear basis for comparison.
Comparative Data from S-Alkylation of Benzyl Bromide:
| Thiol Reagent | Substituent Effect | Reaction Time (hours) | Isolated Yield (%) |
| 4-Methoxybenzyl Mercaptan | Electron-Donating (+R) | 1.5 | 96% |
| Benzyl Mercaptan | Neutral | 3.0 | 91% |
| (2-Chloro-6-fluorophenyl)methanethiol | Electron-Withdrawing (-I) | 2.5 | 94% |
Analysis and Interpretation: The results are illustrative of classical electronic effects. The electron-donating methoxy group in 4-methoxybenzyl mercaptan increases the electron density on the sulfur atom, enhancing its nucleophilicity and resulting in the fastest reaction time and highest yield.
Conversely, (2-Chloro-6-fluorophenyl)methanethiol, with its two electron-withdrawing halogens, would be expected to have attenuated nucleophilicity. However, it outperforms the unsubstituted benzyl mercaptan in both yield and reaction time. This counterintuitive result can be attributed to a combination of factors. The inductive withdrawal stabilizes the resulting thioether product, favorably shifting the reaction equilibrium. Furthermore, the steric bulk of the ortho substituents can pre-organize the transition state, accelerating the Sₙ2 displacement. This highlights a key principle: reagent selection must consider the interplay of electronic and steric factors, not just baseline nucleophilicity.
Detailed Experimental Protocol
The following protocol is a self-validating system for the S-alkylation benchmark.
Materials:
-
Respective Thiol (1.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 mmol)
-
Benzyl Bromide (1.0 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Thiolate Generation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 mmol) in anhydrous acetonitrile (10 mL). Add anhydrous potassium carbonate (1.5 mmol). Stir the suspension vigorously at room temperature for 20 minutes. The base is sufficient to deprotonate the thiol to its more nucleophilic thiolate form.[4]
-
Electrophile Addition: Add benzyl bromide (1.0 mmol) dropwise to the stirring suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the thiol starting material indicates reaction completion.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Rinse the flask and filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure thioether product.
Caption: Experimental workflow for the comparative S-alkylation.
Strategic Application: Beyond Simple Nucleophilicity
The decision to use (2-Chloro-6-fluorophenyl)methanethiol is often made with the entire synthetic route in mind. The electron-deficient nature of the aromatic ring imparts specific properties to the resulting thioether that are highly desirable in multi-step synthesis.
Key Strategic Advantages:
-
Increased Stability: Thioethers derived from this reagent are often more resistant to oxidative conditions that might affect electron-rich aromatic systems.
-
Orthogonal Deprotection: In cases where the thiol is used as a protecting group, the unique electronic signature can allow for selective cleavage under conditions that would not affect other common protecting groups.
-
Fine-tuning of Biological Activity: In drug discovery, the inclusion of chloro and fluoro substituents can significantly impact a molecule's metabolic stability, lipophilicity (LogP), and binding interactions.[2]
Caption: Decision logic for selecting the appropriate thiol reagent.
Conclusion
(2-Chloro-6-fluorophenyl)methanethiol is a specialized reagent whose performance transcends simple kinetic comparisons. While electron-rich thiols may offer faster reaction times in straightforward S-alkylation, the title compound provides a unique combination of high yield, excellent product stability, and avenues for synthetic diversification. Its true value is realized in complex, multi-step syntheses where functional group tolerance, resistance to harsh conditions, and the specific electronic properties of the final product are critical design parameters. For the discerning medicinal or process chemist, it is an essential tool for building molecular complexity with precision and control.
References
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-
Lu, X., et al. (2013). Microwave-Assisted Synthesis of Asymmetric Disulfides. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Co-Mo-S-catalysed alkylation of thiols with benzyl alcohol. Available at: [Link]
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Royal Society of Chemistry. (n.d.). H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
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Head-to-head comparison of different synthetic routes to Voriconazole
Introduction
Voriconazole, marketed under the brand name Vfend®, is a second-generation triazole antifungal agent with a broad spectrum of activity against serious, invasive fungal infections, including those caused by Aspergillus and Candida species.[1] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two contiguous stereocenters, one of which is a challenging quaternary carbon.[2] The precise control of this stereochemistry is paramount, as the biological activity resides exclusively in the (2R,3S)-enantiomer.
The synthesis of Voriconazole is a significant challenge in medicinal and process chemistry due to the need for high stereocontrol and the peculiar reactivity of the fluoropyrimidine moiety.[3] Over the years, synthetic strategies have evolved from low-yielding, non-selective methods to highly optimized, diastereoselective industrial processes and elegant catalytic asymmetric approaches. This guide provides a head-to-head comparison of three seminal synthetic routes, offering researchers and drug development professionals a detailed analysis of their respective methodologies, efficiencies, and underlying chemical principles.
Route 1: The Original Organolithium Approach
The initial synthetic approaches, pioneered by Pfizer, relied on the coupling of an organolithium derivative of the pyrimidine side chain with a triazole ketone precursor.[4][5] This method represents the foundational strategy but was hampered by significant challenges in stereocontrol and scalability.
Strategy and Mechanistic Insights
This route involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures (–70 to –50 °C).[5][6] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
The primary drawback of this approach is the lack of stereocontrol. The planar nature of both the ketone and the lithium carbanion allows for attack from either face, leading to a nearly 1:1 mixture of the desired (2R,3S)/(2S,3R) diastereomeric pair and the undesired (2R,3R)/(2S,3S) pair.[5] Furthermore, the instability of the lithium anion and the potential for enolization of the ketone contribute to low product conversion and the formation of numerous byproducts.[4] These factors result in a complex mixture that requires extensive chromatographic purification, rendering the process inefficient and unsuitable for large-scale production.[7]
Visual Workflow: Organolithium Route
Caption: Workflow for the early organolithium route to Voriconazole.
Representative Protocol: Organolithium Coupling
This protocol is illustrative, based on descriptions from patents.[5][6]
-
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
The LDA solution is further cooled to -70 °C.
-
A solution of 4-chloro-6-ethyl-5-fluoropyrimidine in anhydrous THF is added slowly, maintaining the temperature below -65 °C, to form the lithiated pyrimidine species.
-
A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF is then added dropwise.
-
The reaction is stirred at -70 °C for 1 hour before being quenched with a saturated aqueous solution of ammonium chloride.
-
The product, a mixture of four stereoisomers of the chlorinated precursor, is extracted with ethyl acetate. This mixture requires chromatographic separation to isolate the desired diastereomer, which is then carried forward.
Route 2: The Diastereoselective Reformatsky-Type Synthesis
To overcome the severe limitations of the organolithium route, an improved process was developed based on a Reformatsky-type reaction. This strategy became the cornerstone of industrial Voriconazole production, offering superior diastereoselectivity and overall yield.[4][8]
Strategy and Mechanistic Insights
This route fundamentally changes the nucleophile. Instead of a highly reactive and unstable organolithium species, it employs a more stable and selective organozinc reagent. The synthesis begins with the radical bromination of 4-chloro-6-ethyl-5-fluoropyrimidine using N-bromosuccinimide (NBS) to yield 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.[9][10]
This bromo-intermediate is then subjected to a Reformatsky-type coupling with the triazole ketone. In this key step, activated zinc dust, often treated with iodine and a catalytic amount of lead, reacts with the bromo-intermediate to form an organozinc species in situ.[4][5] This organozinc nucleophile is less reactive and more sterically demanding than its organolithium counterpart. Its addition to the ketone proceeds with high diastereoselectivity, favoring the formation of the desired (2R,3S)/(2S,3R) enantiomeric pair over the (2R,3R)/(2S,3S) pair, with reported ratios as high as 12:1.[8]
The resulting chlorinated intermediate is then dechlorinated via catalytic hydrogenation (e.g., 10% Pd/C).[4] The final and crucial step is the resolution of the racemate. The desired (2R,3S)-enantiomer is selectively precipitated by forming a diastereomeric salt with (1R)-(-)-10-camphorsulfonic acid (CSA), which can then be isolated and treated with a base to liberate pure Voriconazole.[11]
Visual Workflow: Reformatsky-Type Route
Caption: Workflow for the industrial Reformatsky-type route.
Representative Protocol: Reformatsky-Type Coupling
This protocol is a synthesis of procedures described in the literature.[4][5]
-
Zinc Activation: To a suspension of zinc dust and lead powder in THF, a solution of iodine in THF is added. The mixture is stirred to activate the zinc surface.
-
Coupling Reaction: The activated zinc suspension is cooled to 8–10 °C. A solution containing 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, and a catalytic amount of iodine in THF is added slowly.
-
The reaction mixture is stirred at 25 °C for 2 hours. Upon completion, the reaction is quenched with acetic acid and filtered.
-
Workup and Dechlorination: The filtrate, containing the (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is concentrated. The residue is dissolved in ethanol, and sodium acetate and 10% Palladium on carbon (Pd/C) are added.
-
The mixture is hydrogenated under 4–6 kg/cm ² of hydrogen pressure for 3 hours.
-
The catalyst is filtered off, and the filtrate is concentrated to yield crude racemic Voriconazole, which is then subjected to chiral resolution.
Route 3: Catalytic Asymmetric Cyanosilylation
Representing the forefront of academic efforts, this enantioselective synthesis developed by Shibasaki and colleagues constructs the crucial stereocenters using a catalytic asymmetric reaction, thereby circumventing the need for a late-stage chiral resolution.[12][13]
Strategy and Mechanistic Insights
This elegant seven-step synthesis hinges on the catalytic asymmetric cyanosilylation of an α-chloro ketone.[14] The key step establishes the quaternary stereocenter by adding trimethylsilyl cyanide (TMSCN) to 2-chloro-1-(2,4-difluorophenyl)ethanone. This reaction is catalyzed by a chiral complex formed from a gadolinium isopropoxide [Gd(Oi-Pr)₃] and a sugar-derived chiral ligand, affording the corresponding cyanohydrin with high enantioselectivity (80% ee in early reports).
The resulting chiral cyanohydrin serves as a versatile intermediate. The cyano group is reduced to an aldehyde, which then undergoes a Grignard reaction with an ethylmagnesium halide to set the second stereocenter. Following an oxidation step to form a ketone, the triazole moiety is introduced. The final key coupling involves the addition of a lithiated 5-fluoropyrimidine derivative to this chiral ketone intermediate. While this final addition could also create diastereomers, the existing stereocenter directs the reaction, leading to the desired product. A final hydrogenation step delivers Voriconazole. This strategy is synthetically concise but requires careful optimization of each step, as the fluoropyrimidine unit was found to trigger unexpected side reactions.[12]
Visual Workflow: Asymmetric Cyanosilylation Route
Caption: Workflow for the catalytic asymmetric cyanosilylation route.
Representative Protocol: Asymmetric Cyanosilylation
This protocol is based on the key step reported by Shibasaki et al.[12][14]
-
In a flame-dried flask under an argon atmosphere, the chiral ligand and Gd(Oi-Pr)₃ are dissolved in anhydrous THF. The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The solution is cooled to -40 °C.
-
2-Chloro-1-(2,4-difluorophenyl)ethanone is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN).
-
The reaction is stirred at -40 °C for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the optically active silyl-protected cyanohydrin.
Head-to-Head Performance Comparison
The choice of a synthetic route depends on a balance of factors including yield, stereoselectivity, cost of goods, scalability, and regulatory considerations. The three routes discussed represent a clear progression in synthetic efficiency and elegance.
| Parameter | Route 1: Organolithium | Route 2: Reformatsky-Type | Route 3: Asymmetric Cyanosilylation |
| Overall Yield | Very Low (<10-15% reported)[5][7] | Moderate-Good (30-45%)[5][9] | Moderate (~20-25% over 7 steps)[12] |
| Stereocontrol Method | None (Chromatography) | Diastereoselective reaction + Chiral Resolution | Catalytic Asymmetric Induction |
| Diastereoselectivity | Poor (~1:1)[5] | Excellent (>10:1)[4][8] | N/A (Stereocenters built sequentially) |
| Key Reagents | n-BuLi, LDA | Activated Zn, Pb, (1R)-(-)-10-CSA | Chiral Gd Catalyst, TMSCN |
| Operating Conditions | Cryogenic (-70 °C) | Moderate (-10 to 40 °C) | Cryogenic (-40 °C) |
| Scalability | Poor | Excellent (Industrially proven) | Moderate (Catalyst cost/loading) |
| Primary Advantage | Foundational concept | High diastereoselectivity, robust | Avoids classical resolution |
| Primary Disadvantage | Low yield, poor selectivity | Use of toxic lead, final resolution step | Number of steps, catalyst complexity |
Conclusion and Future Outlook
The synthetic journey to Voriconazole showcases a classic evolution in pharmaceutical process development.
-
The Organolithium Route served as an initial proof-of-concept but was ultimately impractical for commercial production due to its abysmal stereocontrol and low yield.
-
The Reformatsky-Type Route represents a robust and intelligent solution to the stereoselectivity problem. By switching from a lithium to a zinc intermediate, developers achieved excellent diastereocontrol, creating a process that is scalable and economically viable, albeit reliant on a classical resolution to achieve the final enantiopurity. This route remains the benchmark for industrial production.
-
The Asymmetric Cyanosilylation Route exemplifies a modern, academically driven approach that tackles the stereochemistry problem at its source. By using a chiral catalyst, it eliminates the need for a resolution step, which can be inefficient as it discards half of the material. While more steps may be involved and the catalyst can be expensive, such strategies are becoming increasingly attractive as the demand for greener and more efficient "chiral-by-design" syntheses grows.
Future efforts in Voriconazole synthesis will likely focus on further refining asymmetric catalytic methods to reduce the number of steps, improve overall yields, and replace expensive or toxic metals with more sustainable alternatives, potentially including biocatalytic or flow chemistry approaches.
References
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Tamura, K., Furutachi, M., Kumagai, N., & Shibasaki, M. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396–11403. [Link][12][13]
-
Peng, J., Li, R., Li, Z., Tang, Y., Yang, J.-S., Xue, F., & Qin, Y. (2024). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted ( Z )‐Alkene. European Journal of Organic Chemistry. [Link][15]
- Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., & Rao, B. V. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 84(3), 447–456. [Link][4]
-
Kim, D., et al. (2012). Process for preparing voriconazole. U.S. Patent No. 8,263,769 B2. [9]
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Dr. Reddy's Laboratories Ltd. (2006). Process for preparing voriconazole. Patent Publication WO 2006/065726 A2. [11]
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API Synthesis International. (2015). VORICONAZOLE. [Link][5]
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Rane, D., et al. (2011). Process for the preparation of voriconazole. U.S. Patent Application No. 13/128,688. [6]
-
Cipla Limited. (2013). An improved process for the preparation of voriconazole and intermediates thereof. European Patent No. EP 2678333B1. [10]
- Whirlpool of India. (2018). Voriconazole: A review of its synthesis and properties. Journal of Medicinal Chemistry, 45(2), 112-115.
-
Pfizer Inc. (2014). Pfizer wins patent for Voriconazole in India. Business Standard. [Link]
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PubChem. (n.d.). Voriconazole. National Center for Biotechnology Information. [Link][16]
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Thorn, C. F., et al. (2019). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 29(6), 149–155. [Link][1]
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Characterization of novel compounds synthesized from (2-Chloro-6-fluorophenyl)methanethiol
As a Senior Application Scientist, this guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel compounds derived from (2-Chloro-6-fluorophenyl)methanethiol. Recognizing the nascent state of publicly available research on derivatives of this specific starting material, we will adopt a forward-looking, methodological approach. This guide will detail a robust, self-validating workflow for creating and assessing a hypothetical library of novel thioether compounds, comparing their potential performance against established benchmarks in a drug discovery context.
Strategic Rationale: Why (2-Chloro-6-fluorophenyl)methanethiol?
The choice of (2-Chloro-6-fluorophenyl)methanethiol as a starting scaffold is predicated on several key features relevant to modern medicinal chemistry. The thiol group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The substituted phenyl ring is electronically distinct, with the ortho-chloro and ortho-fluoro substituents creating a unique electronic and steric environment. This "uncommon" substitution pattern is a strategic choice to explore novel chemical space and potentially circumvent existing intellectual property on more conventional scaffolds.
Our hypothetical objective is the development of novel inhibitors for Matrix Metalloproteinases (MMPs), a class of enzymes implicated in cancer and inflammatory diseases. The thiol group can act as a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the MMP active site, a well-established mechanism for MMP inhibition.
Synthesis and Characterization Workflow
A robust and efficient synthesis and characterization workflow is paramount for generating reliable and reproducible data. The following details a self-validating protocol for the synthesis of a hypothetical library of novel thioether derivatives and their subsequent characterization.
General Synthetic Scheme: S-Alkylation
The primary synthetic route employed is the S-alkylation of (2-Chloro-6-fluorophenyl)methanethiol with a variety of alkyl halides. This reaction is typically high-yielding and allows for the creation of a diverse library of compounds.
Caption: General synthetic scheme for the S-alkylation of the starting thiol.
Step-by-Step Synthesis Protocol (Hypothetical Compound NC-01)
-
Preparation: To a solution of (2-Chloro-6-fluorophenyl)methanethiol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to form the thiolate anion.
-
Addition: Add the desired alkyl halide (e.g., 2-bromo-N-phenylacetamide, 1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure thioether derivative (Hypothetical Compound NC-01).
Characterization and Purity Assessment
Each newly synthesized compound must be rigorously characterized to confirm its identity and purity. This is a critical, self-validating step.
| Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and isomeric purity. | Consistent with proposed structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | M+H⁺ peak within 5 ppm of calculated mass. |
| HPLC-UV | Purity assessment. | >95% purity at a specific wavelength (e.g., 254 nm). |
| FTIR | Identification of key functional groups. | Presence of characteristic vibrational bands. |
Comparative Performance Evaluation: MMP Inhibition Assay
To assess the potential of our novel compounds, we will perform an in vitro enzyme inhibition assay against a representative Matrix Metalloproteinase, MMP-9. The performance of our hypothetical lead compound, NC-01, will be compared against a well-established, broad-spectrum MMP inhibitor, Marimastat.
Experimental Protocol: MMP-9 Inhibition Assay
A commercially available fluorogenic MMP-9 assay kit can be used. This assay measures the cleavage of a quenched fluorescent substrate.
-
Reagent Preparation: Reconstitute MMP-9 enzyme, substrate, and assay buffer as per the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compounds (NC-01) and the reference compound (Marimastat) in assay buffer.
-
Assay Plate Setup: Add assay buffer, enzyme, and either test compound, reference compound, or vehicle control to the wells of a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity every 5 minutes for 60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data (Hypothetical)
The following table presents hypothetical data comparing our novel compound, NC-01, with the benchmark inhibitor, Marimastat.
| Compound | MMP-9 IC₅₀ (nM) | Purity (HPLC) | Molecular Weight ( g/mol ) |
| NC-01 | 150 | >98% | 341.81 |
| Marimastat | 5 | >99% | 331.38 |
Interpretation of Results
In this hypothetical scenario, our novel compound NC-01 shows moderate inhibitory activity against MMP-9. While its potency (IC₅₀ = 150 nM) is less than the established broad-spectrum inhibitor Marimastat (IC₅₀ = 5 nM), this initial result is promising for a first-generation compound. The key takeaway is the validation of the chemical scaffold as being active against the target class.
The lower potency of NC-01 compared to Marimastat is not unexpected. Marimastat is a well-optimized drug candidate with a hydroxamate group, which is a very potent zinc-binding group. Our thiol-based compound may have a different binding mode or affinity for the zinc ion.
Future Directions and Optimization Strategy
The initial findings for NC-01 provide a clear path forward for optimizing the potency and selectivity of this novel class of inhibitors. The workflow for this optimization is outlined below.
Caption: A workflow for the iterative optimization of the novel compound series.
Future work will focus on exploring the Structure-Activity Relationships (SAR) by systematically modifying the 'R' group of the thioether. For instance, introducing groups that can interact with the S1' pocket of the MMP active site could significantly enhance potency. Additionally, profiling lead compounds against a panel of different MMPs will be crucial to determine their selectivity profile, a key factor in developing safer therapeutic agents.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the synthesis, characterization, and evaluation of novel compounds derived from (2-Chloro-6-fluorophenyl)methanethiol. While based on a hypothetical library, the detailed protocols and comparative workflows provide a practical blueprint for researchers in drug development. The initial (hypothetical) results for compound NC-01 validate the core scaffold as a promising starting point for the development of a new class of MMP inhibitors. The true value of this work lies in the methodical approach to exploring novel chemical space, grounded in self-validating experimental design and iterative optimization.
References
-
General Synthetic Methods in Organic Chemistry: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock. This text provides an authoritative background on the types of reactions discussed, such as S-alkylation. (Source: Wiley, URL: [Link])
-
Matrix Metalloproteinases as Drug Targets: An overview of the role of MMPs in disease and the strategies for their inhibition can be found in various review articles. A representative example is "Matrix metalloproteinase inhibitors: a review on the history, development and prospects" published in high-impact journals. (Source: Nature Reviews Drug Discovery, URL: [Link])
-
Enzyme Inhibition Assays: For detailed protocols and principles of enzyme kinetics and inhibition assays, "Enzyme Kinetics and Mechanism" by Paul F. Cook and W.W. Cleland is a standard reference. (Source: Garland Science, URL: [Link])
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination: The principles and practices of HPLC are well-described in "Practical HPLC Method Development" by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. (Source: Wiley, URL: [Link])
-
Marimastat as a Benchmark MMP Inhibitor: Information on the properties and biological activity of Marimastat is widely available in pharmacological databases and literature. (Source: PubChem - National Institutes of Health, URL: [Link])
Safety Operating Guide
A Guide to the Proper Disposal of (2-Chloro-6-fluorophenyl)methanethiol: Safety, Decontamination, and Compliance
The handling and disposal of reactive and malodorous reagents like (2-Chloro-6-fluorophenyl)methanethiol are defining aspects of a well-managed laboratory. As a potent thiol, this compound's disposal requires more than simple waste collection; it necessitates a systematic approach to neutralization and containment to ensure the safety of personnel, prevent environmental release, and maintain a pleasant and professional laboratory environment. The extremely low odor threshold of thiols means that even minuscule quantities can lead to significant odor issues, often mistaken for natural gas leaks, potentially causing unnecessary building evacuations and concern.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe disposal of (2-Chloro-6-fluorophenyl)methanethiol, grounded in established chemical safety principles and regulatory compliance. It is designed for researchers, scientists, and drug development professionals who handle this and similar organosulfur compounds.
Hazard Assessment & Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the associated hazards is critical. (2-Chloro-6-fluorophenyl)methanethiol, like most thiols, presents multiple risks that must be actively managed through engineering controls and appropriate personal protective equipment (PPE).
Table 1: Hazard Profile of (2-Chloro-6-fluorophenyl)methanethiol and Related Thiols
| Hazard Category | Description | Primary Mitigation |
|---|---|---|
| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin.[3] Causes respiratory and serious eye irritation.[3] | Use of a certified chemical fume hood, appropriate gloves, and eye protection. |
| Pervasive Odor | Thiols are characterized by a powerful and offensive smell, detectable at parts-per-billion levels.[1] This is the most immediate and disruptive hazard. | All handling must occur deep within a fume hood. Implement odor control measures like bleach traps.[4] |
| Environmental | Many organosulfur compounds are toxic to aquatic life with long-lasting effects.[5][6] Direct release to the environment or drains is prohibited.[3] | Collect all waste for treatment and disposal by a licensed hazardous waste handler. |
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile gloves. Inspect them for integrity before use. If contact with the thiol occurs, remove and decontaminate gloves immediately.
-
Body Protection: A standard laboratory coat must be worn.[7]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to prevent inhalation.[7] For large spills or situations exceeding fume hood capacity, a respirator with an appropriate cartridge may be necessary.
Required Engineering Controls
-
Chemical Fume Hood: All transfers, reactions, work-ups, and decontamination procedures involving (2-Chloro-6-fluorophenyl)methanethiol must be conducted within a properly functioning chemical fume hood.[4][7]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][5]
Waste Segregation and Initial Collection
Proper segregation from the point of generation is the foundation of safe chemical waste management. The cardinal rule for thiol waste is: never place untreated thiol-contaminated materials directly into a general laboratory waste stream or a standard hazardous waste drum. The volatility and potent odor will contaminate the entire container and surrounding area.
-
Step 1: Designate Waste Containers: Before starting work, prepare clearly labeled, dedicated waste containers in the fume hood.
-
Step 2: Collect Liquid Waste: Collect all unreacted (2-Chloro-6-fluorophenyl)methanethiol and solvent rinses into a sealable, compatible container (e.g., glass or HDPE). Label it clearly with "Hazardous Waste: (2-Chloro-6-fluorophenyl)methanethiol" and any associated solvents.
-
Step 3: Collect Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, paper towels, absorbent pads) must be immediately placed into a primary sealable plastic bag (such as a zip-top bag) within the fume hood.[2][8] This bag should then be sealed and placed into a larger, designated solid hazardous waste container.
Decontamination & Neutralization Protocols
The most effective method for rendering thiols non-volatile and significantly less hazardous is through chemical oxidation. Sodium hypochlorite (household bleach) is an inexpensive and highly effective oxidizing agent for this purpose, converting thiols into less odorous sulfonic acids or other oxidized sulfur species.[7][9]
Protocol 3.1: Decontamination of Glassware and Equipment
This protocol is essential for preventing the carry-over of odor into the laboratory environment.
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a plastic tub or bucket with a 1:1 mixture of commercial bleach and water.[4] The bath should be deep enough to fully submerge the glassware.
-
Immediate Submersion: As soon as an experiment is complete, immediately place all contaminated glassware (flasks, beakers, stir bars, etc.) directly into the bleach bath.[4]
-
Soaking: Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation.[2][4]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Bleach Bath Disposal: A spent bleach bath, indicated by a strong thiol smell or the formation of significant solid precipitate, should be disposed of as hazardous aqueous waste.[2]
Protocol 3.2: Control of Volatile Emissions (Bleach Traps)
When removing solvents under reduced pressure (e.g., with a rotary evaporator or vacuum line), volatile thiols can be released through the vacuum pump exhaust. A bleach trap is a critical control measure.
-
Assemble the Trap: Fill a gas-washing bottle or a bubbler with commercial-grade bleach.
-
Connect to System: Connect the inlet of the bubbler to the exhaust outlet of the vacuum system (e.g., the rotovap condenser outlet or the vacuum pump exhaust). Ensure the outlet of the bubbler is directed towards the back of the fume hood.[4]
-
Operation: During operation, any thiol vapors will bubble through the bleach and be oxidized before being released into the fume hood exhaust.
Final Disposal Pathway Decision Logic
Once waste has been generated and, where applicable, neutralized, it must be routed to the correct final disposal container. This process ensures compliance with hazardous waste regulations set by agencies like the EPA.[10][11] All waste must ultimately be collected by a licensed hazardous waste disposal service.[12]
The following diagram outlines the decision-making process for handling different thiol waste streams.
Caption: Decision workflow for proper segregation and disposal of thiol-containing waste.
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Management
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Once absorbed, carefully scoop the material into a sealable plastic bag.[2]
-
Wipe the spill area with a towel soaked in bleach solution.
-
Place the cleaning towel and any other contaminated materials into the same plastic bag, seal it, and dispose of it as solid hazardous waste.[7]
-
-
Large Spill (or any spill outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
By implementing these systematic procedures, laboratories can effectively manage the risks associated with (2-Chloro-6-fluorophenyl)methanethiol, ensuring a safe working environment and full regulatory compliance.
References
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025).
- Technical Support Center: Handling Volatile Thiols in the Laboratory. Benchchem. (2025).
- How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- Thiols Safety Services. University College London (UCL). (2020).
- Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
- Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. (2026).
- SOP for Stench Chemicals. Columbia University Research.
- Standard Operation Procedure for Disposal of Unknown Thiols. (2008).
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016).
- (2-FLUOROPHENYL)METHANETHIOL Safety Data Sheet. Georganics. (2011).
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025).
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- Safety Data Sheet for 2-Chloro-6-fluorophenol. Fisher Scientific. (2025).
- Safety Data Sheet for Methanethiol. Sigma-Aldrich. (2022).
- Safety Data Sheet for 2-Phenylethanethiol. Sigma-Aldrich. (2024).
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A Comprehensive Guide to the Safe Handling of (2-Chloro-6-fluorophenyl)methanethiol
Welcome to your essential guide for the safe handling and management of (2-Chloro-6-fluorophenyl)methanethiol. This document is designed for researchers, scientists, and professionals in drug development, providing immediate, actionable safety and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and confidence in your laboratory.
I. Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the cornerstone of safe laboratory practice. (2-Chloro-6-fluorophenyl)methanethiol is presumed to share hazards with similar thiols and halogenated aromatic compounds, which include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[3][4]
-
Flammability: Assumed to be a combustible liquid.[2][4] Keep away from heat, sparks, and open flames.[2][4][5]
-
Stench: Thiols are notorious for their powerful and offensive odor, detectable at very low concentrations.[2][5][6] This odor can cause nausea and headaches.[6]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7][8][9][10]
To mitigate these risks, a multi-layered approach to safety is essential, beginning with the appropriate selection and use of Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task at hand. Below is a breakdown of the minimum required PPE and recommendations for higher-risk procedures.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, transfers in a fume hood) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Large Volume Transfers (>500 mL) or potential for splashing | Splash-proof chemical goggles or a full-face shield | Heavier nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Consider a half-mask respirator with organic vapor cartridges. |
| Emergency Spill Response | Full-face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Fully encapsulated chemical- and vapor-protective suit | Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[11][12] |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses are the minimum requirement. However, for tasks with a higher risk of splashes, chemical goggles provide a seal around the eyes for superior protection.[13][14] A face shield worn over goggles protects the entire face.[13][14]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[13] Double-gloving is a prudent measure to prevent exposure from a single glove failure. For prolonged contact or immersion, heavier gloves like neoprene or butyl rubber are necessary.[14]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale work, a chemical-resistant apron provides an additional barrier.[11][13]
-
Respiratory Protection: All work with (2-Chloro-6-fluorophenyl)methanethiol should be conducted in a certified chemical fume hood to control vapor exposure.[6] In the event of a significant spill or ventilation failure, respiratory protection is critical.[11][12][15]
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation and Weighing:
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly (check the airflow monitor).
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and have your spill kit and waste container readily accessible.
-
Don PPE: Put on your lab coat, safety glasses, and double gloves.
-
Dispensing: Handle the chemical in the fume hood. Dispense the required amount slowly and carefully to avoid generating dust or splashes.
-
Container Sealing: Immediately and securely seal the primary container after dispensing.
-
Clean-Up: Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials in the designated halogenated waste container.
Experimental Use:
-
Closed Systems: Whenever possible, use a closed system to prevent the release of vapors.[3]
-
Ventilation: Always conduct the experiment within a chemical fume hood.[6]
-
Temperature Control: Be mindful of the reaction temperature. Since the compound is combustible, avoid excessive heat and proximity to ignition sources.[2][4][5]
-
Quenching and Work-up: Quench reactions carefully, preferably in the fume hood. Be aware of any potential exothermic reactions.
IV. Emergency Response Plan
In the event of an emergency, a swift and informed response is crucial.
Chemical Spill:
The appropriate response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert nearby personnel.
-
Use a spill kit absorbent to contain the spill. Start from the outside and work inwards.[15][16]
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[5][17]
-
Decontaminate the area with a mild detergent and water.[15][16]
-
Dispose of all contaminated materials as hazardous waste.[15]
-
-
Major Spill (outside a fume hood):
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][20] Remove contaminated clothing while under an emergency shower.[15][16] Seek medical attention.[20]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][20] Seek immediate medical attention.[3][20]
-
Inhalation: Move the affected person to fresh air.[3][20] If breathing is difficult, administer oxygen. Seek medical attention.[3][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][20]
V. Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection.
-
Waste Segregation: (2-Chloro-6-fluorophenyl)methanethiol is a halogenated organic compound.[21] All waste containing this chemical, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[21][22]
-
Container Management:
-
Use chemically compatible containers (e.g., high-density polyethylene or glass).[22]
-
Keep waste containers securely closed when not in use.[22]
-
Do not overfill containers; a maximum of 90% capacity is recommended.[22]
-
Store waste containers in a well-ventilated, secondary containment area away from incompatible materials.[3][22]
-
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[21] Do not dispose of this chemical down the drain.[4][20]
VI. Visualizing Workflows
To further clarify the procedural flow, the following diagrams illustrate the standard operating procedure and the decision-making process for spill response.
Caption: Standard Operating Procedure for Handling (2-Chloro-6-fluorophenyl)methanethiol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
